Product packaging for Endusamycin(Cat. No.:CAS No. 100242-41-9)

Endusamycin

カタログ番号: B564215
CAS番号: 100242-41-9
分子量: 867.1 g/mol
InChIキー: IXZQKHXEQYZXTP-RATZTJMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Endusamycin (CAS 100242-41-9) is a naturally occurring, glycosylated polyether ionophore antibiotic first isolated from the bacterium Streptomyces endus subsp. aureus . Its structure, which features a characteristic polycyclic ether ring system, was confirmed by X-ray crystallography . As a typical ionophore, this compound acts by facilitating the transport of metal cations across lipid membranes, disrupting ion gradients and leading to effects such as increased osmotic pressure within bacterial cells . This mechanism underpins its in vitro antibacterial activity against Gram-positive and anaerobic bacteria . Historically, it has also shown effectiveness against coccidial parasites in poultry . Beyond its antimicrobial properties, this compound has gained significant research interest for its potent antitumor activities. Studies indicate that it and similar polyether compounds exhibit promising activity against 39 different types of cancer cells and demonstrate a particular efficacy against breast cancer stem cells, largely by targeting the Wnt/β-catenin signaling pathway . Furthermore, a novel glycosyl polyether molecule derived from the this compound biosynthetic pathway, named End-16, has shown superior efficacy and safety in treating bladder cancer in preclinical models compared to the clinical drug cisplatin, highlighting the value of this compound as a lead compound for developing new anticancer agents . Recent metabolic engineering efforts have successfully achieved overproduction of this compound, significantly increasing its fermentation titer and facilitating further drug development and research into its derivatives . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H78O14 B564215 Endusamycin CAS No. 100242-41-9

特性

CAS番号

100242-41-9

分子式

C47H78O14

分子量

867.1 g/mol

IUPAC名

(E,2S,4R,8S)-8-[(2S,3R,5S,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5R,6R,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid

InChI

InChI=1S/C47H78O14/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-32(9)34(49)21-45(59-41)22-38(56-39-16-14-35(54-12)33(10)55-39)44(11,61-45)37-15-13-29(6)47(58-37)31(8)20-36(57-47)42-27(4)19-30(7)46(53,23-48)60-42/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52)/b24-17+/t25-,26+,27+,28+,29-,30-,31+,32-,33-,34+,35+,36-,37-,38-,39+,41-,42+,44-,45+,46+,47-/m1/s1

InChIキー

IXZQKHXEQYZXTP-RATZTJMHSA-N

同義語

endusamycin

製品の起源

United States

Foundational & Exploratory

Endusamycin: A Technical Guide to Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endusamycin is a polycyclic ether antibiotic produced by the bacterium Streptomyces endus subsp. aureus. As a member of the polyether ionophore class of antibiotics, it demonstrates significant biological activity, including antibacterial properties against Gram-positive and anaerobic bacteria, as well as promising antitumor activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting key data, detailed experimental protocols, and workflow visualizations to support further research and development.

Introduction

This compound, initially designated CP-63,517, was first identified from a strain of Streptomyces endus subsp. aureus (ATCC 39574). It belongs to the glycosyl polyether subclass of polyketides, which are known for their diverse biological activities.[1] The potential of this compound as a therapeutic agent is underscored by its efficacy against coccidia in poultry and its ability to stimulate propionic acid production. Recent advancements in metabolic engineering have significantly increased the production titer of this compound, paving the way for more extensive investigation and potential industrialization.[1][2] This guide serves as a comprehensive resource for researchers aiming to work with this promising natural product.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented below.

Table 1: Physicochemical Properties of this compound [3]

PropertyValue
Molecular FormulaC47H77O14Na (Sodium Salt)
Molecular Weight867.1 g/mol
Melting Point (Free Acid)95 - 105 °C
Melting Point (Sodium Salt)215 - 220 °C
UV λmax (Methanol)232 nm (log E 4.16)
Optical Rotation [α]25D (c 0.5, Methanol)+47.4° (Free Acid)
Optical Rotation [α]25D (c 0.5, Methanol)+25° (Sodium Salt)

Table 2: Biological Activity of this compound

ActivityTarget Organisms/CellsObservations
AntibacterialGram-positive and anaerobic bacteriaExhibits inhibitory activity
AnticoccidialPoultryEffective against coccidia
AntitumorVarious tumor cell linesDemonstrates extensive antitumor activities[2]
Growth PromotionRuminantsStimulates propionic acid production in vitro

Table 3: Enhanced Production of this compound through Metabolic Engineering [1]

Strain/ConditionTiter (mg/L)Fold Increase
Original Strain1580-
Deletion of competing BGCs-1.2x
Doubling of this compound BGC-1.69x
Optimized Fermentation Medium-1.69x
High-yielding strain YC1109 (Shake-flask)54693.46x
High-yielding strain YC1109 (Fed-batch)50113.17x

Experimental Protocols

Fermentation of Streptomyces endus subsp. aureus ATCC 39574

This protocol describes the cultivation of the wild-type strain for the initial production of this compound.

Materials:

  • Streptomyces endus subsp. aureus (ATCC 39574) freeze-dried culture

  • ATCC Medium 196 (ISP Medium 1) for slant culture

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production fermentation medium (optimization may be required, but a base medium can consist of glucose, yeast extract, peptone, K2HPO4, and MgSO4·7H2O)

  • Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Rehydration of Freeze-Dried Culture: Aseptically open the vial containing the freeze-dried culture. Withdraw 0.5-1.0 mL of sterile ATCC Medium 196 broth and rehydrate the pellet. Transfer the suspension back to the broth tube.

  • Preparation of Stock Cultures: Use the rehydrated culture to inoculate an ATCC Medium 196 agar slant. Incubate at 26°C for 4-6 days until good growth is observed. These slants can be stored at 4°C for short-term use.

  • Seed Culture Development: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium with a loopful of spores or mycelia from the agar slant. Incubate at 28°C on a rotary shaker at 250 rpm for 48 hours.

  • Production Fermentation: Inoculate a 1 L Erlenmeyer flask containing 200 mL of production medium with a 10% (v/v) inoculum from the seed culture. Incubate at 28°C on a rotary shaker at 250 rpm for 7 days.

Extraction and Isolation of this compound

This protocol outlines a general procedure for the recovery and purification of this compound from the fermentation broth.

Materials:

  • Fermentation broth from S. endus

  • Filter paper or centrifugation equipment

  • Organic solvents (e.g., ethyl acetate, methanol, hexane)

  • Silica gel for column chromatography

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Separation of Biomass: Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.

  • Solvent Extraction: Extract the this compound from both the mycelial cake and the broth filtrate using a suitable organic solvent like ethyl acetate. Pool the organic extracts.

  • Concentration: Concentrate the pooled organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: Subject the crude extract to silica gel column chromatography. Elute with a gradient of solvents, such as a hexane-ethyl acetate gradient, to separate fractions based on polarity.

  • Purification: Monitor the fractions by thin-layer chromatography (TLC) or HPLC. Pool the fractions containing this compound and further purify using preparative HPLC with a C18 column and a suitable mobile phase (e.g., methanol-water gradient).

  • Crystallization: Concentrate the purified fractions to yield this compound. The free acid can be obtained by careful acidification, and the sodium salt can be formed by treatment with a sodium-containing base, followed by crystallization.

Structure Elucidation

This protocol provides a general workflow for determining the chemical structure of the isolated this compound.

Materials:

  • Purified this compound sample

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS) (e.g., ESI-MS)

  • Infrared (IR) spectrometer

  • Deuterated solvents (e.g., CDCl3, CD3OD)

Procedure:

  • Mass Spectrometry: Obtain the high-resolution mass spectrum to determine the exact mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance Spectroscopy:

    • Acquire 1D NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between protons and carbons and to assemble the structural fragments.

  • Infrared Spectroscopy: Analyze the IR spectrum to identify key functional groups present in the molecule (e.g., hydroxyl, carbonyl, ether linkages).

  • Data Integration and Structure Determination: Combine the data from MS, NMR, and IR to piece together the complete chemical structure of this compound.

Antimicrobial Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacteria.

Materials:

  • Purified this compound

  • Susceptible bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the wells of a 96-well plate.

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (no drug) and negative (no bacteria) control wells.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Endusamycin_Discovery_Workflow cluster_0 Strain and Fermentation cluster_1 Isolation and Purification cluster_2 Characterization strain Streptomyces endus (ATCC 39574) fermentation Fermentation strain->fermentation extraction Solvent Extraction fermentation->extraction chromatography Column Chromatography extraction->chromatography hplc Preparative HPLC chromatography->hplc structure Structure Elucidation (NMR, MS, IR) hplc->structure bioassay Biological Activity Assays hplc->bioassay pure_compound Pure this compound hplc->pure_compound pure_compound->structure pure_compound->bioassay

Caption: Workflow for the discovery and characterization of this compound.

Ionophore_Mechanism_of_Action cluster_membrane Cell Membrane p1 p2 p3 p4 This compound {this compound (Ionophore)} complex This compound-Cation Complex This compound->complex cation_out Cation (e.g., K+) cation_out->this compound Binding cation_in Cation (e.g., K+) complex->cation_in Transport disruption Disruption of Ion Gradient complex->disruption

Caption: Generalized mechanism of action for a polyether ionophore like this compound.

Conclusion

This compound represents a polyether antibiotic with significant potential for development in both veterinary and human medicine. The protocols and data presented in this guide offer a foundational resource for researchers. The successful overproduction of this compound through metabolic engineering highlights the feasibility of producing this compound on a larger scale. Future research should focus on a more detailed elucidation of its mechanism of action in tumor cells, preclinical evaluation of its efficacy and safety, and the exploration of its biosynthetic pathway to generate novel derivatives with improved therapeutic properties.

References

Endusamycin: A Technical Deep-Dive into its Chemical Architecture and Stereochemical Nuances

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endusamycin, a complex polycyclic ether antibiotic, presents a compelling scaffold for antimicrobial and anticancer research. This document provides a comprehensive technical overview of its chemical structure, stereochemistry, and known biological activities. While quantitative data on its biological efficacy remains limited in publicly accessible literature, this guide consolidates the available information, offering a foundational resource for researchers in natural product synthesis, medicinal chemistry, and oncology.

Chemical Structure and Stereochemistry

This compound is a glycosidic polyether antibiotic produced by the bacterium Streptomyces endus subsp. aureus.[1] Its complex molecular architecture is characterized by a series of interconnected cyclic ether rings, a spiroketal system, and a glycosidically linked deoxysugar moiety.

Molecular Formula and IUPAC Name

The chemical formula for this compound is C₄₇H₇₈O₁₄ .[2] Its systematic IUPAC name, which precisely defines its intricate stereochemistry, is (E,2S,4R,8S)-8-[(2S,3R,5S,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5R,6R,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid .[2]

Two-Dimensional Structure

The 2D chemical structure of this compound, illustrating the connectivity of its atoms and functional groups, is presented below. The stereochemistry at each chiral center is explicitly defined in the IUPAC name.

this compound 2D Structure

Caption: 2D chemical structure of this compound.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound, including spectroscopic and crystallographic analyses, are not extensively available in the public domain. However, some fundamental physicochemical properties have been reported.

PropertyValueReference
Molecular Weight 867.1 g/mol [2]
Exact Mass 866.53915716 Da[2]
Melting Point (Free Acid) 95-105 °C[1]
Melting Point (Sodium Salt) 215-220 °C[1]
Optical Rotation (Free Acid) [α]²⁵D +47.4° (c 0.5, methanol)[1]
Optical Rotation (Sodium Salt) [α]²⁵D +25° (c 0.5, methanol)[1]
UV λmax 232 nm (log ε 4.16)[1]

Table 1: Physicochemical Properties of this compound.

Biological Activity

This compound has demonstrated notable biological activity, primarily as an antibacterial and antitumor agent.

Antibacterial Activity
Anticancer Activity

Recent studies have highlighted the potent antitumor activities of this compound.[3] It shows inhibitory effects against a range of cancer cell lines and is reported to be more effective against breast cancer stem cells than the related polyether antibiotic, salinomycin.[3] Quantitative data, such as IC50 values for specific cancer cell lines, are not widely reported.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The primary mechanism of this compound's antitumor activity is attributed to its ability to target and inhibit the Wnt/β-catenin signaling pathway.[3] This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This binding event leads to the phosphorylation of LRP6 and the recruitment of the destruction complex (comprising Axin, APC, GSK-3β, and CK1) to the plasma membrane. This prevents the phosphorylation and subsequent proteasomal degradation of β-catenin. Stabilized β-catenin then accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of target genes involved in cell proliferation and survival.

While the precise molecular target of this compound within this pathway has not been definitively elucidated in the available literature, it is hypothesized to interfere with the initial stages of signal transduction, potentially by disrupting the function of the LRP6 co-receptor.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Wnt->FZD Binds LRP6 LRP6 Wnt->LRP6 Binds Dsh Dishevelled (Dsh) FZD->Dsh Activates LRP6->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1) Dsh->DestructionComplex Inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates for degradation Proteasome Proteasome beta_catenin_cyto->Proteasome Degraded beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates This compound This compound This compound->LRP6 Inhibits (Hypothesized) TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates

Caption: Hypothesized mechanism of this compound in the Wnt/β-catenin signaling pathway.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not extensively detailed in the primary literature. The following sections provide a generalized overview based on available information.

Isolation and Purification

This compound is produced by fermentation of Streptomyces endus subsp. aureus (ATCC 39574). The recovery and purification from the fermentation broth are achieved using "standard procedures," which typically involve the following steps:

Isolation_Workflow Fermentation Fermentation of S. endus subsp. aureus Extraction Solvent Extraction of Fermentation Broth Fermentation->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Chromatography Chromatographic Purification (e.g., Silica Gel, HPLC) Concentration->Chromatography Crystallization Crystallization Chromatography->Crystallization Purethis compound Pure this compound Crystallization->Purethis compound

Caption: Generalized workflow for the isolation and purification of this compound.

Total Synthesis

To date, a total synthesis of this compound has not been reported in the peer-reviewed literature. The complexity of its polycyclic ether core and the dense stereochemical information present significant challenges for synthetic chemists.

Antimicrobial Susceptibility Testing

Standard methods such as broth microdilution or agar diffusion assays are typically employed to determine the MIC of antibacterial compounds. A generalized workflow for a broth microdilution assay is as follows:

MIC_Assay_Workflow Preparation Prepare serial dilutions of This compound in microtiter plate Inoculation Inoculate wells with a standardized bacterial suspension Preparation->Inoculation Incubation Incubate at optimal temperature and time Inoculation->Incubation Observation Observe for visible bacterial growth Incubation->Observation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Observation->MIC_Determination Wnt_Reporter_Assay Cell_Culture Culture cancer cells with TCF/LEF luciferase reporter Treatment Treat cells with varying concentrations of this compound Cell_Culture->Treatment Incubation Incubate for a defined period Treatment->Incubation Lysis Lyse cells and add luciferase substrate Incubation->Lysis Measurement Measure luminescence Lysis->Measurement Analysis Analyze data to determine inhibition of Wnt signaling Measurement->Analysis

References

In Vitro Antibacterial Spectrum of Endusamycin Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endusamycin, a polycyclic ether ionophore antibiotic, has demonstrated notable in vitro activity against a range of Gram-positive bacteria. As a member of the ionophore class of antibiotics, its mechanism of action is predicated on the disruption of ion gradients across the bacterial cell membrane, a mode of action that is distinct from many classes of antibiotics that target cell wall synthesis, protein synthesis, or DNA replication. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, including available comparative data for other polyether ionophores. It details the experimental protocols for determining antibacterial susceptibility and illustrates the mechanism of action and experimental workflows through diagrams generated using the DOT language. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Introduction

This compound, also known as CP-63,517, is a novel polycyclic ether antibiotic produced by Streptomyces endus subsp. aureus. It exhibits a range of biological activities, including in vitro antibacterial action specifically against Gram-positive and anaerobic bacteria. The unique structure of this compound allows it to form lipid-soluble complexes with cations, facilitating their transport across biological membranes and thereby disrupting the essential electrochemical gradients necessary for bacterial cell survival. This guide synthesizes the available information on its antibacterial spectrum and provides standardized methodologies for its evaluation.

In Vitro Antibacterial Spectrum

While specific minimum inhibitory concentration (MIC) data for this compound against a wide array of Gram-positive bacteria is not extensively available in the public domain, the activity of related polyether ionophores provides a valuable comparative context. The following table summarizes the MIC values for several well-studied polyether ionophores against clinically important Gram-positive pathogens. This data is derived from a review of the antibacterial activity of this class of compounds.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Polyether Ionophores against Gram-Positive Bacteria

AntibioticBacterial StrainMIC (µg/mL)
MonensinMethicillin-Resistant Staphylococcus aureus (MRSA)0.5 - 4
Vancomycin-Resistant Enterococcus (VRE)8 - 16
SalinomycinMethicillin-Resistant Staphylococcus aureus (MRSA)0.5 - 4
Vancomycin-Resistant Enterococcus (VRE)8 - 16
NarasinMethicillin-Resistant Staphylococcus aureus (MRSA)0.5 - 4
Vancomycin-Resistant Enterococcus (VRE)8 - 16

Note: Specific MIC data for this compound is not provided in the cited literature. The data presented for other polyether ionophores is to serve as a reference for the expected range of activity for this class of antibiotics.

Mechanism of Action

This compound, like other polyether ionophores, functions as a cation transporter, disrupting the electrochemical balance across the bacterial cell membrane. This process is not dependent on specific membrane protein receptors but rather on the physicochemical properties of the antibiotic and the lipid bilayer.

The proposed mechanism involves the following steps:

  • Complexation: The lipophilic exterior of the this compound molecule allows it to readily insert into the bacterial cell membrane. Its polar interior, rich in oxygen atoms, chelates a specific cation (e.g., K⁺, Na⁺) from the extracellular environment, forming a neutral, lipid-soluble complex.

  • Translocation: This complex then diffuses across the lipid bilayer, carrying the cation into the bacterial cytoplasm.

  • Decomplexation: Once inside the cell, the cation is released, disrupting the normal intracellular ion concentration.

  • Proton Exchange: To maintain electroneutrality, the ionophore may then bind a proton (H⁺) from the cytoplasm and transport it out of the cell, leading to cytoplasmic acidification and disruption of the proton motive force.

This continuous and uncontrolled transport of ions dissipates the membrane potential, which is crucial for essential cellular processes such as ATP synthesis, nutrient uptake, and maintenance of intracellular pH. The collapse of these vital functions ultimately leads to bacterial cell death.

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_process Extracellular Space Extracellular Space endusamycin_out This compound k_ion_out K+ h_ion_out H+ Lipid Bilayer Lipid Bilayer Cytoplasm Cytoplasm endusamycin_in This compound k_ion_in K+ h_ion_in H+ complex_out This compound-K+ Complex endusamycin_out->complex_out 1. Complexation k_ion_out->complex_out complex_out->endusamycin_in 2. Translocation endusamycin_in->k_ion_in 3. Decomplexation complex_in_h This compound-H+ Complex endusamycin_in->complex_in_h 4. Proton Exchange h_ion_in->complex_in_h complex_in_h->h_ion_out Translocation Out

Caption: Mechanism of action of this compound as a cation-proton ionophore.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound relies on standardized susceptibility testing methods. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a Gram-positive bacterium.

Materials:

  • This compound stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Positive control (broth with bacterial inoculum, no antibiotic).

  • Negative control (broth only).

  • Incubator (35°C ± 2°C).

  • Microplate reader or visual inspection aid.

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the this compound stock solution is prepared in CAMHB directly in the 96-well plate.

  • Inoculation: Each well (except the negative control) is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or with a microplate reader.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution D Serial Dilution of this compound in 96-well plate A->D B Culture Gram-Positive Bacteria C Standardize Bacterial Inoculum (0.5 McFarland) B->C E Inoculate wells with standardized bacteria C->E D->E F Incubate at 35°C for 16-20 hours E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion

This compound is a potent polyether ionophore antibiotic with a demonstrated in vitro activity against Gram-positive bacteria. Its mechanism of action, centered on the disruption of fundamental cellular ion gradients, presents a compelling avenue for the development of new antibacterial therapies, particularly in the context of rising resistance to conventional antibiotics. While specific and comprehensive MIC data for this compound remains to be fully elucidated in publicly accessible literature, the comparative data from other ionophores suggest a promising spectrum of activity. The standardized protocols outlined in this guide provide a robust framework for the further evaluation of this compound and other novel ionophore antibiotics, facilitating the rigorous and reproducible assessment of their antibacterial potential. Further research is warranted to fully characterize the antibacterial spectrum of this compound and to explore its therapeutic applications.

Endusamycin: A Technical Guide to its Antitumor Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endusamycin is a polyether ionophore antibiotic produced by Streptomyces endus subsp. aureus.[1] Initially identified for its antibacterial and antiparasitic properties, recent research has highlighted its potent antitumor activities against a broad spectrum of cancer cell lines. This has generated significant interest in this compound and its derivatives as potential novel anticancer therapeutics. This technical guide provides a comprehensive overview of the current understanding of this compound's antitumor activity, its mechanism of action, and detailed experimental protocols for its evaluation.

Data Presentation: Antitumor Activity of this compound

Below is a summary of the known antitumor activities of this compound:

Cancer TypeCell Line(s)Reported ActivityReference
Broad Spectrum39 different cancer cell linesPotent inhibitory activity[2]
Breast CancerBreast Cancer Stem CellsGreater efficacy compared to Salinomycin[2]
Bladder Cancer(Specific cell lines not detailed)A derivative, End-16, shows superior efficacy and safety compared to cisplatinNot specified

Mechanism of Action: Inhibition of the Wnt/β-catenin Signaling Pathway

This compound exerts its antitumor effects primarily through the disruption of the canonical Wnt/β-catenin signaling pathway. This pathway is essential for embryonic development and adult tissue homeostasis, but its aberrant activation is a hallmark of many cancers, contributing to tumor initiation, growth, and the maintenance of cancer stem cells.[2][3][4][5] this compound's inhibitory action is believed to occur at the level of the Wnt co-receptor LRP6, preventing its phosphorylation and leading to its degradation. This initiates a cascade of events that culminates in the suppression of target gene transcription responsible for cell proliferation and survival.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) β-catenin_p Phosphorylated β-catenin Destruction_Complex->β-catenin_p Phosphorylation Proteasome Proteasome β-catenin_p->Proteasome Degradation Wnt_Ligand Wnt Ligand Frizzled_LRP6 Frizzled/LRP6 Receptor Complex Wnt_Ligand->Frizzled_LRP6 Dsh Dishevelled (Dsh) Frizzled_LRP6->Dsh Destruction_Complex_i Destruction Complex (Inhibited) Dsh->Destruction_Complex_i Inhibition β-catenin_stable Stable β-catenin Nucleus Nucleus β-catenin_stable->Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activation This compound This compound This compound->Frizzled_LRP6 Inhibits LRP6 Phosphorylation

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antitumor activity of this compound.

Experimental Workflow

Experimental_Workflow Start Start: Cancer Cell Line Culture Endusamycin_Treatment Treat cells with varying concentrations of this compound Start->Endusamycin_Treatment Cell_Viability Cell Viability Assay (MTT Assay) Endusamycin_Treatment->Cell_Viability IC50_Determination Determine IC50 Value Cell_Viability->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V-FITC/PI Staining) IC50_Determination->Apoptosis_Assay Western_Blot Western Blot Analysis (Wnt/β-catenin pathway proteins) IC50_Determination->Western_Blot Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Endusamycin's Inhibition of the Wnt/β-catenin Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endusamycin, a polyether ionophore antibiotic, has emerged as a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical cascade in embryonic development and adult tissue homeostasis that is frequently dysregulated in cancer. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in disrupting the Wnt/β-catenin pathway. It consolidates available quantitative data, details key experimental protocols for studying its effects, and presents visual representations of the signaling cascade and experimental workflows to support further research and drug development efforts in oncology, particularly in the context of cancer stem cells.

Introduction to the Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in cell proliferation, differentiation, and fate determination.[1][2][3][4][5] In the "off-state," a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin. This phosphorylation targets β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

Upon binding of a Wnt ligand to its Frizzled (Fzd) receptor and the co-receptor Low-density Lipoprotein Receptor-related Protein 5 or 6 (LRP5/6), the destruction complex is recruited to the plasma membrane. This leads to the inhibition of β-catenin phosphorylation. Consequently, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-Myc and Cyclin D1, which drive cell proliferation.

Dysregulation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, where its aberrant activation promotes tumor initiation, growth, and the maintenance of cancer stem cells (CSCs).[1][6][7] CSCs are a subpopulation of tumor cells with self-renewal and differentiation capabilities, contributing to tumor recurrence and therapeutic resistance.

This compound: A Novel Inhibitor of Wnt/β-catenin Signaling

This compound is a glycosyl polyether antibiotic produced by Streptomyces endus subsp. aureus.[7] It belongs to the nanchangmycin class of compounds, which have demonstrated significant anti-cancer properties.[6][7] Recent research has identified this compound and its analogs as potent inhibitors of the Wnt/β-catenin signaling pathway, exhibiting efficacy against a broad range of cancer cell types.[6][7] Notably, this compound has shown greater potency against breast cancer stem cells compared to the well-studied ionophore, salinomycin.[7]

Mechanism of Action

The primary mechanism by which this compound and its analogs inhibit the Wnt/β-catenin pathway is through the disruption of the Wnt co-receptor LRP6.[1][2] Specifically, these compounds have been shown to:

  • Inhibit LRP6 Phosphorylation: Activation of the Wnt pathway is initiated by the phosphorylation of LRP6. This compound and related compounds block this critical phosphorylation event.[1][2]

  • Induce LRP6 Degradation: Following the inhibition of phosphorylation, these compounds promote the degradation of the LRP6 protein.[1][2]

By targeting an early and essential step in the activation of the Wnt cascade, this compound effectively prevents the downstream accumulation of β-catenin and the subsequent transcription of Wnt target genes. This leads to a reduction in cancer cell proliferation and survival.

Quantitative Data on this compound and its Analogs

The following table summarizes the available quantitative data on the inhibitory activity of this compound's structural analog, Nanchangmycin, on cancer cells. While specific IC50 values for this compound's direct inhibition of the Wnt/β-catenin pathway are not yet publicly available, the data for its close analog provides a strong indication of its potency.

CompoundCell LineAssay TypeIC50 ValueReference
NanchangmycinMCF-7 (Breast Cancer)MTT Cytotoxicity Assay0.8 µM[7]
NanchangmycinA549 (Lung Cancer)MTT Cytotoxicity Assay1.2 µM[7]
NanchangmycinHCT116 (Colon Cancer)MTT Cytotoxicity Assay0.5 µM[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the inhibitory effects of this compound on the Wnt/β-catenin signaling pathway.

Cell Culture and Reagents
  • Cell Lines: HEK293T (for reporter assays), breast cancer cell lines (e.g., MCF-7, MDA-MB-231), and other cancer cell lines of interest.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Reagents: this compound (dissolved in a suitable solvent like DMSO), Wnt3a conditioned medium or recombinant Wnt3a protein, and antibodies for Western blotting (anti-LRP6, anti-phospho-LRP6, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, and anti-β-actin).

Luciferase Reporter Assay (TOP/FOP-Flash Assay)

This assay is used to quantify the transcriptional activity of the TCF/LEF family of transcription factors, which is a direct measure of Wnt/β-catenin signaling activity.

  • Transfection: Co-transfect HEK293T cells with either the TOP-Flash (containing wild-type TCF/LEF binding sites) or FOP-Flash (containing mutated TCF/LEF binding sites, as a negative control) reporter plasmid, along with a Renilla luciferase plasmid (for normalization).

  • Treatment: After 24 hours, treat the cells with Wnt3a conditioned medium or recombinant Wnt3a protein in the presence of varying concentrations of this compound or vehicle control.

  • Lysis and Measurement: After a further 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Analysis: Normalize the TOP-Flash and FOP-Flash firefly luciferase activities to the Renilla luciferase activity. The ratio of TOP/FOP activity indicates the level of Wnt/β-catenin signaling.

Western Blot Analysis

This technique is used to determine the protein levels of key components of the Wnt/β-catenin pathway.

  • Cell Treatment and Lysis: Treat cancer cells with Wnt3a and varying concentrations of this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against LRP6, phospho-LRP6, β-catenin, c-Myc, Cyclin D1, and β-actin overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells.

  • Cell Seeding: Plate single cells from a cancer cell line (e.g., MCF-7) at a low density in ultra-low attachment plates with a serum-free mammosphere culture medium.

  • Treatment: Treat the cells with varying concentrations of this compound or vehicle control.

  • Sphere Formation: Culture the cells for 7-10 days to allow for the formation of mammospheres.

  • Quantification: Count the number and measure the size of the mammospheres formed in each condition. A decrease in the number and size of mammospheres indicates an inhibition of CSC self-renewal.

Visualizations

Signaling Pathway Diagram

Wnt_Pathway_Inhibition_by_this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled (Fzd) Wnt->Fzd Binds LRP6 LRP6 Wnt->LRP6 Binds Dsh Dishevelled (Dsh) Fzd->Dsh LRP6->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibits BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto Phosphorylates for degradation Proteasome Proteasome BetaCatenin_cyto->Proteasome Degraded BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc Translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds TargetGenes Wnt Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Transcription This compound This compound This compound->LRP6 Inhibits Phosphorylation & Promotes Degradation

Caption: Inhibition of the Wnt/β-catenin pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_assays Functional Assays cluster_results Expected Outcomes start Cancer Cell Lines (e.g., Breast Cancer) treatment Treatment with this compound (Dose-Response) start->treatment luciferase Luciferase Reporter Assay (TOP/FOP-Flash) treatment->luciferase western Western Blot Analysis (LRP6, β-catenin, etc.) treatment->western mammosphere Mammosphere Formation Assay (Cancer Stem Cells) treatment->mammosphere result_luc Decreased TOP/FOP Ratio luciferase->result_luc result_wb Decreased p-LRP6 & β-catenin western->result_wb result_mammo Reduced Sphere Formation mammosphere->result_mammo

Caption: Workflow for evaluating this compound's effect on Wnt signaling.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent for cancers driven by aberrant Wnt/β-catenin signaling. Its mechanism of action, targeting the LRP6 co-receptor, offers a distinct advantage by intervening at an early stage of pathway activation. The enhanced potency of this compound against cancer stem cells highlights its potential to address tumor recurrence and therapeutic resistance.

Future research should focus on several key areas:

  • In vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models of various cancers.

  • Pharmacokinetics and Pharmacodynamics: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing and delivery.

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or other targeted therapies.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency, selectivity, and drug-like properties.

The continued investigation of this compound and its derivatives holds significant promise for the development of novel and effective anti-cancer therapies that target the Wnt/β-catenin signaling pathway.

References

Preliminary Toxicity Studies of Endusamycin in Cell Cultures: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endusamycin is a glycosyl polyether antibiotic produced by Streptomyces endus subsp. aureus.[1] Exhibiting potent anticancer properties, this compound and its analogues have demonstrated significant inhibitory activity against a range of cancer cells.[1] Notably, it has shown superior efficacy against breast cancer stem cells when compared to salinomycin.[1] The primary mechanism of action for this compound is the targeted inhibition of the Wnt/β-catenin signaling pathway, a critical pathway in cancer cell proliferation and survival.[1] This technical guide provides an in-depth overview of the methodologies for conducting preliminary toxicity studies of this compound in cell cultures, including data presentation formats and visualizations of key cellular pathways and experimental workflows.

Data Presentation

Comprehensive in vitro toxicity studies are crucial for characterizing the therapeutic potential and safety profile of novel compounds like this compound. The following tables provide a structured format for presenting quantitative data from such studies. Note: Specific experimental data for this compound is not currently available in the public domain. The tables below are templates for data presentation.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast AdenocarcinomaData not availableData not availableData not available
MDA-MB-231Breast AdenocarcinomaData not availableData not availableData not available
HCT-116Colorectal CarcinomaData not availableData not availableData not available
A549Lung CarcinomaData not availableData not availableData not available
Control (non-cancerous cell line)e.g., MCF-10AData not availableData not availableData not available

Table 2: Effect of this compound on Cancer Cell Viability

Cell LineConcentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
MCF-7 0.1Data not availableData not availableData not available
1Data not availableData not availableData not available
10Data not availableData not availableData not available
MDA-MB-231 0.1Data not availableData not availableData not available
1Data not availableData not availableData not available
10Data not availableData not availableData not available

Table 3: Induction of Apoptosis by this compound

Cell LineConcentration (µM)% Apoptotic Cells (48h)
MCF-7 1Data not available
5Data not available
10Data not available
MDA-MB-231 1Data not available
5Data not available
10Data not available

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro toxicity of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, and distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 48 hours). Include untreated control wells.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Wnt_Signaling_Pathway cluster_nucleus Nuclear Events Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b | DestructionComplex Destruction Complex BetaCatenin β-catenin GSK3b->BetaCatenin P CK1 CK1 CK1->BetaCatenin P Axin Axin APC APC DestructionComplex->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome Ubiquitination & Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocation TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activation

Caption: Canonical Wnt/β-catenin signaling pathway.

Endusamycin_Inhibition This compound This compound Wnt_Pathway Wnt/β-catenin Signaling This compound->Wnt_Pathway Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces BetaCatenin_Accumulation β-catenin Accumulation Wnt_Pathway->BetaCatenin_Accumulation Cell_Proliferation Cancer Cell Proliferation Gene_Expression Target Gene Expression BetaCatenin_Accumulation->Gene_Expression Gene_Expression->Cell_Proliferation

Caption: Proposed mechanism of this compound action.

Cytotoxicity_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add Serial Dilutions of this compound Incubate_24h->Add_this compound Incubate_Treatment Incubate for 24h, 48h, 72h Add_this compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Add_Solvent Add Solubilization Solution Incubate_MTT->Add_Solvent Read_Absorbance Measure Absorbance at 570 nm Add_Solvent->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for in vitro cytotoxicity testing.

Conclusion

This compound is a promising anticancer agent that warrants further investigation. Its mechanism of action through the inhibition of the Wnt/β-catenin signaling pathway provides a strong rationale for its development as a therapeutic. However, based on currently available public information, there is a notable absence of specific quantitative data on the preliminary toxicity of this compound in cell cultures. The experimental protocols and data table templates provided in this guide are based on standard methodologies for in vitro toxicology and are intended to serve as a framework for future studies. Further research is imperative to establish a comprehensive toxicological profile of this compound, including the determination of IC50 values across a panel of cancer cell lines, and to elucidate the precise molecular interactions with the Wnt/β-catenin pathway. Such data will be critical for advancing this compound through the drug development pipeline.

References

Endusamycin Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Future Prospects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endusamycin, a polyether ionophore antibiotic produced by Streptomyces endus subsp. aureus, has demonstrated a spectrum of biological activities, including antibacterial, anticoccidial, and antitumor effects. While research on this compound itself is established, the exploration of its derivatives remains a nascent field with significant therapeutic potential. This technical guide provides a comprehensive overview of this compound, outlines prospective strategies for the generation of its derivatives, and details the experimental protocols necessary for the evaluation of their biological activities. This document aims to serve as a foundational resource for researchers seeking to explore the chemical space of this compound analogs and unlock their potential as novel therapeutic agents.

Introduction to this compound

This compound is a complex natural product characterized by a polycyclic ether structure. Like other polyether ionophores, its primary mechanism of action involves the disruption of ion gradients across biological membranes, leading to cell death. This activity underpins its observed biological effects.

  • Antibacterial Activity : this compound exhibits activity primarily against Gram-positive bacteria.[1] The disruption of the cell membrane's ion balance is a key factor in its bactericidal action.

  • Anticoccidial Activity : It has shown effectiveness against coccidia in poultry, a common parasitic disease in commercial poultry production.[1]

  • Antitumor Activity : Emerging research suggests that this compound possesses antitumor properties, a promising area for further investigation.

Prospective Avenues for this compound Derivative Synthesis

To date, the scientific literature does not contain extensive reports on the synthesis and biological activities of specific this compound derivatives. However, the elucidation of its biosynthetic gene cluster opens avenues for the rational design and generation of novel analogs through metabolic engineering and semi-synthetic approaches.

Biosynthetic Pathway and Opportunities for Derivatization

The overproduction of this compound has been achieved through metabolic engineering, indicating that the biosynthetic machinery can be manipulated.[2] The proposed biosynthetic pathway provides a roadmap for generating structural diversity.

Endusamycin_Biosynthesis precursors Precursor Molecules (e.g., Acetate, Propionate) pks_nrps Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS)-like enzymes precursors->pks_nrps polyketide_chain Linear Polyketide Chain pks_nrps->polyketide_chain cyclization Cyclization & Ether Ring Formation polyketide_chain->cyclization endusamycin_core This compound Core Structure cyclization->endusamycin_core tailoring Tailoring Enzymes (e.g., Glycosyltransferases, Methyltransferases) endusamycin_core->tailoring This compound This compound tailoring->this compound derivatives Potential this compound Derivatives tailoring->derivatives

Caption: Proposed biosynthetic pathway of this compound.

By targeting the "tailoring enzymes" in the biosynthetic pathway, it is theoretically possible to generate a library of this compound derivatives with modified functional groups. These modifications could influence the molecule's solubility, target specificity, and overall biological activity.

Quantitative Data on this compound (Parent Compound)

As specific data for this compound derivatives are not available, this table summarizes the known biological activities of the parent compound. This information serves as a baseline for comparison when evaluating novel derivatives.

CompoundTarget Organism/Cell LineBiological ActivityMetricValueReference
This compoundGram-positive bacteriaAntibacterialMICNot specified[1]
This compoundAnaerobic bacteriaAntibacterialMICNot specified[1]
This compoundCoccidia in poultryAnticoccidial-Effective[1]
This compoundVarious Cancer Cell LinesAntitumorIC50Not specified[2]

Experimental Protocols for Biological Activity Screening

The following are detailed methodologies for key experiments to assess the biological activities of potential this compound derivatives.

In Vitro Antibacterial Activity Assay

Antibacterial_Assay_Workflow start Start prep_compounds Prepare serial dilutions of This compound Derivatives start->prep_compounds prep_bacteria Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_bacteria inoculate Inoculate microtiter plates with bacteria and compounds prep_compounds->inoculate prep_bacteria->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) by visual inspection or absorbance reading incubate->read_mic determine_mbc Plate samples from clear wells onto agar plates to determine Minimum Bactericidal Concentration (MBC) read_mic->determine_mbc end End determine_mbc->end

Caption: Workflow for in vitro antibacterial susceptibility testing.

Protocol: Broth Microdilution Assay

  • Preparation of Compounds : Dissolve this compound derivatives in a suitable solvent (e.g., DMSO) and prepare a series of twofold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum : Culture the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC) : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Determination of Minimum Bactericidal Concentration (MBC) : Aliquots from wells showing no growth are plated on agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial colonies.

In Vitro Anticoccidial Activity Assay

A common method for preliminary screening of anticoccidial activity is an in vitro sporozoite invasion assay.

Protocol: Sporozoite Invasion Assay

  • Cell Culture : Seed Madin-Darby bovine kidney (MDBK) cells in a 96-well plate and grow to confluency.

  • Sporozoite Preparation : Excyst Eimeria oocysts to release sporozoites.

  • Treatment : Treat the confluent MDBK cells with various concentrations of the this compound derivatives.

  • Infection : Add the prepared sporozoites to the treated and untreated (control) MDBK cells and incubate.

  • Quantification : After incubation, fix and stain the cells. The number of intracellular sporozoites is quantified using microscopy or a quantitative PCR-based method to determine the inhibition of invasion.

In Vitro Anticancer Cytotoxicity Assay

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate_adherence Incubate for 24 hours to allow cell adherence seed_cells->incubate_adherence treat_cells Treat cells with serial dilutions of This compound Derivatives incubate_adherence->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay

  • Cell Seeding : Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of the this compound derivatives and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : The absorbance is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

As a polyether ionophore, the primary mechanism of action for this compound and its derivatives is the disruption of cellular ion homeostasis. This leads to a cascade of downstream effects culminating in cell death.

Ionophore_Mechanism This compound This compound Derivative cell_membrane Cell Membrane This compound->cell_membrane Inserts into ion_gradient Disruption of Ion Gradients (Na+, K+, H+) cell_membrane->ion_gradient membrane_potential Loss of Membrane Potential ion_gradient->membrane_potential ph_imbalance Intracellular pH Imbalance ion_gradient->ph_imbalance metabolic_stress Metabolic Stress membrane_potential->metabolic_stress ph_imbalance->metabolic_stress apoptosis Apoptosis/Cell Death metabolic_stress->apoptosis

Caption: General mechanism of action for polyether ionophores.

Conclusion and Future Directions

While the direct study of this compound derivatives is in its infancy, the parent compound's diverse biological activities and the advancements in understanding its biosynthesis provide a strong impetus for further research. The generation of novel this compound analogs through biosynthetic and semi-synthetic methods, coupled with rigorous biological evaluation using the protocols outlined in this guide, holds the promise of developing new and effective therapeutic agents for infectious diseases, parasitic infections, and cancer. Future work should focus on creating a library of derivatives and conducting comprehensive structure-activity relationship (SAR) studies to identify lead compounds with enhanced potency and selectivity.

References

The Architecture of a Potent Antitumor Antibiotic: A Technical Guide to the Biosynthesis and Metabolic Engineering of Endusamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endusamycin, a complex polyether ionophore antibiotic produced by Streptomyces endus subsp. aureus, has garnered significant attention for its pronounced antitumor activities. However, its therapeutic potential has been hampered by low production titers in wild-type strains. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound and the metabolic engineering strategies that have successfully transformed it into a high-yield product, offering a blueprint for the industrial-scale production of this promising therapeutic agent.

The this compound Biosynthetic Blueprint: A Genetic and Enzymatic Overview

The production of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC) within the S. endus subsp. aureus genome. This cluster contains the genetic instructions for the assembly of the complex polyketide backbone and its subsequent modifications.

The this compound Biosynthetic Gene Cluster

The this compound BGC is comprised of 34 open reading frames (ORFs), featuring 11 polyketide synthase (PKS) subunits (endA1-A11). These PKS enzymes function as a molecular assembly line, utilizing a loading module and 14 extension modules to construct the polyketide chain. The biosynthesis initiates with an acetyl-ACP starter unit, followed by the sequential addition of four malonyl-CoA and ten methylmalonyl-CoA extender units.[1]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process, characteristic of polyether antibiotics. It begins with the assembly of a linear polyketide chain by the modular type I PKS. This is followed by a series of post-PKS modifications, primarily epoxidation and subsequent epoxide-opening cyclization reactions, to form the characteristic cyclic ether rings of the this compound molecule.[2][3]

G cluster_pks Polyketide Synthesis (PKS) cluster_post_pks Post-PKS Modification Acetyl-CoA Acetyl-CoA endA1-A11 (PKS) endA1-A11 (PKS) Acetyl-CoA->endA1-A11 (PKS) Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->endA1-A11 (PKS) Extender Unit Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->endA1-A11 (PKS) Extender Unit Linear Polyketide Chain Linear Polyketide Chain Epoxidation Epoxidation Linear Polyketide Chain->Epoxidation Epoxidases endA1-A11 (PKS)->Linear Polyketide Chain Epoxide-opening Cyclization Epoxide-opening Cyclization Epoxidation->Epoxide-opening Cyclization Epoxide Hydrolases This compound This compound Epoxide-opening Cyclization->this compound G Transcriptome Analysis Transcriptome Analysis Identify Competing BGCs Identify Competing BGCs Transcriptome Analysis->Identify Competing BGCs Gene Deletion Gene Deletion Identify Competing BGCs->Gene Deletion Spore Pigment & Meilingmycin-like BGCs Increased Precursor Supply Increased Precursor Supply Gene Deletion->Increased Precursor Supply Amplify this compound BGC Amplify this compound BGC Increased Precursor Supply->Amplify this compound BGC Increased Enzyme Concentration Increased Enzyme Concentration Amplify this compound BGC->Increased Enzyme Concentration Fermentation Optimization Fermentation Optimization Increased Enzyme Concentration->Fermentation Optimization High-Yielding Strain (YC1109) High-Yielding Strain (YC1109) Fermentation Optimization->High-Yielding Strain (YC1109) G Environmental Signals Environmental Signals Global Regulators Global Regulators Environmental Signals->Global Regulators e.g., Nutrient Limitation Pleiotropic Regulators Pleiotropic Regulators Global Regulators->Pleiotropic Regulators e.g., AdpA Cluster-Situated Regulators (CSRs) Cluster-Situated Regulators (CSRs) Pleiotropic Regulators->Cluster-Situated Regulators (CSRs) e.g., SARPs This compound BGC Expression This compound BGC Expression Cluster-Situated Regulators (CSRs)->this compound BGC Expression Direct transcriptional control

References

Methodological & Application

Protocol for Endusamycin Fermentation from Streptomyces endus subsp. aureus

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Endusamycin is a polyether ionophore antibiotic produced by Streptomyces endus subsp. aureus. It has demonstrated significant antitumor activities, making it a compound of interest for drug development. This document provides detailed protocols for the fermentation, extraction, and quantification of this compound. The methodologies are based on established research aimed at optimizing the production of this promising secondary metabolite. Metabolic engineering strategies, such as the deletion of competing biosynthetic gene clusters and the duplication of the this compound biosynthetic gene cluster, have been shown to significantly increase yields. Furthermore, systematic optimization of fermentation medium components is crucial for maximizing production.[1] The high-yielding strain YC1109, developed through these strategies, can achieve titers of up to 5469 mg/L in shake-flask fermentation and 5011 mg/L in fed-batch fermentation, a 246% increase compared to the original strain.[1][2]

Experimental Protocols

Inoculum and Seed Culture Preparation

This protocol describes the preparation of the seed culture required to inoculate the main production fermentation.

1.1. Materials

  • Streptomyces endus subsp. aureus strain (e.g., ATCC 39574 or a metabolically engineered high-yielding strain)

  • SFM (Soybean Flour Mannitol) agar plates

  • Seed Culture Medium (see Table 2 for composition)

  • Sterile water

  • Sterile grinder

  • Erlenmeyer flasks

  • Shaker incubator

1.2. Protocol

  • Streak the Streptomyces endus subsp. aureus preservation stock onto SFM agar plates.

  • Incubate the plates at 30°C for 7 days to obtain single colonies.

  • Inoculate fresh SFM agar medium with single colonies and incubate at 30°C for an additional 7 days.

  • Select four well-grown colonies and suspend them in sterile water.

  • Homogenize the suspension using a sterile grinder.

  • Inoculate 100 mL of seed medium in an Erlenmeyer flask with the homogenized spore suspension.

  • Incubate the seed culture at 30°C with shaking at 250 rpm for 30 hours.

Shake-Flask Fermentation

This protocol details the production of this compound in a shake-flask culture.

2.1. Materials

  • Prepared seed culture

  • Production Medium (see Table 3 for composition)

  • Erlenmeyer flasks

  • Shaker incubator

2.2. Protocol

  • Inoculate the production medium with 5% (v/v) of the seed culture.

  • Incubate the flasks at 30°C with shaking at 250 rpm.

  • The fermentation is typically carried out for a specific duration, which can be optimized (e.g., up to 173 hours for high-yielding strains).

  • Monitor the production of this compound periodically by taking samples for extraction and HPLC analysis.

Fed-Batch Fermentation

For larger-scale production, a fed-batch fermentation strategy is employed to achieve high cell density and product yield.

3.1. Materials

  • Prepared seed culture

  • Fed-Batch Fermentation Medium (see Table 4 for composition)

  • 50 L Bioreactor

  • Glucose feeding solution

3.2. Protocol

  • Prepare the 50 L bioreactor with 35 L of fermentation medium.

  • Inoculate the bioreactor with 10% (v/v) of the seed culture.

  • Maintain the fermentation temperature at 30°C.

  • Control the dissolved oxygen (DO) concentration above 40% by adjusting the agitation speed (200-550 rpm) and airflow rate (1.6-2.2 m³/h).

  • In the middle and late stages of fermentation, maintain the glucose concentration between 1% and 2% by feeding a concentrated glucose solution.

  • Monitor cell growth (e.g., by measuring cell dry weight) and this compound production throughout the fermentation process.

This compound Extraction and Quantification

This protocol describes the extraction of this compound from the fermentation broth and its quantification using High-Performance Liquid Chromatography (HPLC).

4.1. Materials

  • Fermentation broth

  • Methanol

  • Centrifuge

  • Ultrasonic extractor

  • 0.22 μm microporous membrane filters

  • HPLC system

  • ChromCore Polar C18 column (250 mm × 4.6 mm, 5 μm)

  • Acetonitrile

  • Formic acid

4.2. Protocol

  • Centrifuge the fermentation broth at 4000 rpm for 15 minutes to collect the mycelia.

  • Add an appropriate amount of methanol to the mycelia.

  • Perform ultrasonic extraction for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 μm microporous membrane.

  • Analyze the filtrate using HPLC with a ChromCore Polar C18 column.

  • The mobile phase consists of an acetonitrile-water (0.1% formic acid) system at a flow rate of 1 mL/min.

Data Presentation

Table 1: Optimized Fermentation Parameters for this compound Production

ParameterShake-Flask FermentationFed-Batch Fermentation
Inoculum Size5% (v/v)10% (v/v)
Temperature30°C30°C
Agitation250 rpm200 - 550 rpm
pHNot specified, likely maintained around 7.0Maintained around 7.2
Dissolved OxygenNot controlledMaintained > 40%
Fermentation TimeUp to 173 hoursUp to 173 hours
Max Titer Achieved5469 mg/L5011 mg/L

Table 2: Seed Culture Medium Composition

ComponentConcentration
Starch10.0 g/L
K₂HPO₄1.0 g/L
MgSO₄·7H₂O1.0 g/L
NaCl1.0 g/L
(NH₄)₂SO₄2.0 g/L
CaCO₃2.0 g/L
FeSO₄·7H₂O0.001 g/L
MnCl₂·7H₂O0.001 g/L
ZnSO₄·7H₂O0.001 g/L

Note: This is a general medium for Streptomyces seed culture and may be optimized for this compound production.

Table 3: Shake-Flask Production Medium Composition (Optimized)

ComponentConcentration (w/v)
Glucose4%
Soybean Flour1%
Yeast Extract0.25%
CaCO₃0.3%
KNO₃0.01%
pH7.2

Table 4: Fed-Batch Fermentation Medium Composition (Initial)

ComponentConcentration (w/v)
Glucose4%
Soybean Flour1%
Yeast Extract0.25%
CaCO₃0.3%
KNO₃0.01%
pH7.2

Note: The fed-batch strategy involves feeding a concentrated glucose solution to maintain its concentration between 1-2% during the middle and late stages of fermentation.

Table 5: HPLC Analysis Parameters

ParameterValue
ColumnChromCore Polar C18 (250 mm × 4.6 mm, 5 μm)
Mobile PhaseAcetonitrile-H₂O (0.1% formic acid)
Flow Rate1 mL/min
DetectionNot specified, likely UV detection

Visualizations

FermentationWorkflow cluster_Inoculum Inoculum Preparation cluster_Production Production Stage cluster_Downstream Downstream Processing SporeStock Streptomyces endus subsp. aureus Stock SFMAgar SFM Agar Plate (7 days, 30°C) SporeStock->SFMAgar Streak SeedCulture Seed Culture (30 hours, 30°C, 250 rpm) SFMAgar->SeedCulture Inoculate ShakeFlask Shake-Flask Fermentation SeedCulture->ShakeFlask 5% v/v Inoculum FedBatch Fed-Batch Fermentation SeedCulture->FedBatch 10% v/v Inoculum Extraction Extraction with Methanol ShakeFlask->Extraction FedBatch->Extraction Quantification HPLC Analysis Extraction->Quantification

Caption: Experimental workflow for this compound production.

SignalingPathway cluster_Regulation Generalized Antibiotic Regulatory Cascade in Streptomyces Signal Environmental/Internal Signal (e.g., Nutrient Limitation) GlobalRegulator Global Regulatory Proteins (e.g., PhoP/PhoR) Signal->GlobalRegulator Activates PathwaySpecificRegulator Pathway-Specific Activator (e.g., SARP) GlobalRegulator->PathwaySpecificRegulator Induces expression of BiosyntheticGenes This compound Biosynthetic Genes PathwaySpecificRegulator->BiosyntheticGenes Activates transcription of This compound This compound Production BiosyntheticGenes->this compound

References

Application Note: Cell-Based Assay for Determining Endusamycin Anticancer IC50 Values

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Endusamycin, an anti-tumor antibiotic, using a cell-based MTT assay. This compound exerts its anticancer effects by inhibiting Topoisomerase I, an enzyme crucial for DNA replication and transcription.[1][2] This inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a sensitive, quantitative, and reliable colorimetric method for assessing cell viability.[5] The protocol outlined below is designed for researchers in oncology, drug discovery, and pharmacology to accurately quantify the cytotoxic potential of this compound against various cancer cell lines.

Principle of the Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[5] The amount of formazan produced is directly proportional to the number of living cells.[5] Following solubilization, the formazan concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[6] By treating cancer cells with a serial dilution of this compound, a dose-response curve can be generated, from which the IC50 value—the concentration of the drug that inhibits cell growth by 50%—is calculated.[6][7]

Mechanism of Action: this compound Signaling Pathway

This compound functions as a Topoisomerase I (Topo I) inhibitor. Topo I is essential for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[1] this compound stabilizes the Topo I-DNA covalent complex, preventing the re-ligation of the DNA strand.[1] This stabilized complex acts as a physical barrier to the replication machinery, leading to DNA double-strand breaks, cell cycle arrest, and the activation of the intrinsic apoptotic pathway.[1][3]

Endusamycin_Pathway cluster_0 Nucleus cluster_1 Cytoplasm & Mitochondria DNA_Supercoiled Supercoiled DNA Topo_I Topoisomerase I DNA_Supercoiled->Topo_I binds to DNA_Relaxed Relaxed DNA Topo_I->DNA_Relaxed relaxes Topo_I_Complex Topo I-DNA Complex Topo_I->Topo_I_Complex DNA_Damage DNA Strand Breaks (Replication Stress) Topo_I_Complex->DNA_Damage Apoptosis_Signal Pro-Apoptotic Signals (e.g., p53, c-Abl) DNA_Damage->Apoptosis_Signal triggers Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis can lead to Mitochondria Mitochondria Apoptosis_Signal->Mitochondria activates Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation releases cytochrome c Caspase_Activation->Apoptosis This compound This compound This compound->Topo_I_Complex stabilizes

Caption: this compound inhibits Topoisomerase I, causing DNA damage and cell cycle arrest, leading to apoptosis.

Materials and Reagents

  • Cell Lines: Selected cancer cell lines (e.g., MCF-7, HeLa, A549).

  • This compound: Stock solution prepared in sterile DMSO.

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL in sterile PBS.[8]

    • Dimethyl Sulfoxide (DMSO), cell culture grade.

    • Phosphate-Buffered Saline (PBS), sterile.

    • Trypsin-EDTA (0.25%).

  • Equipment:

    • Sterile 96-well flat-bottom plates.

    • Humidified incubator (37°C, 5% CO2).

    • Microplate reader (absorbance at 570 nm, reference at 630 nm).

    • Laminar flow hood.

    • Multichannel pipette.

Experimental Protocol

The following protocol details the steps for conducting the MTT assay to determine the IC50 of this compound.

Experimental_Workflow A 1. Cell Seeding Plate cells in a 96-well plate. Incubate for 24h. B 2. Drug Treatment Add serial dilutions of this compound. Include vehicle controls. A->B C 3. Incubation Incubate plates for 48-72h. B->C D 4. Add MTT Reagent Add 10-20 µL of MTT solution to each well. C->D E 5. Formazan Formation Incubate for 2-4h until purple precipitate is visible. D->E F 6. Solubilization Remove medium, add 150 µL DMSO to dissolve crystals. E->F G 7. Absorbance Reading Read absorbance at 570 nm. F->G H 8. Data Analysis Calculate % viability and determine IC50 value. G->H

Caption: Workflow for determining IC50 values using the MTT cell viability assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest log-phase cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to the optimal seeding density (typically 3,000–10,000 cells/well).[6]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow cell attachment.[6]

  • Drug Preparation and Treatment:

    • Prepare a series of this compound dilutions in culture medium from a high-concentration stock. A 2-fold or 3-fold serial dilution is recommended to cover a wide concentration range.

    • Include "vehicle control" wells containing cells treated with the highest concentration of DMSO used in the dilutions (typically <0.5%).

    • Include "untreated control" wells containing only cells and fresh medium, representing 100% viability.

    • Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions.

  • Incubation:

    • Return the plates to the incubator for a period of 48 to 72 hours. The incubation time should be consistent across experiments.[6][9]

  • MTT Assay:

    • After incubation, add 10-20 µL of the 5 mg/mL MTT reagent to each well.[6][8]

    • Incubate the plate for another 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully aspirate the medium without disturbing the formazan crystals at the bottom of the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan.[6][8]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.[8]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[5][6]

Data Analysis and Presentation

  • Calculate Percent Viability:

    • Average the absorbance readings for each condition (including controls).

    • Subtract the average absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Determine IC50 Value:

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to fit a dose-response curve and determine the IC50 value.[7]

Example Data Tables:

The following tables present sample data for determining the IC50 of this compound.

Table 1: Dose-Response Data for this compound against A549 Lung Cancer Cells (48h Treatment)

This compound Conc. (µM)Log ConcentrationMean Absorbance (570 nm)% Viability
0 (Control)-1.250100.0%
0.01-2.001.18895.0%
0.1-1.000.97578.0%
0.5-0.300.65052.0%
1.00.000.47538.0%
5.00.700.15012.0%
10.01.000.0887.0%
50.01.700.0635.0%

Table 2: Summary of this compound IC50 Values Across Different Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
A549Lung Carcinoma0.55
MCF-7Breast Adenocarcinoma0.82
HeLaCervical Carcinoma0.68
HCT116Colorectal Carcinoma1.15

Note: The data presented above are for illustrative purposes only and may not reflect the actual IC50 values of this compound.

References

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Endusamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro antibacterial susceptibility testing of Endusamycin, a novel polyether ionophore antibiotic. This compound has demonstrated activity against Gram-positive and anaerobic bacteria. The following sections detail the mechanism of action, experimental protocols for determining key susceptibility parameters, and data presentation guidelines.

Introduction to this compound and its Mechanism of Action

This compound is a polycyclic ether antibiotic produced by Streptomyces endus subsp. aureus. As a member of the polyether ionophore class of antibiotics, its primary mechanism of action involves the disruption of ion gradients across the bacterial cell membrane.

Mechanism of Action:

Polyether ionophores like this compound are lipid-soluble molecules that can form complexes with cations (e.g., K+, Na+, H+) and transport them across the hydrophobic lipid bilayer of the bacterial cell membrane. This transport disrupts the essential ion concentration gradients maintained by the bacterial cell, leading to a cascade of detrimental effects:

  • Dissipation of Membrane Potential: The movement of ions down their concentration gradients dissipates the electrochemical potential across the cell membrane, which is crucial for vital cellular processes.

  • Disruption of ATP Synthesis: The collapse of the proton motive force, a key component of the ion gradient, inhibits ATP synthase activity, leading to energy depletion.

  • pH Imbalance: The transport of protons can lead to acidification of the cytoplasm, denaturing proteins and inhibiting enzymatic activity.

  • Osmotic Instability: The uncontrolled movement of ions can lead to osmotic imbalances, causing cell swelling and lysis.

This disruption of fundamental cellular processes ultimately results in the inhibition of bacterial growth (bacteriostatic effect) and, at higher concentrations, cell death (bactericidal effect).

This compound's ionophore activity disrupts ion gradients, leading to cell death. cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects This compound This compound IonComplex This compound-Cation Complex This compound->IonComplex Binds Cation (e.g., K+, H+) Channel IonComplex->Channel Translocates across membrane IonGradient Disruption of Ion Gradient Channel->IonGradient MembranePotential Dissipation of Membrane Potential IonGradient->MembranePotential pH Intracellular pH Imbalance IonGradient->pH ATPSynthesis Inhibition of ATP Synthesis MembranePotential->ATPSynthesis CellDeath Bacterial Cell Death ATPSynthesis->CellDeath pH->CellDeath MIC Determination Workflow A Prepare Serial Dilutions of this compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate plate (18-24h, 37°C) C->D E Read MIC (Lowest concentration with no visible growth) D->E

Application Notes and Protocols: Western Blot Analysis of Endusamycin's Effect on Wnt Pathway Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis.[1] Aberrant activation of this pathway is implicated in the progression of numerous cancers.[2] A key mediator of the canonical Wnt pathway is β-catenin. In the pathway's "off" state, a destruction complex, including GSK3β (Glycogen Synthase Kinase 3β), phosphorylates β-catenin, targeting it for proteasomal degradation.[3][4] When Wnt ligands activate the pathway, this degradation is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it activates the transcription of target genes such as Cyclin D1, promoting cell cycle progression.[5]

Endusamycin, a polycyclic ether antibiotic, has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, exhibiting significant antitumor activity. This makes it a compound of high interest for cancer research and drug development.

Western blotting is a powerful technique to investigate the effects of compounds like this compound on the Wnt signaling cascade. This method allows for the quantification of changes in the expression levels of key regulatory proteins within the pathway, providing insights into the compound's mechanism of action. These application notes provide a detailed protocol for utilizing Western blot analysis to assess the impact of this compound on the expression of β-catenin, phosphorylated GSK3β (p-GSK3β), total GSK3β, and Cyclin D1 in cancer cell lines.

Key Experiments and Methodologies

Experimental Workflow

The overall experimental workflow for analyzing the effect of this compound on Wnt pathway proteins is depicted below.

G cluster_workflow Experimental Workflow cell_culture Cell Culture (e.g., Cancer Cell Line) treatment Treatment with This compound cell_culture->treatment cell_lysis Cell Lysis and Protein Extraction treatment->cell_lysis quantification Protein Quantification cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis

Caption: A diagram illustrating the sequential steps of the Western blot analysis.

Detailed Protocol: Western Blotting for Wnt Pathway Proteins

This protocol outlines the steps for treating a cancer cell line with this compound and subsequently performing a Western blot to analyze the expression of β-catenin, p-GSK3β, GSK3β, and Cyclin D1.

1. Cell Culture and Treatment:

  • Seed the chosen cancer cell line (e.g., a colon or breast cancer cell line with an active Wnt pathway) in 6-well plates at an appropriate density to achieve 70-80% confluency at the time of treatment.

  • Culture the cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • Once the desired confluency is reached, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control group.

2. Protein Extraction and Quantification:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein.

  • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load the samples onto a 10% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. The transfer can be performed using a wet or semi-dry transfer system.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for β-catenin, p-GSK3β, GSK3β, and Cyclin D1 overnight at 4°C with gentle agitation. Use the antibody dilutions recommended by the manufacturer.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

5. Signal Detection and Data Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the protein of interest's band intensity to a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in a table for clear comparison of the effects of different this compound concentrations.

Treatment (Concentration)Relative β-catenin Expression (Normalized to Loading Control)Relative p-GSK3β/GSK3β RatioRelative Cyclin D1 Expression (Normalized to Loading Control)
Vehicle Control (0 µM)1.00 ± 0.081.00 ± 0.121.00 ± 0.09
This compound (1 µM)0.75 ± 0.061.52 ± 0.150.68 ± 0.07
This compound (5 µM)0.42 ± 0.052.15 ± 0.200.35 ± 0.04
This compound (10 µM)0.18 ± 0.032.89 ± 0.250.15 ± 0.02

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway Diagram

The canonical Wnt signaling pathway and the proposed point of inhibition by this compound are illustrated in the following diagram.

G cluster_wnt_pathway Canonical Wnt Signaling Pathway cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Frizzled->DestructionComplex inhibits LRP5_6 LRP5/6 Co-receptor BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome degraded by Nucleus Nucleus BetaCatenin->Nucleus translocates to TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates CyclinD1 Cyclin D1 (Target Gene) TCF_LEF->CyclinD1 This compound This compound This compound->DestructionComplex promotes activity of

Caption: The canonical Wnt signaling pathway and the inhibitory action of this compound.

Conclusion

This application note provides a comprehensive framework for researchers to investigate the effects of this compound on the Wnt signaling pathway using Western blot analysis. The detailed protocol, data presentation format, and visual diagrams offer a clear guide for experimental design, execution, and interpretation. By quantifying the changes in key Wnt pathway proteins, researchers can further elucidate the molecular mechanisms underlying the anticancer properties of this compound, contributing to the development of novel therapeutic strategies targeting the Wnt pathway.

References

Application Notes and Protocols for Studying Endusamycin in Breast Cancer Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of experimental protocols to investigate the effects of Endusamycin, a novel therapeutic agent, on breast cancer stem cells (BCSCs). The methodologies detailed herein are designed to assess the impact of this compound on key characteristics of BCSCs, including self-renewal capability, viability, apoptosis, and the modulation of critical signaling pathways such as Notch and Wnt. The provided protocols are intended to guide researchers in conducting a thorough preclinical evaluation of this compound's potential as a targeted therapy for breast cancer.

Introduction

Breast cancer remains a leading cause of cancer-related mortality in women worldwide. A subpopulation of tumor cells, known as breast cancer stem cells (BCSCs), are thought to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.[1][2] These cells possess self-renewal capabilities and can differentiate into the heterogeneous cell types that constitute a tumor.[3] Therefore, therapeutic strategies that specifically target BCSCs hold great promise for improving patient outcomes.

This compound is a novel investigational compound with purported anti-cancer properties. This application note outlines a series of in vitro experiments to elucidate the efficacy and mechanism of action of this compound against BCSCs. The core hypothesis is that this compound inhibits the self-renewal and survival of BCSCs by disrupting key signaling pathways, such as Notch and Wnt, which are known to be dysregulated in these cells.[1][4][5][6]

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described experiments.

Table 1: Effect of this compound on BCSC Viability (MTT Assay)

Treatment GroupConcentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)
Vehicle Control024100 ± 5.2
This compound12485.3 ± 4.1
This compound52462.1 ± 3.5
This compound102441.7 ± 2.9
Vehicle Control048100 ± 6.8
This compound14870.2 ± 5.3
This compound54835.8 ± 4.7
This compound104815.4 ± 2.1

Table 2: Effect of this compound on BCSC Sphere Formation Efficiency

Treatment GroupConcentration (µM)Number of Spheres (>50 µm) per 1000 cells (Mean ± SD)Sphere Formation Efficiency (%)
Vehicle Control055 ± 65.5
This compound138 ± 43.8
This compound519 ± 31.9
This compound107 ± 20.7

Table 3: Effect of this compound on Apoptosis in BCSCs (Annexin V/PI Staining)

Treatment GroupConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD)
Vehicle Control03.2 ± 0.81.5 ± 0.4
This compound115.7 ± 2.15.4 ± 1.1
This compound535.2 ± 3.512.8 ± 2.3
This compound1058.9 ± 4.225.1 ± 3.7

Table 4: Effect of this compound on Notch and Wnt Signaling Pathway Proteins (Western Blot)

Treatment GroupConcentration (µM)Relative Protein Expression (Normalized to β-actin) (Mean ± SD)
Notch1 Hes1 β-catenin
Vehicle Control01.00 ± 0.051.00 ± 0.071.00 ± 0.06
This compound10.78 ± 0.040.65 ± 0.050.81 ± 0.07
This compound50.45 ± 0.030.38 ± 0.040.52 ± 0.05
This compound100.18 ± 0.020.15 ± 0.030.23 ± 0.04

Experimental Protocols

Breast Cancer Stem Cell Culture and Enrichment

Objective: To isolate and culture a population of cells enriched for breast cancer stem cell characteristics.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • DMEM/F12 medium

  • B-27 supplement

  • Human epidermal growth factor (hEGF)

  • Basic fibroblast growth factor (bFGF)

  • Penicillin-Streptomycin

  • Ultra-low attachment plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Protocol:

  • Culture breast cancer cells in standard adherent conditions.

  • To enrich for BCSCs, detach cells using Trypsin-EDTA and wash with PBS.

  • Resuspend cells in serum-free sphere formation medium (DMEM/F12 supplemented with B-27, 20 ng/mL hEGF, and 10 ng/mL bFGF).[3]

  • Plate the single-cell suspension onto ultra-low attachment plates at a density of 1,000-5,000 cells/mL.[3][7]

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Spheres (mammospheres) should form within 7-10 days.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on BCSCs.

Materials:

  • BCSC-enriched culture

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Protocol:

  • Dissociate BCSC spheres into a single-cell suspension.

  • Seed 5,000 cells per well in a 96-well plate and allow them to re-form spheres for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 and 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Sphere Formation Assay

Objective: To assess the effect of this compound on the self-renewal capacity of BCSCs.

Materials:

  • BCSC-enriched culture

  • This compound

  • Sphere formation medium

  • Ultra-low attachment 96-well plates

Protocol:

  • Prepare a single-cell suspension of BCSCs.

  • Plate 500 cells per well in an ultra-low attachment 96-well plate in sphere formation medium containing different concentrations of this compound.[3]

  • Incubate for 7-10 days to allow sphere formation.

  • Count the number of spheres with a diameter greater than 50 µm under a microscope.

  • Calculate the Sphere Formation Efficiency (SFE) as: (Number of spheres / Number of cells seeded) x 100%.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To determine if this compound induces apoptosis in BCSCs.

Materials:

  • BCSC-enriched culture

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Treat BCSC cultures with various concentrations of this compound for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.[8]

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[9]

Western Blot Analysis

Objective: To investigate the effect of this compound on the protein expression levels in the Notch and Wnt signaling pathways.

Materials:

  • BCSC-enriched culture

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (Notch1, Hes1, β-catenin, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat BCSC cultures with various concentrations of this compound for 24 hours.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.[10]

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a membrane.[11][12]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.[10]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control (β-actin).

Visualizations

Experimental_Workflow cluster_culture BCSC Culture & Enrichment cluster_treatment This compound Treatment cluster_assays Functional & Mechanistic Assays Culture Breast Cancer Cell Lines (e.g., MDA-MB-231, MCF-7) Enrichment Sphere Formation in Serum-Free Medium Culture->Enrichment Isolate & Culture Treatment Treat BCSCs with Varying Concentrations of this compound Enrichment->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability SelfRenewal Sphere Formation Assay Treatment->SelfRenewal Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot (Notch & Wnt Pathways) Treatment->WesternBlot

Caption: Experimental workflow for studying this compound in BCSCs.

Signaling_Pathways cluster_notch Notch Pathway cluster_wnt Wnt Pathway Notch_Ligand Notch Ligand (e.g., Jagged1) Notch_Receptor Notch Receptor Notch_Ligand->Notch_Receptor NICD NICD (Notch Intracellular Domain) Notch_Receptor->NICD Cleavage Hes1 Hes1 (Target Gene) NICD->Hes1 Transcription BCSC_Properties BCSC Self-Renewal & Survival Hes1->BCSC_Properties Promotes Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Beta_Catenin β-catenin Frizzled->Beta_Catenin Stabilization TCF_LEF TCF/LEF (Transcription Factors) Beta_Catenin->TCF_LEF Nuclear Translocation TCF_LEF->BCSC_Properties Promotes This compound This compound This compound->Notch_Receptor Inhibits This compound->Frizzled Inhibits

Caption: Proposed mechanism of this compound on Notch and Wnt pathways.

Logical_Relationship Start Hypothesis: This compound targets BCSCs Inhibition Inhibition of Notch & Wnt Signaling Start->Inhibition Reduced_SelfRenewal Reduced Sphere Formation Inhibition->Reduced_SelfRenewal Increased_Apoptosis Increased Cell Death Inhibition->Increased_Apoptosis Decreased_Viability Decreased Cell Viability Inhibition->Decreased_Viability Outcome Conclusion: This compound has potential as a BCSC-targeting therapy Reduced_SelfRenewal->Outcome Increased_Apoptosis->Outcome Decreased_Viability->Outcome

Caption: Logical flow of the this compound investigation.

References

Application Notes and Protocols: Endusamycin in Coccidiosis Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document is a representative template for researchers, scientists, and drug development professionals. As of the date of this document, "Endusamycin" is not a widely recognized or documented anticoccidial agent in publicly available scientific literature. Therefore, the data, mechanisms, and specific protocols presented herein are illustrative, based on established methodologies for evaluating novel anticoccidial compounds in poultry.

Introduction to Coccidiosis in Poultry

Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant and economically damaging disease in the global poultry industry. The parasite invades the intestinal tract, leading to tissue damage, impaired nutrient absorption, diarrhea, and increased susceptibility to secondary infections like necrotic enteritis.[1][2] Control has traditionally relied on in-feed anticoccidial drugs. However, the continuous use of these drugs has led to the emergence of drug-resistant Eimeria strains, necessitating the discovery and development of novel therapeutic agents.[3][4] This document outlines the application of this compound, a novel (hypothetical) compound, in coccidiosis research, providing detailed protocols for its evaluation.

Hypothetical Mechanism of Action

This compound is hypothesized to be a polyether ionophore antibiotic. Its proposed mechanism involves disrupting the ion gradients across the parasite's cell membrane. Specifically, it is believed to function as a monovalent cation ionophore, facilitating the transport of ions like Na+ and K+ into the parasite's cytoplasm. This influx disrupts the delicate osmotic balance and intracellular pH, leading to swelling and eventual lysis of the parasite, particularly during its motile extracellular stages (sporozoites and merozoites).[5][6]

Data Presentation: Efficacy of this compound

Quantitative data from efficacy trials should be summarized for clear comparison. The following tables represent expected outcomes from a 7-day post-infection evaluation in broiler chickens challenged with a mixed culture of Eimeria acervulina, E. maxima, and E. tenella.

Table 1: Effect of this compound on Broiler Performance Parameters

Treatment GroupAverage Body Weight Gain (g)Feed Conversion Ratio (FCR)
Uninfected, Unmedicated Control2501.50
Infected, Unmedicated Control1502.10
This compound (30 ppm)2351.60
This compound (50 ppm)2451.55
Salinomycin (60 ppm - Reference)2401.58

Table 2: Effect of this compound on Parasitological Parameters

Treatment GroupAverage Lesion Score*Oocysts Per Gram of Feces (OPG x 10³)
Uninfected, Unmedicated Control0.00
Infected, Unmedicated Control3.2250
This compound (30 ppm)1.145
This compound (50 ppm)0.515
Salinomycin (60 ppm - Reference)0.825

*Lesion scores are typically graded on a scale of 0 (no lesions) to 4 (severe lesions) for different intestinal sections.

Experimental Protocols

Detailed methodologies are crucial for the valid assessment of a new anticoccidial compound.

Protocol 1: In Vivo Anticoccidial Efficacy Trial

This protocol is designed to evaluate the efficacy of this compound in a controlled pen trial using broiler chickens.

Objective: To determine the effective dose range of this compound for the control of mixed coccidial infections and to assess its impact on poultry performance.

Materials:

  • Day-old broiler chicks (e.g., Ross 308)

  • Coccidia-free starter and grower feed

  • This compound (premixed formulation)

  • Reference anticoccidial (e.g., Salinomycin)

  • Mixed culture of sporulated Eimeria oocysts (E. acervulina, E. maxima, E. tenella)

  • Battery cages or floor pens with fresh litter

  • Feeders and waterers

  • Animal weighing scale

Methodology:

  • Animal Acclimatization: Procure 300 day-old chicks. House them in a coccidia-free environment for 14 days. Provide ad libitum access to clean water and unmedicated starter feed.

  • Group Allocation: At 14 days of age, weigh all birds and randomly allocate them into 5 treatment groups (n=60 birds per group, with 6 replicates of 10 birds each).

    • Group 1: Uninfected, Unmedicated Control (UUC)

    • Group 2: Infected, Unmedicated Control (IUC)

    • Group 3: Infected, this compound (30 ppm in feed)

    • Group 4: Infected, this compound (50 ppm in feed)

    • Group 5: Infected, Salinomycin (60 ppm in feed - Positive Control)

  • Medicated Feed Administration: Start providing the respective medicated feeds to Groups 3, 4, and 5 two days prior to infection (Day 12). Groups 1 and 2 continue to receive unmedicated feed.

  • Infection: On Day 14, orally inoculate each bird in Groups 2-5 with a 1.0 mL suspension containing a target dose of 50,000 sporulated oocysts of the mixed Eimeria culture. Birds in Group 1 receive a sham inoculum of 1.0 mL of sterile saline.

  • Data Collection (Day 14 to Day 21):

    • Mortality: Record daily.

    • Body Weight: Measure group body weight at the start (Day 14) and end (Day 21) of the infection period to calculate average body weight gain (ABWG).

    • Feed Intake: Record feed consumption per replicate pen to calculate the Feed Conversion Ratio (FCR).

  • Lesion Scoring (Day 21):

    • Humanely euthanize 5 birds per replicate (30 birds per group).

    • Examine the small intestine and ceca for coccidial lesions. Score the lesions on a 0-4 scale according to established methods (e.g., Johnson and Reid, 1970).

  • Oocyst Counting (Day 18 to Day 21):

    • Collect fecal samples from each replicate pen daily.

    • Pool the samples and perform oocyst counts using a McMaster chamber to determine the Oocysts Per Gram (OPG) of feces.

  • Statistical Analysis: Analyze data using ANOVA. Compare treatment group means using a post-hoc test such as Duncan's Multiple Range Test.

Experimental_Workflow cluster_prep Phase 1: Preparation (Day 1-13) cluster_infection Phase 2: Infection & Data Collection (Day 14-21) cluster_analysis Phase 3: Final Analysis (Day 21) D1 Day 1: Procure Day-Old Chicks D1_D13 Day 1-13: Acclimatization (Coccidia-free feed & water) D1->D1_D13 D12 Day 12: Random Allocation into 5 Treatment Groups D1_D13->D12 D12_Feed Day 12: Start Medicated Feed for Groups 3, 4, 5 D12->D12_Feed D14_Infect Day 14: Oral Infection (Groups 2-5) D12_Feed->D14_Infect 2 Days Pre-Infection D14_D21 Day 14-21: Monitor Mortality, Weight Gain, Feed Intake D14_Infect->D14_D21 D18_D21 Day 18-21: Collect Fecal Samples for Oocyst Counting D21_Euth Day 21: Euthanize Sub-sample of Birds D18_D21->D21_Euth Endpoint D21_Lesion Perform Intestinal Lesion Scoring D21_Euth->D21_Lesion D21_Stats Statistical Analysis (ANOVA) D21_Lesion->D21_Stats

Caption: Workflow for the In Vivo Anticoccidial Efficacy Trial.

Protocol 2: Oocyst Counting (McMaster Technique)

Objective: To quantify the shedding of Eimeria oocysts in fecal samples.

Materials:

  • Fecal samples

  • Saturated salt (NaCl) solution (flotation solution)

  • McMaster counting chamber

  • Beaker, gauze, and stirring rod

  • Compound microscope

  • Weighing scale

Methodology:

  • Weigh out 2 grams of the pooled fecal sample.

  • Add the feces to a beaker and add 58 mL of saturated salt solution.

  • Stir thoroughly to create a uniform suspension.

  • Strain the suspension through a layer of gauze into another beaker to remove large debris.

  • Immediately, using a pipette, take a subsample of the suspension and fill both chambers of the McMaster slide.

  • Allow the slide to sit for 5 minutes for the oocysts to float to the top.

  • Using a microscope at 100x magnification, count all the oocysts within the grid area of both chambers.

  • Calculate the OPG using the formula: OPG = (Count from Chamber 1 + Count from Chamber 2) x 100 (The multiplication factor may vary based on the specific dilution used).

Signaling Pathways in Coccidiosis

While the direct action of this compound is on the parasite, effective control of coccidiosis also involves understanding the host's immune response. Infection by Eimeria is known to modulate host cell signaling pathways, such as the PI3K-Akt pathway, which plays a role in cell survival and apoptosis.[7] Reducing the parasite burden with an effective drug like this compound can help normalize host cellular processes and mitigate intestinal damage.

PI3K_Akt_Pathway Host Cell Response to Eimeria Invasion cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome Receptor Host Cell Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Casp9 Caspase-9 Akt->Casp9 Inhibits Survival Cell Survival Akt->Survival Promotes Apoptosis Apoptosis (Cell Death) Bad->Apoptosis Promotes Casp3 Caspase-3 Casp9->Casp3 Activates Casp3->Apoptosis Promotes Eimeria Eimeria Sporozoite Invasion Eimeria->Receptor Activates This compound This compound (Reduces Parasite Load) This compound->Eimeria Inhibits

Caption: PI3K-Akt signaling pathway in host cells during Eimeria infection.

References

Application Notes and Protocols for Endusamycin as a Potential Bladder Cancer Therapeutic

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available research specifically investigating Endusamycin as a therapeutic agent for bladder cancer is not available. The following application notes and protocols are presented as a hypothetical framework. The experimental data and signaling pathways are adapted from studies on mTOR inhibitors, such as Everolimus (RAD001) and Rapamycin, which are known to have anti-tumor activity in bladder cancer models. This document is intended to serve as a template for researchers and drug development professionals interested in evaluating novel compounds like this compound against bladder cancer.

Introduction

Bladder cancer is a significant global health issue, with a high rate of recurrence and progression for non-muscle invasive forms and poor prognosis for advanced disease.[1] The molecular landscape of bladder cancer is complex, involving multiple dysregulated signaling pathways, including the PI3K/AKT/mTOR and Ras/Raf/MEK/MAPK pathways.[1][2][3] These pathways are critical regulators of cell growth, proliferation, survival, and angiogenesis, making them attractive targets for therapeutic intervention.[2][4]

This compound is a novel compound with potential anti-cancer properties. This document outlines a series of experimental protocols to investigate the therapeutic potential of this compound in bladder cancer, focusing on its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways.

Quantitative Data Summary

The following tables represent hypothetical data that would be generated from the described experimental protocols to assess the efficacy of this compound. The values are based on published findings for mTOR inhibitors in bladder cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Human Bladder Cancer Cell Lines

Cell LineGradeIC50 (µM) after 72h Treatment
RT112G15.2
RT4G1-28.1
T24G312.5
UMUC3G315.0
5637G29.8

Table 2: Effect of this compound on Cell Cycle Distribution in T24 Bladder Cancer Cells (48h Treatment)

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control45.235.119.7
This compound (10 µM)68.518.313.2

Table 3: Apoptosis Induction by this compound in T24 and UMUC3 Cells (48h Treatment)

Cell LineTreatment% Apoptotic Cells (Annexin V Positive)
T24Vehicle Control3.1
T24This compound (10 µM)15.8
UMUC3Vehicle Control2.5
UMUC3This compound (10 µM)12.4

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various bladder cancer cell lines.

Materials:

  • Human bladder cancer cell lines (e.g., RT112, RT4, T24, UMUC3, 5637)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed bladder cancer cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium with the this compound dilutions and incubate for 72 hours. Include a vehicle control (DMSO) and a blank (medium only).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle progression.

Materials:

  • Bladder cancer cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound or vehicle control for 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Bladder cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound or vehicle control for 48 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Objective: To investigate the effect of this compound on key signaling proteins.

Materials:

  • Bladder cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate and an imaging system.

Signaling Pathways and Experimental Workflows

Endusamycin_Signaling_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Angiogenesis Angiogenesis mTORC1->Angiogenesis Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation This compound This compound This compound->mTORC1 Inhibition

Caption: Hypothetical signaling pathway of this compound in bladder cancer.

Experimental_Workflow start Bladder Cancer Cell Lines treatment Treat with this compound (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot Analysis (Signaling Proteins) treatment->western_blot ic50 Determine IC50 viability->ic50 data_analysis Data Analysis & Interpretation ic50->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis

Caption: Workflow for in vitro evaluation of this compound.

References

Synergistic Effects of Endostatin with Anticancer Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: Initial searches for "Endusamycin" did not yield relevant results. Based on the context of synergistic anticancer effects, this document focuses on "Endostatin," a well-researched endogenous angiogenesis inhibitor that exhibits significant synergistic activity with various chemotherapeutic agents.

Introduction

Endostatin, a 20-kDa C-terminal fragment of collagen XVIII, is a potent endogenous inhibitor of angiogenesis. Its primary mechanism of action involves the inhibition of endothelial cell proliferation, migration, and survival, thereby restricting the blood supply essential for tumor growth and metastasis. Emerging evidence highlights the synergistic potential of Endostatin when used in combination with conventional anticancer drugs. This combination therapy approach can enhance the efficacy of chemotherapy, potentially reduce drug-related toxicities, and overcome resistance mechanisms. These application notes provide a summary of the synergistic effects of Endostatin with other anticancer drugs, detailed protocols for key experimental assays, and visualizations of relevant biological pathways and workflows.

Data Presentation: Synergistic Effects of Endostatin in Combination Therapy

The following tables summarize the quantitative data from in vivo studies demonstrating the synergistic antitumor effects of Endostatin in combination with Adriamycin (Doxorubicin) and Paclitaxel. While in vitro studies have confirmed synergistic interactions, specific quantitative data such as Combination Index (CI) and Dose Reduction Index (DRI) values are not consistently reported in the available literature. The data presented here is derived from murine tumor models.

Table 1: Synergistic Antitumor Efficacy of Recombinant Human Endostatin (rh-Endostatin) and Adriamycin in a Mouse Osteosarcoma Model [1]

Treatment GroupMean Tumor Weight (g)Tumor Inhibitory Rate (%)
Control (Saline)3.64 ± 0.32-
Adriamycin (2.5 mg/kg)2.58 ± 0.2629.1%
rh-Endostatin (low-dose, 5 mg/kg)2.72 ± 0.2825.3%
rh-Endostatin (high-dose, 10 mg/kg)2.40 ± 0.2534.1%
rh-Endostatin (low-dose) + Adriamycin2.08 ± 0.2142.9% (Less than additive)
rh-Endostatin (high-dose) + Adriamycin 1.28 ± 0.15 64.8% (Synergistic)

Table 2: Synergistic Antitumor Efficacy of Recombinant Human Endostatin (rhEndostatin) and Paclitaxel in a Lewis Lung Carcinoma Model

Treatment GroupMean Tumor Volume (mm³)
Control3246.94 ± 408.71
rh-Endostatin (5 mg/kg/day)2314.56 ± 250.85
Paclitaxel (20 mg/kg/day)2920.97 ± 380.11
rh-Endostatin + Paclitaxel (Concurrent) No significant tumor suppression
rh-Endostatin followed by Paclitaxel (Days 3-5) 1136.44 ± 91.56 (Synergistic)
rh-Endostatin followed by Paclitaxel (Days 6-8) 1270.03 ± 123.48 (Synergistic)

Signaling Pathways and Mechanisms of Synergism

Endostatin exerts its anti-angiogenic and synergistic effects through a multi-targeted mechanism. It primarily interacts with cell surface receptors on endothelial cells, leading to the inhibition of downstream signaling pathways crucial for angiogenesis. The synergistic effect with chemotherapeutic agents is thought to arise from the "normalization" of the tumor vasculature, which improves drug delivery to the tumor, and the direct pro-apoptotic effects on endothelial cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Endostatin Endostatin VEGFR VEGFR-1/2 Endostatin->VEGFR Blocks VEGF binding Integrin Integrin α5β1 Endostatin->Integrin Wnt Wnt/β-catenin Pathway Endostatin->Wnt Inhibits Apoptosis Endothelial Cell Apoptosis Endostatin->Apoptosis FAK FAK VEGFR->FAK Inhibits phosphorylation Integrin->FAK Ras Ras FAK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Inhibition of Proliferation & Migration ERK->Proliferation Wnt->Proliferation

Caption: Endostatin Signaling Pathways.

Experimental Workflows

A typical workflow for evaluating the synergistic effects of Endostatin with an anticancer drug involves a series of in vitro and in vivo experiments.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., HUVEC, Tumor Cell Lines) mtt_assay Cell Viability Assay (MTT Assay) cell_culture->mtt_assay apoptosis_invitro Apoptosis Assay (e.g., Annexin V) cell_culture->apoptosis_invitro ci_dri Calculate Combination Index (CI) and Dose Reduction Index (DRI) mtt_assay->ci_dri xenograft Tumor Xenograft Model (e.g., Nude Mice) ci_dri->xenograft Guide in vivo dose selection treatment Treatment Groups: - Control - Endostatin alone - Drug alone - Combination xenograft->treatment tumor_measurement Tumor Volume/Weight Measurement treatment->tumor_measurement mvd_analysis Microvessel Density (MVD) Analysis (CD31 Staining) tumor_measurement->mvd_analysis tunel_assay Apoptosis Analysis (TUNEL Assay) tumor_measurement->tunel_assay

Caption: Experimental Workflow for Synergy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the synergistic cytotoxic effects of Endostatin and an anticancer drug on endothelial or tumor cell lines in a 96-well format.

Materials:

  • Target cells (e.g., HUVECs, osteosarcoma cell line)

  • Complete culture medium

  • Endostatin (recombinant human)

  • Anticancer drug (e.g., Adriamycin, Paclitaxel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of Endostatin and the anticancer drug in culture medium at 2x the final desired concentrations.

    • For combination treatments, prepare a matrix of concentrations of both drugs.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium (or control medium) to the respective wells.

    • Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Use software like CompuSyn to calculate the Combination Index (CI) and Dose Reduction Index (DRI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

In Situ Apoptosis Detection (TUNEL Assay) for Tumor Tissue

This protocol is for detecting apoptotic cells in paraffin-embedded tumor sections from in vivo studies.

Materials:

  • Paraffin-embedded tumor tissue sections (4-5 µm thick) on slides

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Phosphate Buffered Saline (PBS)

  • Proteinase K (20 µg/mL in PBS)

  • TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs, available in commercial kits)

  • DAPI or other counterstain

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 5 minutes (repeat twice).

    • Immerse slides in 100% ethanol for 5 minutes (repeat twice).

    • Immerse slides in 95%, 80%, and 70% ethanol for 3 minutes each.

    • Rinse slides in distilled water.

  • Permeabilization:

    • Incubate slides with Proteinase K solution for 15-30 minutes at 37°C.

    • Rinse slides with PBS.

  • TUNEL Labeling:

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions.

    • Apply the TUNEL reaction mixture to the tissue sections and incubate in a humidified chamber for 60 minutes at 37°C in the dark.

  • Washing and Counterstaining:

    • Rinse the slides three times with PBS.

    • Apply a drop of mounting medium containing DAPI to counterstain the nuclei.

  • Imaging and Analysis:

    • Visualize the slides under a fluorescence microscope. Apoptotic cells will show green fluorescence (or another color depending on the label used), and all nuclei will be stained blue by DAPI.

    • Quantify the apoptotic index by counting the number of TUNEL-positive cells as a percentage of the total number of cells in several high-power fields.

Microvessel Density (MVD) Analysis by CD31 Immunohistochemistry

This protocol is for quantifying the density of blood vessels in tumor tissue sections as a measure of angiogenesis.

Materials:

  • Paraffin-embedded tumor tissue sections (4-5 µm thick) on slides

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: anti-CD31 (PECAM-1) antibody

  • Secondary antibody (HRP-conjugated)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Light microscope

Protocol:

  • Deparaffinization and Rehydration:

    • Follow the same procedure as in the TUNEL assay protocol.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval solution and heat in a microwave or water bath according to standard protocols (e.g., 95-100°C for 20 minutes).

    • Allow slides to cool to room temperature.

  • Blocking Endogenous Peroxidase and Non-specific Binding:

    • Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

    • Incubate with blocking buffer for 30 minutes at room temperature.

  • Antibody Incubation:

    • Incubate slides with the primary anti-CD31 antibody at the recommended dilution overnight at 4°C.

    • Rinse slides with PBS.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Counterstaining:

    • Rinse slides with PBS.

    • Apply DAB substrate and incubate until a brown color develops.

    • Rinse with distilled water.

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate the slides through graded ethanol and xylene.

    • Mount with a coverslip using mounting medium.

  • Analysis:

    • Examine the slides under a light microscope. CD31-positive endothelial cells will appear brown.

    • Identify "hot spots" of neovascularization and count the number of microvessels in several high-power fields to determine the average MVD.

Conclusion

The combination of Endostatin with conventional anticancer drugs represents a promising therapeutic strategy. The synergistic effects observed in preclinical models, characterized by enhanced tumor growth inhibition and increased apoptosis, are attributed to Endostatin's anti-angiogenic properties and its ability to modulate the tumor microenvironment. The protocols provided herein offer standardized methods for researchers to further investigate and quantify the synergistic potential of Endostatin in various cancer models. Further research focusing on the elucidation of precise molecular mechanisms and the identification of predictive biomarkers will be crucial for the successful clinical translation of Endostatin-based combination therapies.

References

Troubleshooting & Optimization

Endusamycin Fermentation Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Endusamycin fermentation yield and titer. It includes troubleshooting guides and frequently asked questions to address specific issues encountered during experimentation.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems that may arise during this compound fermentation.

Issue Potential Causes Recommended Solutions
Low this compound Titer Suboptimal nutrient composition in the fermentation medium.Systematically optimize the carbon, nitrogen, phosphorus, and potassium sources.[1][2] A rapid-release carbon source like glucose (4%) has been shown to be effective.[2] Supplementing with 0.01% KNO3 can also increase the titer.[2]
Inefficient precursor supply for polyketide synthesis.Consider metabolic engineering strategies to enhance the supply of precursors like acetyl-CoA and malonyl-CoA.
Competing metabolic pathways are consuming precursors.Identify and delete biosynthetic gene clusters (BGCs) for competing secondary metabolites, such as spore pigments or other antibiotics.[1][2]
Insufficient expression of the this compound biosynthetic gene cluster (BGC).Double the copy number of the this compound BGC within the host genome to enhance its expression.[1][2]
Inconsistent Fermentation Results Variability in inoculum quality.Ensure a consistent and healthy spore stock. When initiating a new culture, streak for single colonies and select those with typical morphology to prepare spore stocks.[3]
Clumping of mycelium in liquid culture.Use sterile springs or glass beads in the shake flask to promote dispersed mycelial growth and improve nutrient and oxygen transfer.[3]
Fluctuations in fermentation parameters.Strictly control and monitor key fermentation parameters such as temperature, pH, and dissolved oxygen levels.[2]
Poor Cell Growth Inappropriate medium composition.Review and optimize the basal medium for biomass production before focusing on secondary metabolite production. Ensure essential trace elements are present.
Contamination with other microorganisms.Implement strict aseptic techniques throughout the entire process, from media preparation to inoculation and sampling.[4] Use selective media if persistent contamination is an issue.[4]
Foaming in the Bioreactor High protein content in the medium (e.g., from yeast extract or soybean flour).Add antifoaming agents as needed. Be aware that excessive foaming is a normal part of some fermentations due to carbon dioxide production.[5]
Unusual Mycelial Morphology Nutrient limitation or excess.Analyze the medium components. Certain nutrient imbalances can affect mycelial development.
Shear stress in the bioreactor.Optimize the agitation rate to ensure adequate mixing and oxygen transfer without causing excessive shear damage to the mycelium.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism of this compound?

A1: this compound is produced by a strain of Streptomyces endus subsp. aureus (ATCC 39574).[6]

Q2: What type of antibiotic is this compound?

A2: this compound is a novel polycyclic ether antibiotic, which belongs to the class of polyketides.[2][6]

Q3: What are the key precursors for this compound biosynthesis?

A3: The biosynthesis of the this compound polyketide backbone utilizes acetyl-ACP as the starter unit and sequentially incorporates malonyl-CoA and methylmalonyl-CoA molecules.[2]

Q4: What are some effective metabolic engineering strategies to increase this compound yield?

A4: Effective strategies include deleting competing biosynthetic gene clusters (BGCs) for other secondary metabolites and doubling the this compound BGC. These have been shown to increase the titer by 20% and 69%, respectively.[1][2]

Q5: How can the fermentation medium be optimized for higher this compound production?

A5: Systematic optimization of carbon, nitrogen, phosphorus, and potassium sources can significantly increase the yield.[1][2] Replacing the carbon source with 4% glucose and adding 0.01% KNO3 has been reported to be an effective optimization.[2]

Q6: What are the optimal fermentation conditions for this compound production?

A6: While specific optimal values can be strain-dependent, key parameters to control include temperature, pH, and dissolved oxygen.[2] Most Streptomyces species are grown at 30°C with vigorous shaking for good aeration.[3][7]

Data on Fermentation Medium Optimization

The following tables summarize the impact of different medium components on this compound production.

Table 1: Effect of Carbon Source on this compound Production

Carbon Source (4%)This compound Titer (mg/L)Relative Production (%)
Soluble Starch (Control)~1530100
Glucose~1912125
Corn Starch~145095
2% Corn Starch + 2% Glucose~1680110
2% Corn Starch + 2% Soybean OilSignificantly Reduced-
Data adapted from a study on optimizing this compound production.[2]

Table 2: Effect of Nitrogen Source and Inorganic Salts on this compound Production

Supplement (Concentration)This compound Titer (mg/L)Relative Production (%)
Control (Optimized Carbon)~1912100
Reduced Soybean FlourSlightly Decreased-
Additional Soybean FlourSignificantly Decreased-
Reduced Yeast ExtractSlightly Decreased-
Additional Yeast ExtractSignificantly Decreased-
KNO3 (0.01%)~2597136
Higher KNO3 ConcentrationsDecreased-
Data adapted from a study on optimizing this compound production.[2]

Experimental Protocols

Protocol 1: Fermentation of S. endus subsp. aureus for this compound Production

  • Inoculum Preparation:

    • Streak S. endus subsp. aureus on a suitable agar medium (e.g., ISP2) and incubate at 30°C for 5-7 days until good sporulation is observed.

    • Prepare a spore suspension by adding sterile water to the agar plate and gently scraping the spores with a sterile loop or cotton swab.[3]

    • Filter the spore suspension through sterile cotton to remove mycelial fragments.[3]

    • Centrifuge the spore suspension, discard the supernatant, and resuspend the spore pellet in a 20-40% glycerol solution for cryopreservation at -80°C.[3]

    • For liquid seed culture, inoculate a suitable seed medium with the spore suspension and incubate at 30°C with shaking at 220 rpm for 48 hours.

  • Fermentation:

    • Inoculate the production medium with the seed culture (typically 5-10% v/v).

    • Incubate the production culture at 30°C with shaking at 220 rpm for 7-10 days.

    • Monitor cell growth (e.g., by measuring cell dry weight) and this compound production periodically.

  • Extraction and Analysis:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract this compound from the mycelium and/or supernatant using an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze and quantify this compound using High-Performance Liquid Chromatography (HPLC).[1]

Visualizations

Endusamycin_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA PKS_Loading Loading Module (endA1) Acetyl_CoA->PKS_Loading Starter Unit Malonyl_CoA Malonyl-CoA PKS_Extension 14 Extension Modules (endA1-A11) Malonyl_CoA->PKS_Extension Extender Unit Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS_Extension Extender Unit PKS_Loading->PKS_Extension Polyketide_Backbone Linear Polyketide Backbone PKS_Extension->Polyketide_Backbone Post_PKS_Enzymes Post-PKS Tailoring Enzymes (e.g., Cyclases, Oxidoreductases) Polyketide_Backbone->Post_PKS_Enzymes Endusamycin_Molecule This compound Post_PKS_Enzymes->Endusamycin_Molecule

Caption: Proposed biosynthetic pathway of this compound in S. endus subsp. aureus.

Fermentation_Optimization_Workflow Start Start: Low this compound Titer Metabolic_Engineering Metabolic Engineering Start->Metabolic_Engineering Delete_Competing_BGCs Delete Competing BGCs Metabolic_Engineering->Delete_Competing_BGCs Double_Endusamycin_BGC Double this compound BGC Metabolic_Engineering->Double_Endusamycin_BGC Medium_Optimization Fermentation Medium Optimization Delete_Competing_BGCs->Medium_Optimization Double_Endusamycin_BGC->Medium_Optimization Carbon_Source Optimize Carbon Source Medium_Optimization->Carbon_Source Nitrogen_Source Optimize Nitrogen/Inorganic Salts Medium_Optimization->Nitrogen_Source Process_Optimization Process Parameter Optimization Carbon_Source->Process_Optimization Nitrogen_Source->Process_Optimization Temp_pH_DO Optimize Temp, pH, DO Process_Optimization->Temp_pH_DO Fed_Batch Fed-Batch Fermentation Process_Optimization->Fed_Batch High_Titer High this compound Titer Temp_pH_DO->High_Titer Fed_Batch->High_Titer

Caption: Workflow for optimizing this compound fermentation yield and titer.

References

Troubleshooting low yield in Endusamycin extraction and purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields during the extraction and purification of Endusamycin.

Troubleshooting Guide: Low Yield

This section addresses specific issues that can lead to reduced yields at different stages of the process, from fermentation to final purification.

Section 1: Fermentation & Production Issues

Q1: My this compound titer from the Streptomyces endus fermentation is very low. What are the primary factors to investigate?

Low production of this compound, a secondary metabolite, is often linked to suboptimal fermentation conditions. The key areas to review are the culture medium composition, physical parameters, and the health of the inoculum. Metabolic engineering and systematic optimization of fermentation components have been shown to significantly increase titers.[1]

Initial Checks:

  • Inoculum Quality: Ensure the seed culture is healthy, in the exponential growth phase, and free from contamination.

  • Media Composition: Verify the correct concentrations of carbon, nitrogen, phosphorus, and potassium sources, as these are critical for high-yield production.[1]

  • pH Level: The initial pH of the medium is crucial for Streptomyces growth and metabolite production. The optimal range is typically between 6.0 and 8.0.[2]

Q2: How can I systematically optimize the fermentation medium for better this compound yield?

Optimization should be done by testing individual components and then interactions between them.

  • Carbon Sources: While glucose is a common carbon source, its concentration must be optimized. In one study, a glucose concentration of 40 g/L was found to be optimal for a similar antibiotic, with higher concentrations leading to a rapid decrease in yield.[2] Systematically test various carbohydrates like starch, mannitol, or cellobiose.[3]

  • Nitrogen Sources: The type and concentration of the nitrogen source significantly impact antibiotic biosynthesis.[3] Test organic sources like yeast extract, peptone, and soybean meal, and inorganic sources like ammonium sulfate.[4][5]

  • Phosphate and Trace Minerals: Phosphate concentration can be a limiting factor; one study on a similar antibiotic found 0.05 g/L of potassium dihydrogen phosphate to be optimal, with higher levels boosting biomass but reducing antibiotic production.[5] Trace elements like FeSO₄, MnCl₂, and NaCl can also significantly affect the bioactivity of the produced metabolites.[4]

Q3: Which physical fermentation parameters are most critical to control?

Several physical factors directly influence the metabolic activity of Streptomyces and must be tightly controlled.[3]

  • Temperature: Most Streptomyces species have an optimal temperature range for production, typically between 25°C and 35°C.[3][6]

  • Aeration & Agitation: As an aerobic process, oxygen supply is critical. This is controlled by the agitation speed (rpm) and the loading volume in the shake flask. Inadequate oxygen can severely limit yield.[2]

  • Incubation Time: Secondary metabolite production often occurs after the primary growth phase. It is essential to determine the optimal fermentation time, which can range from 5 to 12 days.[2][3]

Section 2: Extraction & Recovery Issues

Q1: My recovery of crude this compound after solvent extraction is poor. What are the common causes?

Low recovery during liquid-liquid extraction can result from several factors, from solvent choice to procedural errors.[7][8]

  • Incomplete Cell Lysis: this compound is produced intracellularly. Ensure that the method used to harvest the compound from the mycelium (e.g., solvent extraction of the filtered biomass) is efficient.

  • Incorrect Solvent Polarity: this compound is a large polyether molecule.[9][10] Use a water-immiscible organic solvent with appropriate polarity, such as ethyl acetate or chloroform, to extract it from the fermentation broth or biomass.

  • pH Adjustment: The charge state of this compound can affect its solubility in the organic phase. Experiment with adjusting the pH of the aqueous phase prior to extraction to see if it improves partitioning.

  • Insufficient Mixing or Settling Time: Ensure vigorous mixing to maximize contact between the organic and aqueous phases, followed by adequate time for the layers to separate completely.[8]

  • Repeated Extractions: A single extraction is often insufficient. Perform at least three sequential extractions of the aqueous phase with fresh organic solvent to maximize recovery.[8]

Q2: I am consistently getting a stable emulsion during liquid-liquid extraction. How can I break it?

Emulsions are a common problem when extracting from complex biological mixtures like fermentation broths.[7]

  • Reduce Mixing Intensity: Overly vigorous shaking or mixing can promote emulsion formation. Use gentle, repeated inversions of the separatory funnel instead.[7]

  • Add Salt: Adding a small amount of brine (saturated NaCl solution) can increase the ionic strength of the aqueous phase, which often helps to break emulsions.[7]

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the layers to separate.

  • Filtration: Passing the emulsified layer through a bed of celite or glass wool can sometimes help to break it up.

Section 3: Purification & Chromatography Issues

Q1: I'm losing a significant amount of product during silica gel column chromatography. What could be the problem?

High product loss on a silica column is a frequent issue, often related to the compound's stability or improper technique.[11]

  • Compound Instability: this compound, like many complex natural products, may be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[11]

    • Solution: Test for stability by spotting your sample on a TLC plate and letting it sit for an hour before developing. If degradation is observed, consider using deactivated silica (by adding a small percentage of a base like triethylamine to the eluent, e.g., 0.1-1.0%) or an alternative stationary phase like alumina.[11][12]

  • Irreversible Adsorption: The compound may be binding too strongly to the silica and failing to elute.

    • Solution: Ensure your chosen eluent system is sufficiently polar to move the compound. If the compound remains at the baseline in all tested solvent systems, silica chromatography may not be suitable.[12]

  • Improper Loading or Elution: Loading the sample in a solvent that is too strong can cause band broadening and poor separation.[13] Running the column too quickly can lead to tailing and co-elution of impurities.[13]

Q2: My HPLC results show poor peak shape (tailing, fronting) or shifting retention times. How do I troubleshoot this?

These issues in reverse-phase HPLC can point to problems with the mobile phase, column, or the sample itself.[14]

  • Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase or by column contamination/degradation. Ensure the mobile phase pH is appropriate for this compound.

  • Shifting Retention Times: This indicates a lack of system stability. Common causes include:

    • Inconsistent Mobile Phase Preparation: Ensure accurate and consistent preparation of your mobile phase.

    • Pump Malfunction: Air bubbles in the pump head or faulty check valves can cause flow rate fluctuations.[14]

    • Column Temperature: Lack of temperature control can lead to drift in retention times. Use a column oven for consistency.

Frequently Asked Questions (FAQs)

Q: What is considered a "low" vs. "high" yield for this compound? A: While yields are highly dependent on the specific strain and conditions, published research provides a benchmark. An original S. endus strain might produce a certain baseline titer, whereas an optimized strain using metabolic engineering and improved fermentation media can achieve yields as high as 5011-5469 mg/L.[1] A yield significantly below published optimized values would be considered low and indicates room for process improvement.

Q: How can I confirm the identity of my purified this compound? A: Confirmation should be done using standard analytical techniques. The molecular formula of this compound is C₄₇H₇₈O₁₄, with a molecular weight of approximately 867.1 g/mol .[10] Techniques like High-Resolution Mass Spectrometry (HRMS) can confirm the molecular weight and formula, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to verify its complex structure.

Q: Is this compound sensitive to degradation? A: As a complex polycyclic ether, this compound may be sensitive to strong acids or bases, high temperatures, and prolonged exposure to UV light.[9][12] It is advisable to handle purified samples with care, store them at low temperatures, protect them from light, and use solvents of high purity to prevent degradation.

Data Presentation

Table 1: Key Fermentation Parameters for Optimizing Streptomyces Metabolite Production

ParameterFactorTypical Range/OptionsImpact on this compound YieldReference
Nutritional Carbon SourceGlucose, Starch, Mannitol (20-40 g/L)Primary energy source; concentration is critical.[2][3]
Nitrogen SourceYeast Extract, Peptone, Soybean MealAffects both cell growth and secondary metabolite biosynthesis.[3][6]
Phosphate (e.g., K₂HPO₄)0.05 - 0.5 g/LEssential for growth; high concentrations can inhibit antibiotic production.[5][6]
Physical Initial pH6.0 - 8.0Affects enzyme activity and nutrient uptake.[2]
Temperature25 - 35 °CInfluences growth rate and enzyme kinetics.[3][15]
Inoculum Volume2 - 10% (v/v)Affects the length of the lag phase and final biomass.[2][15]
Loading Volume20-50% of flask volumeDetermines the level of aeration in shake-flask cultures.[2]
Incubation Period6 - 12 daysSecondary metabolite production is time-dependent.[2][3]

Table 2: Common Chromatography Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)Reference
No product elutes from column 1. Compound degraded on silica.2. Eluent is not polar enough.3. Compound came off in the solvent front.1. Test for stability; use deactivated silica or alumina.2. Increase eluent polarity.3. Concentrate the first few fractions and check via TLC/LC-MS.[11]
Poor separation of spots/peaks 1. Incorrect solvent system.2. Column was overloaded.3. Flow rate is too fast or too slow.1. Find a solvent system with better Rf separation on TLC.2. Use less sample material for the column size.3. Optimize the flow rate for better equilibration.[12][13]
Streaking on TLC plate 1. Sample is overloaded.2. Compound is acidic/basic.3. Sample is not fully dissolved.1. Dilute the sample before spotting.2. Add a modifier to the eluent (e.g., 0.1% formic acid or triethylamine).3. Ensure complete dissolution in an appropriate solvent.[12]
Shifting HPLC retention time 1. Pump issues (air bubbles, leaks).2. Inconsistent mobile phase.3. Column temperature fluctuation.1. Purge/prime the pump; check for leaks.2. Prepare fresh mobile phase carefully.3. Use a column oven.[14]

Experimental Protocols

Protocol 1: General Fermentation of Streptomyces endus subsp. aureus

  • Inoculum Preparation: Aseptically transfer a colony of S. endus to a 50 mL seed culture medium in a 250 mL flask. Incubate at 28-30°C on a rotary shaker (200 rpm) for 48-72 hours.

  • Production Culture: Inoculate a 1 L production flask containing 200 mL of optimized production medium with 5% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 28-30°C, 200 rpm for 8-10 days.

  • Monitoring: Monitor the pH and cell growth periodically. Harvest the culture when the this compound titer, measured by HPLC analysis of a small sample, is at its maximum.

Protocol 2: Solvent Extraction of this compound

  • Separation: Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

  • Extraction of Broth: Adjust the pH of the supernatant (broth) to 8.0. Extract three times with an equal volume of ethyl acetate in a separatory funnel. Pool the organic layers.

  • Extraction of Biomass: Resuspend the mycelial biomass in acetone or methanol and stir for several hours to extract intracellular this compound. Filter to remove cell debris and evaporate the solvent under reduced pressure. Resuspend the residue in water and perform a liquid-liquid extraction as described in step 2.

  • Combine and Dry: Combine all ethyl acetate extracts. Dry the pooled organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to obtain the crude extract.

Protocol 3: Initial Purification by Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column to create a uniform bed.

  • Sample Loading: Dissolve the crude extract from Protocol 2 in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions of a suitable volume and monitor their composition by TLC.

  • Pooling: Combine the fractions that contain pure or enriched this compound (as determined by TLC) and evaporate the solvent to yield the partially purified product.

Visualizations

TroubleshootingWorkflow cluster_0 Fermentation Stage cluster_1 Extraction Stage cluster_2 Purification Stage start Low this compound Titer check_ferm Check Fermentation Parameters start->check_ferm optimize_media Optimize Media (C, N, P sources) check_ferm->optimize_media Media Issue optimize_phys Optimize Physical (pH, Temp, Aeration) check_ferm->optimize_phys Physical Issue ferm_ok Titer Improved optimize_media->ferm_ok optimize_phys->ferm_ok start_ext Low Crude Yield Post-Extraction ferm_ok->start_ext check_ext Check Extraction Protocol start_ext->check_ext check_lysis Improve Cell Lysis check_ext->check_lysis Yes check_solvent Optimize Solvent / pH check_ext->check_solvent No check_lysis->check_solvent check_emulsion Address Emulsions check_solvent->check_emulsion ext_ok Recovery Improved check_emulsion->ext_ok start_pur Low Yield After Chromatography ext_ok->start_pur check_pur Check Chromatography Method start_pur->check_pur check_stability Test Compound Stability on Silica check_pur->check_stability Degradation? check_eluent Optimize Eluent System check_pur->check_eluent Poor Separation? pur_ok Final Yield Improved check_stability->pur_ok check_eluent->pur_ok

Caption: Troubleshooting workflow for low this compound yield.

Biosynthesis precursors Primary Metabolites (e.g., Acetyl-CoA, Propionyl-CoA) pks Polyketide Synthase (PKS) Gene Cluster precursors->pks polyketide Polyketide Chain Assembly & Cyclization pks->polyketide This compound This compound polyketide->this compound

Caption: Simplified this compound biosynthesis pathway concept.

FermentationParameters cluster_media Medium Composition cluster_physical Physical Conditions yield This compound Yield C Carbon Source C->yield N Nitrogen Source N->yield P Phosphate P->yield minerals Trace Minerals minerals->yield pH pH pH->yield temp Temperature temp->yield aeration Aeration aeration->yield

Caption: Key factors influencing this compound fermentation yield.

References

Technical Support Center: Endusamycin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with Endusamycin solubility for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a polycyclic ether ionophore antibiotic produced by Streptomyces endus subsp. aureus. It is a hydrophobic molecule with a complex structure. Like other polyether ionophores, it is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol, but has poor solubility in aqueous solutions. This compound has demonstrated antitumor activity, notably through the inhibition of the Wnt/β-catenin signaling pathway.

Q2: What is the primary mechanism of action for this compound?

This compound, as a polyether ionophore, functions by transporting cations across cellular membranes, thereby disrupting the ionic gradients essential for various cellular processes. This disruption can lead to cytotoxicity. Additionally, this compound has been identified as an inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway in cell proliferation and differentiation that is often dysregulated in cancer.

Q3: What are the recommended solvents for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of hydrophobic compounds like this compound for in vitro assays. Ethanol and methanol can also be used. It is crucial to use anhydrous, high-purity solvents to prevent precipitation.

Q4: What is the maximum recommended final concentration of DMSO in cell culture media?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with a preferred concentration of 0.1% or less. It is essential to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any potential effects of the solvent on the cells.

Q5: How should I store this compound powder and stock solutions?

This compound powder should be stored at -20°C. Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.

Troubleshooting Guide: this compound Solubility Issues

This guide addresses common problems encountered when preparing this compound solutions for in vitro experiments.

Problem Possible Cause Recommended Solution
This compound powder does not dissolve in the chosen solvent. 1. Insufficient solvent volume.2. Inappropriate solvent.3. Low-quality or non-anhydrous solvent.1. Increase the solvent volume to achieve a lower, more soluble concentration for the stock solution.2. Use high-purity, anhydrous DMSO as the primary solvent.3. Gentle warming (up to 37°C) and vortexing or sonication can aid dissolution. Ensure the vial is tightly sealed to prevent solvent evaporation.
Precipitation occurs when diluting the DMSO stock solution into aqueous media. 1. The aqueous solubility limit of this compound has been exceeded.2. Rapid change in solvent polarity.3. The stock solution is too concentrated.1. Perform serial dilutions. Instead of a single large dilution, dilute the DMSO stock in steps with the cell culture medium.2. Add the DMSO stock solution dropwise to the vigorously vortexing or stirring cell culture medium to ensure rapid and even dispersion.3. Prepare a less concentrated DMSO stock solution. This will result in a lower final DMSO concentration in your assay.
Variability in experimental results between different batches of this compound solution. 1. Incomplete dissolution of the compound.2. Degradation of the compound due to improper storage.3. Precipitation of the compound in the final assay medium.1. Visually inspect the stock solution to ensure there are no visible particles before each use. If necessary, briefly sonicate the stock solution before making dilutions.2. Always use freshly prepared dilutions for your experiments. Avoid storing diluted solutions in aqueous buffers for extended periods.3. After preparing the final working solution in the cell culture medium, visually inspect for any signs of precipitation before adding it to the cells.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: ~867.1 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Calibrated analytical balance

  • Sterile, nuclease-free microcentrifuge tubes and pipette tips

Procedure:

  • Weighing the Compound: In a chemical fume hood, carefully weigh out 8.67 mg of this compound powder and transfer it to the sterile amber glass vial.

  • Adding Solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, you may warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing or sonication until the solution is clear.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.

Protocol 2: Preparation of Working Dilutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in DMSO if your final desired concentrations are very low. For example, to achieve a final concentration range of 1-10 µM, you might first dilute the 10 mM stock to 1 mM in DMSO.

  • Final Dilution into Culture Medium:

    • Warm the cell culture medium to 37°C.

    • For each desired final concentration, add the appropriate volume of the this compound stock solution (or intermediate dilution) to a tube containing the pre-warmed cell culture medium. It is crucial to add the DMSO stock to the medium and not the other way around.

    • To minimize precipitation, add the stock solution dropwise while gently vortexing the medium.

    • Ensure the final DMSO concentration does not exceed 0.5% (v/v). For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of medium), resulting in a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium, ensuring the final DMSO concentration matches that of your experimental conditions.

  • Application to Cells: Immediately add the freshly prepared working solutions and the vehicle control to your cell cultures.

Data Presentation

Compound Solvent Solubility Reference
Narasin (sodium salt)DMSOSoluble[1]
EthanolSoluble[1]
MethanolSoluble[1]
Aqueous SolutionsSparingly Soluble[1]

Visualizations

This compound Solubilization Workflow

G This compound Solubilization Workflow start This compound Powder stock_prep Prepare 10 mM Stock in Anhydrous DMSO start->stock_prep dissolution_check Visually Inspect for Complete Dissolution stock_prep->dissolution_check troubleshoot Troubleshoot: Gentle Warming (37°C) / Sonication dissolution_check->troubleshoot Incomplete Dissolution storage Aliquot and Store at -80°C dissolution_check->storage Clear Solution troubleshoot->stock_prep dilution Prepare Working Dilutions in Pre-warmed Culture Medium storage->dilution precip_check Check for Precipitation dilution->precip_check assay Add to In Vitro Assay precip_check->assay No Precipitate serial_dilute Troubleshoot: Use Serial Dilution precip_check->serial_dilute Precipitate Forms serial_dilute->dilution Wnt_Pathway Simplified Wnt/β-catenin Signaling Pathway cluster_off Wnt OFF State cluster_on Wnt ON State destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1α) proteasome Proteasome destruction_complex->proteasome Ubiquitination & Degradation beta_catenin_off β-catenin beta_catenin_off->destruction_complex Phosphorylation wnt Wnt Ligand receptor Frizzled/LRP5/6 Receptor wnt->receptor dvl Dvl receptor->dvl Activation destruction_complex_inactive Inactive Destruction Complex dvl->destruction_complex_inactive Inhibition beta_catenin_on β-catenin (Stable) nucleus Nucleus beta_catenin_on->nucleus Translocation tcf_lef TCF/LEF target_genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) tcf_lef->target_genes Activation This compound This compound This compound->destruction_complex_inactive Inhibits Pathway

References

Addressing Endusamycin stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Endusamycin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A: this compound is a polyether ionophore antibiotic produced by Streptomyces endus subsp. aureus.[1] Like other polyether ionophores, it is a highly lipophilic molecule that can form complexes with cations (like K⁺ and Na⁺) and transport them across biological membranes.[2][3] This disruption of ion gradients across cell membranes interferes with essential biological processes, leading to its antimicrobial and antitumor activities.[1][4]

Q2: Why is the stability of this compound in aqueous solutions a concern?

A: The stability of any compound in solution is critical for obtaining reliable and reproducible experimental results. Degradation of this compound can lead to a decrease in its effective concentration, resulting in reduced bioactivity and inconsistent data. As a complex polyketide, this compound possesses multiple functional groups (hydroxyls, ethers, carboxylic acid) that may be susceptible to degradation under common experimental conditions.[5] For polyether antibiotics in general, factors like pH, temperature, and light can significantly impact their stability.[6][7]

Q3: What are the primary factors that could potentially affect this compound stability?

A: While specific degradation pathways for this compound are not extensively published, based on its structure and data from similar polyether antibiotics like Salinomycin and Monensin, the following factors are critical:

  • pH: Polyether antibiotics are often unstable in acidic solutions. Salinomycin, for example, is noted to be stable in neutral or basic solutions but unstable under acidic conditions.[6][7]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[8]

  • Light (Photostability): Exposure to light, particularly UV, can induce photodegradation in complex organic molecules.[9]

  • Oxidation: The complex structure may be susceptible to oxidative degradation.

Q4: How should I prepare and store a stock solution of this compound?

A: Due to its poor water solubility, a stock solution should first be prepared in an organic solvent.

  • Solvent Selection: Use a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF).[10] For the related compound Salinomycin, solubility is reported to be ~5 mg/mL in DMSO and ~10 mg/mL in ethanol.[10]

  • Preparation: Dissolve the solid this compound in the chosen solvent to create a concentrated stock solution (e.g., 1-10 mM).

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in foil. For aqueous solutions diluted from the stock, it is recommended not to store them for more than one day.[10]

Troubleshooting Guide

Problem 1: I am observing inconsistent or lower-than-expected activity in my cell-based assays.

  • Question: Could this be a stability issue?

    • Answer: Yes, this is a classic sign of compound degradation. If your aqueous working solutions are prepared and left at room temperature or 37°C for extended periods, this compound may be degrading, leading to a lower effective concentration.

  • Recommended Actions:

    • Prepare Fresh Solutions: Always prepare fresh aqueous working solutions from your frozen stock immediately before each experiment.

    • Minimize Exposure: Protect the working solution from light and keep it on ice until it is added to the assay.

    • Perform a Control Experiment: Test a freshly prepared solution against one that has been stored under your typical assay conditions (e.g., 24 hours at 37°C) to see if there is a measurable drop in activity.

    • Verify Stock Solution Integrity: If the problem persists, your organic stock solution may have degraded. Prepare a fresh stock from solid material.

Problem 2: The pH of my buffered this compound solution seems to change over time.

  • Question: Is this related to compound stability?

    • Answer: It could be. The degradation of this compound could lead to the formation of acidic or basic byproducts, which would alter the pH of a weakly buffered solution. For example, hydrolysis of ester or ether linkages can generate carboxylic acids or alcohols.

  • Recommended Actions:

    • Use Robust Buffers: Ensure your experimental buffer has sufficient capacity to maintain the target pH.

    • Monitor pH: Check the pH of your solutions at the beginning and end of your experiment.

    • Investigate pH-Dependent Stability: Conduct a preliminary experiment to assess this compound's stability at different pH values (see Experimental Protocol section). This will help you select a pH range where the compound is most stable.

Problem 3: I need to perform a long-term experiment (48-72 hours). How can I ensure this compound remains stable?

  • Question: What precautions should I take for extended incubations?

    • Answer: Long-term experiments present a significant stability challenge.

  • Recommended Actions:

    • Conduct a Stability Study: First, you must determine the stability of this compound under your specific experimental conditions (media, temperature, pH, light exposure). See the protocol below for guidance.

    • Replenish the Compound: If significant degradation is observed within your experimental timeframe, consider a partial media change with freshly diluted this compound every 24 hours to maintain a more consistent concentration.

    • Use a More Stable Formulation: While not commercially available, research into stabilizing agents for similar compounds includes complexation with cyclodextrins or use of nanoformulations. This is an advanced strategy if standard methods fail.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess this compound Stability

This protocol outlines a forced degradation (or stress testing) study to identify conditions that affect this compound stability. This is essential for developing a stability-indicating analytical method and for understanding how to handle the compound.[11][12]

Objective: To determine the effects of acid, base, oxidation, heat, and light on the stability of this compound in an aqueous solution.

Methodology:

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Methanol or Acetonitrile for HPLC compatibility).

  • Preparation of Stress Samples:

    • For each condition, dilute the stock solution with the stressor solution to a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidation: Use 3% H₂O₂. Store protected from light at room temperature for 24 hours.

    • Thermal Degradation: Dilute in a neutral buffer (e.g., pH 7.4 PBS). Incubate at 60°C and 80°C, protected from light, for 24 and 48 hours.

    • Photolytic Degradation: Dilute in a neutral buffer. Expose the solution to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a defined period (e.g., 1.2 million lux hours and 200 watt hours/m²). A control sample should be wrapped in foil and kept under the same conditions.

  • Sample Analysis:

    • At each time point, withdraw an aliquot.

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • Dilute all samples to a suitable concentration for analysis (e.g., 10 µg/mL).

    • Analyze all samples, including a T=0 control, by a stability-indicating HPLC method.

  • HPLC Method for Quantification:

    • A validated method is crucial. Based on published literature for this compound quantification, the following parameters can be used as a starting point:

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

      • Gradient Program: Start at 70% Acetonitrile, increase linearly to 99% over 14 minutes, hold for 5 minutes, then return to initial conditions.

      • Flow Rate: 1 mL/min.

      • Detection: UV detector at 232 nm.

    • Note: This method must be validated to ensure it can separate the intact this compound peak from any degradation products.

Data Presentation

Results from the stability study should be tabulated to clearly show the percentage of this compound remaining under each condition over time.

Table 1: Illustrative Data from Forced Degradation Study

Stress Condition Time (hours) % this compound Remaining Appearance of New Peaks (Yes/No)
Control (RT, Dark) 24 99.5% No
0.1 M HCl 2 85.2% Yes
8 45.1% Yes
24 <10% Yes
0.1 M NaOH 2 98.1% No
8 95.3% Yes
24 88.7% Yes
3% H₂O₂ 24 75.6% Yes
Heat (80°C) 24 60.3% Yes
Photolysis 24 55.9% Yes

Note: Data are for illustrative purposes only and do not represent actual experimental results.

Visualizations

Experimental and logical workflows are presented below to guide researchers.

G cluster_0 Troubleshooting Workflow for Inconsistent Bioactivity start Inconsistent or Low Bioactivity Observed? check_sol Are you using freshly prepared working solutions? start->check_sol check_stock Has the organic stock been stored properly (-20°C, dark, limited freeze-thaw)? check_sol->check_stock Yes action_fresh ACTION: Prepare fresh working solutions immediately before each experiment. check_sol->action_fresh No perform_study Perform a time-course stability study under your specific assay conditions (e.g., 37°C in media). check_stock->perform_study Yes action_new_stock ACTION: Prepare a new stock solution from solid compound. check_stock->action_new_stock No action_adjust ACTION: Adjust experimental protocol based on stability data (e.g., replenish compound). perform_study->action_adjust

Caption: Troubleshooting decision tree for addressing inconsistent experimental results.

G cluster_1 Workflow for Stability Assessment prep_stock 1. Prepare Concentrated Stock (e.g., 1 mg/mL in MeOH) prep_stress 2. Dilute Stock into Stress Conditions (Acid, Base, Oxidizer, Heat, Light) prep_stock->prep_stress incubate 3. Incubate Samples (Defined Time Points & Temperatures) prep_stress->incubate sample 4. Withdraw, Neutralize (if needed), and Dilute Aliquots at T=0, T=x... incubate->sample analyze 5. Analyze by Validated Stability-Indicating HPLC Method sample->analyze evaluate 6. Calculate % Remaining & Identify Degradation Products analyze->evaluate

Caption: Experimental workflow for conducting a forced degradation study.

G cluster_2 Generalized Degradation Pathways for Polyether Ionophores parent This compound (Intact Polyether Structure) hydrolysis Hydrolysis Products (e.g., ring opening, ester cleavage) parent->hydrolysis Acidic/Basic Conditions oxidation Oxidation Products (e.g., hydroxylation, epoxidation) parent->oxidation Oxidizing Agent (e.g., H₂O₂) photodegradation Photodegradation Products (e.g., isomerization, fragmentation) parent->photodegradation UV/Visible Light

Caption: Potential degradation pathways for polyether antibiotics like this compound.

References

Technical Support Center: Overcoming Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Note on "Endusamycin": Information regarding a specific antibiotic named "this compound" is not available in the public domain. This technical support guide will use macrolide antibiotics as a representative class to discuss common resistance mechanisms and troubleshooting strategies that are broadly applicable to various antibiotics.

This guide provides researchers, scientists, and drug development professionals with troubleshooting protocols and frequently asked questions to address challenges related to bacterial resistance to antibiotics.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to macrolide antibiotics?

A1: Bacteria can develop resistance to macrolides through several mechanisms:

  • Target Site Modification: The most common mechanism involves the modification of the antibiotic's target on the ribosome. This is often due to methylation of the 23S rRNA, which reduces the drug's binding affinity.[1][2][3] Mutations in ribosomal proteins L4 and L22 can also confer resistance.[3][4]

  • Active Efflux: Bacteria can acquire genes that code for efflux pumps.[3] These pumps are membrane proteins that actively transport the antibiotic out of the cell, preventing it from reaching its target at a high enough concentration to be effective.[1][2]

  • Drug Inactivation: A less common mechanism involves the enzymatic inactivation of the antibiotic.[1][2][3] This can occur through hydrolysis of the macrolide's lactone ring by esterases or phosphorylation by phosphotransferases.[1][3]

Q2: How can I determine if my bacterial culture has developed resistance?

A2: The most common method is to determine the Minimum Inhibitory Concentration (MIC) of the antibiotic against your bacterial strain.[5][6] An increase in the MIC compared to a susceptible control strain indicates the development of resistance. Molecular methods, such as PCR or whole-genome sequencing, can also be used to detect the presence of known resistance genes.[7][8]

Q3: Can bacteria be resistant to multiple antibiotics simultaneously?

A3: Yes, this phenomenon is known as multidrug resistance (MDR). Bacteria can accumulate different resistance genes, making them resistant to several classes of antibiotics.[9] This often occurs in environments with high antibiotic pressure.[9]

Q4: Is antibiotic resistance reversible?

A4: In some cases, if the antibiotic pressure is removed, the bacterial population may revert to a more susceptible state, as maintaining resistance mechanisms can be metabolically costly for the bacteria. However, once resistance genes are acquired, they can persist in the population.

Troubleshooting Guide

Problem: My bacterial culture is no longer susceptible to the antibiotic, as indicated by growth in a previously inhibitory concentration.
Possible Cause Suggested Action
Development of Resistance Perform a Minimum Inhibitory Concentration (MIC) assay to quantify the level of resistance.
Incorrect Antibiotic Concentration Verify the stock concentration and the final concentration of the antibiotic in your culture medium.
Antibiotic Degradation Ensure the antibiotic is stored correctly and has not expired. Some antibiotics are sensitive to light or temperature.
Contamination Streak the culture on an agar plate to check for purity. A contaminating organism may be inherently resistant.
Problem: The MIC of my bacterial strain has significantly increased.
Possible Cause Suggested Action
Target Site Mutation Sequence the 23S rRNA gene and the genes for ribosomal proteins L4 and L22 to check for mutations.
Efflux Pump Overexpression Perform an efflux pump inhibition assay to see if the MIC decreases in the presence of an inhibitor.
Acquisition of Resistance Genes Use PCR or qPCR to screen for known resistance genes, such as erm (methylase) or mef (efflux pump).[3]

Quantitative Data Summary

Table 1: Example MIC Data for a Bacterial Strain

This table illustrates how MIC values might change with the development of resistance and the effect of an efflux pump inhibitor.

Condition MIC (µg/mL) Interpretation
Susceptible Parent Strain2The original, non-resistant strain.
Resistant Strain64A significant increase in MIC, indicating resistance.
Resistant Strain + Efflux Pump Inhibitor4The MIC is reduced, suggesting that an efflux pump is contributing to resistance.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol determines the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.[5][6][10]

Materials:

  • 96-well microtiter plate

  • Bacterial culture in the mid-log phase of growth

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Antibiotic stock solution

  • Sterile tubes for dilution

Procedure:

  • Prepare serial twofold dilutions of the antibiotic in the broth in the wells of the 96-well plate.

  • Adjust the bacterial culture to a concentration of approximately 5x10^5 CFU/mL.[10]

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.[10][11]

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[10]

Protocol 2: Efflux Pump Inhibition Assay

This assay is used to determine if active efflux is contributing to antibiotic resistance.

Materials:

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • Efflux pump substrate (e.g., ethidium bromide)

  • Efflux pump inhibitor (e.g., reserpine, CCCP)[1][12]

  • 96-well black microtiter plate

  • Fluorometric plate reader

Procedure:

  • Grow the bacterial culture to the mid-log phase.

  • Centrifuge the culture, wash the pellet with PBS, and resuspend in PBS.

  • In the wells of the 96-well plate, add the bacterial suspension, the efflux pump substrate, and the inhibitor.

  • Include controls with no inhibitor.

  • Measure the fluorescence over time. An increase in fluorescence in the presence of the inhibitor indicates that the efflux of the substrate is being blocked.[12]

Protocol 3: Quantitative PCR (qPCR) for Resistance Gene Expression

This protocol quantifies the expression level of a specific antibiotic resistance gene.[13][14][15]

Materials:

  • Bacterial cultures (control and potentially resistant)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR machine

  • Primers specific to the resistance gene of interest and a housekeeping gene

  • SYBR Green or other fluorescent dye

Procedure:

  • Grow bacterial cultures to the mid-log phase.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the extracted RNA.

  • Set up the qPCR reaction with primers for the target resistance gene and a housekeeping gene (for normalization).

  • Run the qPCR program.

  • Analyze the results to determine the relative expression of the resistance gene in the resistant strain compared to the control.

Visualizations

Signaling Pathway: Efflux Pump Mechanism

EffluxPump Extracellular Extracellular Space Antibiotic_in Antibiotic Extracellular->Antibiotic_in Enters Cell Cytoplasm Cytoplasm Antibiotic_in->Cytoplasm Target Target Antibiotic_in->Target Binds to Target EffluxPump EffluxPump Antibiotic_in->EffluxPump:p_in Captured Antibiotic_out Antibiotic Antibiotic_out->Extracellular Energy Energy (ATP/PMF) Energy->EffluxPump:p_in Powers Pump Ribosome Ribosome EffluxPump:p_out->Antibiotic_out Expelled

Experimental Workflow: Investigating Antibiotic Resistance

Workflow Start Start: Culture shows resistance MIC Perform MIC Assay Start->MIC CompareMIC Compare MIC to Susceptible Control MIC->CompareMIC EffluxAssay Efflux Pump Inhibition Assay CompareMIC->EffluxAssay MIC Increased MolecularAnalysis Molecular Analysis (PCR/Sequencing) CompareMIC->MolecularAnalysis MIC Increased EffluxPositive Efflux Pump Involvement Confirmed EffluxAssay->EffluxPositive MIC Decreases NoChange No Change in MIC with Inhibitor EffluxAssay->NoChange TargetMutation Target Site Mutation or Resistance Gene Identified MolecularAnalysis->TargetMutation

Logical Relationship: Troubleshooting Decision Tree

TroubleshootingTree Start Bacterial growth in presence of antibiotic? CheckPurity Check culture purity Start->CheckPurity Yes NoGrowth No unexpected growth. Continue experiment. Start->NoGrowth No Contaminated Culture is contaminated. Re-isolate. CheckPurity->Contaminated Contaminated PureCulture Culture is pure CheckPurity->PureCulture Pure CheckAntibiotic Verify antibiotic concentration & stability AntibioticOK Antibiotic is correct. Resistance is likely. CheckAntibiotic->AntibioticOK Correct AntibioticBad Antibiotic is degraded or incorrect concentration. Prepare fresh. CheckAntibiotic->AntibioticBad Incorrect PureCulture->CheckAntibiotic

References

Endusamycin Technical Support Center: Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Endusamycin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring polyether ionophore antibiotic produced by the bacterium Streptomyces endus subsp. aureus.[1][2] It exhibits potent antitumor activity, primarily by targeting and inhibiting the Wnt/β-catenin signaling pathway.[1] Like other polyether antibiotics, it functions by interacting with cell membranes, which can affect ion transport.[2]

Q2: What are "off-target" effects and why are they a concern in cell-based assays?

Off-target effects occur when a compound, such as this compound, interacts with molecules other than its intended biological target.[3] These unintended interactions can lead to misleading experimental results, where an observed cellular phenotype is incorrectly attributed to the compound's on-target activity.[4][5] For kinase inhibitors and other small molecules, off-target binding is a common phenomenon that can confound data interpretation and lead to the failure of drug candidates in later stages of development.[4][6][7] Minimizing and identifying off-target effects is crucial for validating that the drug's mechanism of action is what is presumed.[8]

Q3: What are the first steps to suspecting an off-target effect from this compound?

An off-target effect might be suspected if you observe:

  • A cellular response that is inconsistent with the known function of the Wnt/β-catenin pathway.

  • Varying results across different cell lines that cannot be explained by differences in the on-target pathway.

  • A phenotype that persists even after the genetic knockout or knockdown of the intended target.

  • Effects that occur at concentrations significantly different from the IC50 for the primary target.

Q4: How can I differentiate between on-target and off-target effects?

Several experimental strategies can be employed to distinguish between on-target and off-target effects. These include:

  • Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target. If the this compound-induced phenotype persists in the absence of the target, it is likely an off-target effect.[4]

  • Competitive Binding Assays: Using a known, specific ligand for the target to see if it can compete with this compound and block its effects.[10][11]

  • Cellular Washout Experiments: For compounds with reversible binding, washing the compound out of the cell culture medium should lead to a reversal of the on-target phenotype over time. A persistent effect after washout may indicate an off-target mechanism or irreversible binding.[12]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Possible Cause Recommended Solution
High background noise or unexpected cell death in control wells. 1. Reagent contamination.2. Incorrect solvent concentration (e.g., DMSO toxicity).3. Cell culture issues (e.g., mycoplasma contamination, high passage number).[13][14]1. Use filtered buffers and fresh reagents.2. Ensure the final solvent concentration is consistent across all wells and below the toxicity threshold for your cell line.3. Regularly test for mycoplasma and use cells within a consistent, low passage number range.
Observed phenotype does not match expected Wnt/β-catenin pathway inhibition. 1. Off-target effect: this compound may be interacting with other cellular proteins.[7]2. Indirect on-target effect: The primary target may regulate other pathways not immediately obvious.[5]1. Perform a target knockdown experiment using siRNA (see Protocol 1). If the phenotype persists after target knockdown, it is likely off-target.2. Use multiple, structurally distinct inhibitors of the Wnt pathway to see if they recapitulate the phenotype.
Inconsistent results between experimental replicates. 1. Inconsistent cell seeding density.2. Variability in compound concentration or incubation time.3. Poorly optimized assay conditions.1. Ensure a homogenous single-cell suspension before plating and verify cell density.[15]2. Use a calibrated serial dilution for the compound and maintain precise incubation times.3. Optimize assay parameters such as incubation time, temperature, and reagent concentrations.[16]
No observable effect at the expected active concentration. 1. Low potency in the specific cell line being used.2. Compound degradation.3. Low expression of the intended target in the cell model.1. Perform a dose-response curve over a wider concentration range.2. Prepare fresh stock solutions of this compound and store them appropriately.3. Confirm the expression of key Wnt/β-catenin pathway components (e.g., β-catenin, TCF/LEF) in your cell line via Western blot or qPCR.

Data Presentation

Table 1: Illustrative Selectivity Profile of a Hypothetical Compound

This table provides an example of how to present data on the selectivity of a compound like this compound. The IC50 (half-maximal inhibitory concentration) is a measure of potency. A lower IC50 indicates higher potency. High selectivity is demonstrated by a large difference between the on-target IC50 and the IC50 for off-targets.

Target Target Class IC50 (nM) Selectivity vs. On-Target
TCF/β-catenin Complex On-Target (Wnt Pathway) 50 1x
Kinase AOff-Target5,000100x
Kinase BOff-Target> 10,000> 200x
Ion Channel XOff-Target2,50050x
GPCR YOff-Target> 10,000> 200x

Experimental Protocols & Visualizations

Workflow for Investigating Off-Target Effects

The following diagram outlines a systematic workflow for identifying and validating potential off-target effects of this compound.

G A Observe Unexpected Phenotype with this compound B Is the Phenotype Dose-Dependent? A->B C Confirm Target Expression (e.g., Western Blot, qPCR) B->C Yes I Troubleshoot Assay: - Check concentration - Check cell viability B->I No D Perform Target Knockdown (siRNA / CRISPR) C->D E Does Phenotype Persist Post-Knockdown? D->E F Conclusion: Phenotype is LIKELY OFF-TARGET E->F Yes G Conclusion: Phenotype is LIKELY ON-TARGET E->G No H Further Validation: - Competitive Binding Assay - Cellular Washout Assay - Rescue Experiment F->H

Caption: Workflow for differentiating on-target vs. off-target effects.

Protocol 1: Target Knockdown Validation using siRNA

This protocol describes how to use small interfering RNA (siRNA) to transiently silence the expression of a target protein to test if the this compound-induced phenotype is dependent on it.

Objective: To determine if the depletion of the target protein ablates the cellular phenotype observed with this compound treatment.

Materials:

  • Cells of interest

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • This compound

  • Reagents for downstream analysis (e.g., qPCR, Western blot, or phenotype-specific assay).

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Preparation: a. For each well, dilute 10-30 pmol of siRNA (target-specific, non-targeting control, or positive control) into 100 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM. c. Combine the diluted siRNA and diluted lipid (total volume ~200 µL). Mix gently and incubate for 5 minutes at room temperature.

  • Transfection: Add the 200 µL of siRNA-lipid complex drop-wise to each well.

  • Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time depends on the target protein's turnover rate.

  • Validation of Knockdown: a. Harvest a subset of cells from the control and knockdown wells to verify knockdown efficiency. b. Use qPCR to measure the reduction in target mRNA levels.[17][19] This is the most direct way to assess siRNA efficiency.[17] c. Use Western blotting to measure the reduction in target protein levels.[20] This confirms the functional outcome of the mRNA knockdown.

  • This compound Treatment: a. Once knockdown is confirmed (typically >70% reduction), treat the transfected cells (non-targeting control and target-knockdown) with this compound or vehicle control. b. Use the concentration of this compound that previously produced the phenotype of interest.

  • Phenotypic Analysis: After the appropriate treatment duration, perform the cell-based assay to measure the phenotype. Compare the effect of this compound in the control (non-targeting siRNA) cells versus the target-knockdown cells.

Interpreting the Results:

  • Phenotype Abolished: If the this compound-induced phenotype is significantly reduced or eliminated in the target-knockdown cells compared to the control cells, the effect is likely on-target .

  • Phenotype Persists: If the phenotype remains after effective knockdown of the target, the effect is likely off-target .

Simplified Wnt/β-catenin Signaling Pathway

This diagram illustrates the canonical Wnt signaling pathway, the presumed target of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pathway_node pathway_node inhibitor_node inhibitor_node Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dsh Dishevelled Fzd->Dsh LRP LRP5/6 LRP->Dsh Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) Dsh->Destruction_Complex inhibits APC APC APC->Destruction_Complex Axin Axin Axin->Destruction_Complex GSK3b GSK3β GSK3b->Destruction_Complex CK1 CK1 CK1->Destruction_Complex Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates Proteasome Proteasome Beta_Catenin->Proteasome degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates & co-activates Nucleus Nucleus Target_Genes Wnt Target Genes TCF_LEF->Target_Genes activates This compound This compound This compound->TCF_LEF inhibits transcription

Caption: Simplified diagram of the canonical Wnt/β-catenin pathway.

Protocol 2: Competitive Binding Assay

This protocol helps determine if this compound binds to the same site on a target protein as a known ligand.

Objective: To assess whether this compound's activity can be displaced by a known, high-affinity ligand for the suspected target, suggesting a shared binding site.

Materials:

  • Cell line expressing the target of interest.

  • This compound.

  • A known, high-affinity labeled ligand for the target (e.g., fluorescently tagged).

  • Unlabeled competitor ligand (as a positive control).

  • Assay buffer.

  • Plate reader or flow cytometer capable of detecting the labeled ligand's signal.

Procedure:

  • Cell Preparation: Prepare cells expressing the target receptor. This could be a cell suspension or adherent cells in a microplate.

  • Assay Setup: a. Total Binding: Add only the labeled ligand to the cells. b. Non-specific Binding: Add the labeled ligand plus a large excess of the unlabeled competitor ligand. This determines the amount of background signal. c. Competition: Add the labeled ligand plus increasing concentrations of this compound.[10][21]

  • Incubation: Incubate the plates at a specified temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Washing (Optional, for unbound ligand removal): Gently wash the cells with cold assay buffer to remove any unbound labeled ligand.

  • Signal Detection: Measure the signal from the bound labeled ligand using a plate reader or flow cytometer.

  • Data Analysis: a. Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding. b. Plot the percentage of specific binding as a function of the this compound concentration. c. Fit the data to a competitive binding equation to determine the Ki or IC50 value for this compound.[11]

Interpreting the Results:

  • Displacement Observed: If this compound displaces the labeled ligand in a dose-dependent manner, it suggests that both compounds bind to the same or an allosterically coupled site on the target.

  • No Displacement: If this compound does not displace the labeled ligand, it may bind to a different site on the target or not interact with this target at all.

Protocol 3: Cellular Washout Assay

This protocol is used to assess the reversibility of a compound's effect, providing insights into its mechanism of action and potential for off-target covalent binding.

Objective: To determine if the biological effect of this compound is reversible after its removal from the extracellular medium.

Materials:

  • Adherent cell line.

  • This compound.

  • An irreversible inhibitor (as a control, if available).

  • A known reversible inhibitor (as a control).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Initial Treatment: Treat cells with this compound at a concentration that elicits a clear phenotype (e.g., 3x EC50). Include wells for reversible and irreversible controls. Incubate for a defined period (e.g., 4-6 hours).

  • Washout Step: a. At time zero (t=0), remove the drug-containing medium from the "washout" plates. b. Gently wash the cells 2-3 times with warm PBS to remove any residual compound. c. Add fresh, drug-free complete medium to the washed cells. d. For "continuous exposure" control plates, simply replace the medium with fresh drug-containing medium.

  • Time-Course Analysis: a. Harvest cells or perform the phenotypic assay at multiple time points after the washout (e.g., 0h, 2h, 6h, 12h, 24h).[12] b. Analyze the relevant endpoint (e.g., protein phosphorylation, gene expression, cell viability).

  • Data Analysis: Plot the phenotypic response over time for the continuous exposure group versus the washout group.

Interpreting the Results:

  • Effect Reverses: If the phenotype returns to the baseline (vehicle control) level over time after washout, the effect is reversible . This is consistent with a non-covalent on-target or off-target interaction.

  • Effect Persists: If the phenotype remains long after the compound has been removed, the effect is irreversible or slowly reversible . This could suggest covalent modification of the target or a long-lasting downstream cellular change.[12]

References

Technical Support Center: Enhancing the Therapeutic Index of Endusamycin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Endusamycin derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows potent in vitro activity but has poor aqueous solubility. How can I improve its formulation for in vivo studies?

A1: Poor aqueous solubility is a common challenge for polyether ionophores like this compound and its derivatives due to their lipophilic nature.[1][2] Several formulation strategies can be employed to enhance solubility and bioavailability:

  • Co-solvency: Utilizing a mixture of a water-miscible solvent (e.g., DMSO, ethanol, PEG 400) with an aqueous carrier can improve solubility. It is crucial to perform toxicity studies on the co-solvent system itself.

  • Complexation: Cyclodextrins can encapsulate the lipophilic derivative, forming an inclusion complex with a hydrophilic exterior, thereby increasing aqueous solubility.

  • Liposomal Formulation: Encapsulating the derivative within liposomes can improve its solubility, stability, and pharmacokinetic profile.

  • Salt Formation: If your derivative possesses an acidic or basic functional group, converting it into a salt can significantly enhance its solubility.[3][4]

Q2: I am observing significant cytotoxicity of my this compound derivative in non-cancerous cell lines. What strategies can I use to reduce off-target toxicity?

A2: High cytotoxicity is a known issue with ionophores due to their mechanism of disrupting ion gradients across cell membranes, which is not specific to cancer cells.[5][6] To mitigate this, consider the following approaches:

  • Structural Modification: The structure-activity relationship (SAR) of polyether ionophores is complex, but modifications to the carboxylic acid group or the peripheral hydrophobic regions can sometimes dissociate therapeutic activity from general toxicity.[7]

  • Targeted Delivery: Conjugating the this compound derivative to a tumor-targeting moiety (e.g., an antibody or a ligand for a cancer-specific receptor) can increase its concentration at the tumor site and reduce systemic exposure.

  • Prodrug Approach: A prodrug strategy involves chemically modifying the derivative to an inactive form that is selectively activated at the tumor site, for example, by tumor-specific enzymes or the tumor microenvironment's unique pH.

Q3: How can I definitively determine if my this compound derivative is functioning as an ionophore?

A3: The primary mechanism of action for this class of compounds is the transport of cations across biological membranes.[8][9] To confirm this, you can perform the following experiments:

  • Ion Flux Assays: Use ion-sensitive fluorescent dyes (e.g., Fluo-4 for Ca²⁺, or Sodium Green for Na⁺) in live cells. An increase in intracellular fluorescence upon treatment with your derivative would indicate ion influx.

  • Membrane Potential Assays: Employ voltage-sensitive dyes (e.g., DiSC3(5)) to measure changes in the cell membrane potential. Ionophores will cause depolarization of the cell membrane.

  • Swelling Assays in Artificial Vesicles: Prepare liposomes loaded with a specific cation. The introduction of your this compound derivative should facilitate ion transport and lead to osmotic swelling of the vesicles, which can be measured by changes in light scattering.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Inconsistent MIC/IC50 values in antibacterial or anticancer assays. 1. Compound Precipitation: The derivative may be precipitating out of the culture medium at the tested concentrations. 2. Adsorption to Plastics: The hydrophobic nature of the compound can lead to its adsorption onto the surface of microplates. 3. Instability in Culture Medium: The derivative may be degrading over the course of the assay.1. Solubility Check: Visually inspect the wells for precipitation. Consider using a formulation strategy (see FAQ 1) or adding a small percentage of a solubilizing agent like DMSO. 2. Use Low-Binding Plates: Employ low-adhesion microplates for your assays. 3. Stability Assessment: Pre-incubate the derivative in the culture medium for the duration of the assay and then measure its concentration using HPLC to check for degradation.
High variability in in vivo efficacy studies. 1. Poor Bioavailability: The compound may have low absorption and/or rapid metabolism. 2. Inadequate Formulation: The formulation may not be effectively delivering the compound to the target tissue.1. Pharmacokinetic Studies: Conduct preliminary pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. 2. Formulation Optimization: Experiment with different delivery vehicles (see FAQ 1) to improve the pharmacokinetic properties.
Derivative shows reduced activity compared to the parent this compound. 1. Disruption of Key Functional Groups: The chemical modification may have altered a part of the molecule essential for its ionophoric activity.[7] 2. Steric Hindrance: The modification could be sterically hindering the conformational changes required for ion binding and transport.1. SAR Analysis: Systematically test a series of derivatives with modifications at different positions to understand which parts of the molecule are critical for activity. 2. Computational Modeling: Use molecular docking and dynamics simulations to predict how the modification affects the derivative's interaction with cations and its insertion into the cell membrane.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Replace the old medium with the medium containing the derivative and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Ion Flux Measurement using a Fluorescent Indicator

This protocol describes the use of Fluo-4 AM to measure intracellular calcium influx.

  • Cell Loading: Plate cells on a black, clear-bottom 96-well plate. Once attached, wash the cells with a buffer (e.g., HBSS) and incubate with Fluo-4 AM (2-5 µM) at 37°C for 30-60 minutes.

  • Washing: Wash the cells twice with the buffer to remove excess dye.

  • Baseline Fluorescence: Measure the baseline fluorescence using a fluorescence plate reader (Excitation: 494 nm, Emission: 516 nm).

  • Compound Addition: Add the this compound derivative at the desired concentration.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 15 seconds) for 5-10 minutes.

  • Data Analysis: Plot the change in fluorescence intensity over time to visualize the calcium influx.

Visualizations

Endusamycin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Lipid Bilayer) cluster_intracellular Intracellular Space Derivative Derivative Complex Derivative-Cation Complex Derivative->Complex Binds Cation Cation_ext Cation (e.g., K+, Na+) Cation_ext->Complex Cation_int Cation Complex->Cation_int Transports Cation Disruption Disruption of Ion Gradient Cation_int->Disruption Cell_Death Cell Death Disruption->Cell_Death

Caption: Mechanism of action for an this compound derivative as an ionophore.

Troubleshooting_Workflow Start Low In Vivo Efficacy Check_Solubility Is the derivative soluble in the formulation? Start->Check_Solubility Improve_Formulation Optimize Formulation (Co-solvents, Liposomes) Check_Solubility->Improve_Formulation No Check_PK Assess Pharmacokinetics (ADME) Check_Solubility->Check_PK Yes Improve_Formulation->Check_PK Low_Bioavailability Is bioavailability low? Check_PK->Low_Bioavailability Low_Bioavailability->Improve_Formulation Yes Check_Toxicity Is there off-target toxicity? Low_Bioavailability->Check_Toxicity No Targeted_Delivery Consider Targeted Delivery or Prodrug Approach Check_Toxicity->Targeted_Delivery Yes End Re-evaluate In Vivo Efficacy Check_Toxicity->End No Targeted_Delivery->End

Caption: Troubleshooting workflow for low in vivo efficacy of this compound derivatives.

References

Endusamycin Technical Support Center: Strategies to Mitigate Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Endusamycin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating this compound-induced cytotoxicity in normal (non-cancerous) cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

This compound is a polyether ionophore antibiotic. Its primary mechanism of action involves the disruption of cellular ion homeostasis. By acting as an ionophore, it facilitates the transport of cations (like K+, Na+, and Ca2+) across cellular and mitochondrial membranes, disrupting the natural electrochemical gradients. This leads to a cascade of downstream effects including mitochondrial dysfunction, an increase in reactive oxygen species (ROS), and activation of cell death pathways.[1][2][3] One of the key signaling pathways targeted by this compound and its analogs is the Wnt/β-catenin pathway, which is often dysregulated in cancer cells.[4]

Q2: Why is this compound more cytotoxic to cancer cells than normal cells in some cases?

The observed selectivity of some polyether ionophores for cancer cells is an area of active research. It is hypothesized that cancer cells, due to their altered metabolism and increased dependence on specific signaling pathways like Wnt/β-catenin, may be more susceptible to the ion dysregulation and mitochondrial stress induced by this compound.[4] However, off-target cytotoxicity in normal cells remains a significant concern.

Q3: What are the observable signs of this compound-induced cytotoxicity in cell culture?

Common signs of cytotoxicity include:

  • Morphological changes: Cells may appear rounded, shrunken, and detached from the culture surface. You may also observe blebbing of the cell membrane.

  • Reduced cell viability: A decrease in the number of viable cells as measured by assays such as MTT, XTT, or trypan blue exclusion.

  • Increased apoptosis or necrosis: Evidence of programmed cell death (apoptosis) or uncontrolled cell death (necrosis) can be detected using assays like Annexin V/PI staining.

  • Decreased confluence: A noticeable reduction in the density of the cell monolayer.

Q4: Are there any known general strategies to reduce the cytotoxicity of bactericidal antibiotics in normal cells?

Yes, research into other bactericidal antibiotics has shown that co-administration of antioxidants, such as N-acetyl-L-cysteine (NAC), can alleviate some of the deleterious effects by mitigating oxidative damage.[1][2] Additionally, exploring combination therapies with agents that modulate specific signaling pathways may allow for the use of lower, less toxic concentrations of the primary drug.

Troubleshooting Guide: High Cytotoxicity in Normal Cells

If you are observing unacceptably high levels of cytotoxicity in your normal cell lines when using this compound, consider the following troubleshooting steps.

Issue Potential Cause Recommended Action
High cell death at low concentrations Incorrect stock solution concentration.Verify the concentration of your this compound stock solution. Prepare fresh dilutions from a new stock if necessary.
Cell line is particularly sensitive.Perform a dose-response curve to determine the precise IC50 for your specific normal cell line. Consider using a lower concentration range in your experiments.
Contamination of cell culture.Check for signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and start with a fresh, authenticated vial of cells.
Inconsistent results between experiments Variability in cell passage number.Use cells within a consistent and low passage number range for all experiments, as sensitivity to drugs can change with extensive passaging.
Fluctuations in incubator conditions.Ensure your incubator is properly calibrated for CO2, temperature, and humidity.
Inconsistent drug incubation times.Adhere strictly to the planned incubation times for all experimental replicates and repeats.
High background cytotoxicity in control groups Poor cell health.Ensure your cells are healthy and actively dividing before starting an experiment. Do not use overgrown or starved cultures.
Issues with media or supplements.Use fresh, pre-warmed media and high-quality supplements. Test for endotoxin contamination in your reagents.

Experimental Protocols & Mitigation Strategies

While specific protocols for reducing this compound-induced cytotoxicity are still under investigation, the following experimental approaches, based on the known mechanisms of polyether ionophores, can be explored.

Strategy 1: Co-administration with an Antioxidant

Rationale: this compound-induced cytotoxicity is associated with the production of reactive oxygen species (ROS). Antioxidants may neutralize these harmful molecules and reduce cellular damage.

Experimental Protocol: Assessing the Protective Effect of N-acetyl-L-cysteine (NAC)

  • Cell Culture: Plate your normal cell line (e.g., primary human fibroblasts, hTERT-immortalized cell lines) in a 96-well plate at a density that will allow for logarithmic growth during the experiment.

  • Pre-treatment with NAC: 24 hours after plating, replace the media with fresh media containing a range of NAC concentrations (e.g., 0, 1, 5, 10 mM). Incubate for 1-2 hours.

  • This compound Treatment: Add this compound to the wells at various concentrations to generate a dose-response curve (e.g., 0, 0.1, 1, 10, 100 µM), while maintaining the respective NAC concentrations.

  • Incubation: Incubate the cells for a predetermined time point (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment (MTT Assay):

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the dose-response curves for this compound with and without NAC pre-treatment to determine if NAC shifts the IC50 value.

Strategy 2: Modulation of Calcium Signaling

Rationale: As an ionophore, this compound can disrupt intracellular calcium homeostasis, a key event in triggering cell death. Investigating the role of calcium channel blockers may provide insights into mitigating this effect.

Experimental Protocol: Investigating the Effect of Calcium Channel Blockers

  • Cell Culture: Plate normal cells as described in Strategy 1.

  • Pre-treatment with Calcium Channel Blocker: 24 hours after plating, pre-treat the cells with a non-toxic concentration of a broad-spectrum calcium channel blocker (e.g., Verapamil) for 1-2 hours. Determine the non-toxic concentration in a preliminary experiment.

  • This compound Treatment: Add this compound at a range of concentrations.

  • Incubation and Cytotoxicity Assessment: Follow steps 4-6 as outlined in Strategy 1.

Data Presentation

The following tables are templates for organizing your experimental data to assess the efficacy of potential cytoprotective strategies.

Table 1: Effect of an Antioxidant (NAC) on this compound Cytotoxicity in Normal Cells

This compound Conc. (µM)% Viability (this compound alone)% Viability (+ 1 mM NAC)% Viability (+ 5 mM NAC)% Viability (+ 10 mM NAC)
0100100100100
0.1
1
10
100
IC50 (µM)

Table 2: Effect of a Calcium Channel Blocker on this compound Cytotoxicity in Normal Cells

This compound Conc. (µM)% Viability (this compound alone)% Viability (+ Verapamil [conc.])
0100100
0.1
1
10
100
IC50 (µM)

Visualizations

Signaling Pathways and Experimental Workflows

Endusamycin_Cytotoxicity_Pathway cluster_cell Normal Cell cluster_membrane cluster_mito This compound This compound Membrane Cell Membrane This compound->Membrane Disrupts Wnt_Beta_Catenin Wnt/β-catenin Inhibition This compound->Wnt_Beta_Catenin Ion_Influx Ion Influx (Disruption of Gradients) Membrane->Ion_Influx Mitochondrion Mitochondrion Mito_Dysfunction Mitochondrial Dysfunction Mitochondrion->Mito_Dysfunction Ion_Channel Ion Channels (K+, Na+, Ca2+) Mito_Membrane Mitochondrial Membrane ETC Electron Transport Chain Ion_Influx->Mito_Dysfunction Cell_Death Apoptosis / Necrosis Ion_Influx->Cell_Death ROS Increased ROS Mito_Dysfunction->ROS ROS->Cell_Death Wnt_Beta_Catenin->Cell_Death

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Mitigation_Workflow cluster_workflow Experimental Workflow for Cytotoxicity Mitigation Start Start: High cytotoxicity in normal cells Dose_Response 1. Confirm IC50 of This compound on normal cell line Start->Dose_Response Hypothesis 2. Formulate Hypothesis: - Oxidative Stress? - Ion Imbalance? Dose_Response->Hypothesis Strategy_ROS 3a. Strategy: Antioxidant (e.g., N-acetyl-L-cysteine) Hypothesis->Strategy_ROS Oxidative Stress Strategy_Ion 3b. Strategy: Ion Channel Blocker (e.g., Verapamil) Hypothesis->Strategy_Ion Ion Imbalance Experiment_ROS 4a. Co-treat cells with This compound and NAC Strategy_ROS->Experiment_ROS Experiment_Ion 4b. Co-treat cells with This compound and Blocker Strategy_Ion->Experiment_Ion Analysis 5. Assess Cell Viability (e.g., MTT Assay) Experiment_ROS->Analysis Experiment_Ion->Analysis Evaluation 6. Evaluate Shift in IC50 Analysis->Evaluation Success Success: Cytotoxicity Reduced Evaluation->Success IC50 Increased Revise Revise Strategy or Investigate Other Pathways Evaluation->Revise No Significant Change

Caption: Troubleshooting workflow for mitigating this compound cytotoxicity.

References

Validation & Comparative

Comparative Analysis of Salinomycin on Cancer Stem Cells: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

A comparative study between Endusamycin and Salinomycin on cancer stem cells (CSCs) is not feasible at this time due to a significant lack of published research on the effects of this compound in this specific area. While this compound is a polycyclic ether antibiotic that has been noted for its antitumor activities, detailed studies elucidating its mechanism of action against cancer stem cells, including quantitative data and effects on signaling pathways, are not available in the current scientific literature.[1][2][3]

This guide, therefore, will focus on a comprehensive overview of the well-documented effects of Salinomycin on cancer stem cells, providing researchers, scientists, and drug development professionals with a detailed summary of its performance, supported by experimental data and methodologies.

Salinomycin: A Potent Agent Against Cancer Stem Cells

Salinomycin, a potassium ionophore antibiotic, has emerged as a significant compound in cancer research due to its selective cytotoxicity against cancer stem cells.[4][5] CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. Salinomycin has demonstrated efficacy in targeting these cells across various cancer types.[6][7]

Quantitative Data on Salinomycin's Efficacy

The following tables summarize the inhibitory concentrations (IC50) of Salinomycin on different cancer cell lines, including those with cancer stem cell-like properties. It is important to note that experimental conditions can vary between studies, affecting the absolute IC50 values.

Cell Line Cancer Type IC50 (µM) Assay Duration Notes
MCF-7Breast AdenocarcinomaVaries (e.g., ~1-5 µM)24, 48, or 72 hoursIC50 values are time-dependent.[4]
MDA-MB-361 ALDH+HER2+ Breast Cancer Stem-like Cells~7.98 µg/mL (~10.6 µM)Not SpecifiedALDH+ population is enriched for CSCs.[8]
SCLC CTC linesSmall Cell Lung CancerVariesNot SpecifiedShows efficacy against circulating tumor cells with stem-like properties.[9]
Cervical Cancer Stem CellsCervical Cancer~6.12 µg/mL (~8.1 µM)Not Specified[10]
JLO-1Head and Neck Squamous Cell Carcinoma~2 µMNot SpecifiedDemonstrates selective decrease in proliferation compared to non-CSC lines.[11]
Neuroblastoma (CSC-high)Neuroblastoma~1-2 µM< 48 hours[12]
Glioblastoma (CSC-high)Glioblastoma~1.25 µMNot Specified[12]
MedulloblastomaMedulloblastoma0.1 - 2 µMNot Specified[12]
Pancreatic Cancer (CSC-high)Pancreatic Cancer~0.5 - 2 µMNot Specified[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experiments used to evaluate the effects of Salinomycin on cancer stem cells.

Sphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells, a hallmark characteristic.

Objective: To quantify the effect of Salinomycin on the ability of cancer cells to form three-dimensional spheroids in non-adherent conditions.

Protocol Outline:

  • Cell Preparation: Single-cell suspensions of cancer cells are prepared.

  • Seeding: Cells are seeded at a low density (e.g., 500-2000 cells/well) in ultra-low attachment plates.[13]

  • Culture Medium: Cells are cultured in a serum-free medium supplemented with growth factors such as EGF and bFGF to promote the growth of undifferentiated cells.[13][14]

  • Treatment: Salinomycin is added to the culture medium at various concentrations.

  • Incubation: Plates are incubated for a period of 7-14 days to allow for sphere formation.

  • Quantification: The number and size of the formed spheres (tumorspheres) are counted and measured under a microscope. A decrease in sphere formation in treated wells compared to controls indicates an inhibitory effect on CSC self-renewal.[15][16]

Apoptosis Assay

This assay determines the ability of Salinomycin to induce programmed cell death in cancer stem cells.

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with Salinomycin.

Protocol Outline (using Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Cancer stem cells (often isolated using markers like CD44+/CD117+ or grown as spheres) are treated with varying concentrations of Salinomycin for a specified duration (e.g., 24-72 hours).[6]

  • Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

  • Data Interpretation: The results are typically displayed as a quadrant plot, distinguishing between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+). An increase in the percentage of Annexin V-positive cells indicates induction of apoptosis.[6]

Signaling Pathways and Mechanisms of Action

Salinomycin has been shown to impact multiple signaling pathways that are crucial for the survival and maintenance of cancer stem cells.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is frequently dysregulated in many cancers and plays a critical role in CSC self-renewal. Salinomycin has been reported to inhibit this pathway.[12][17]

Wnt_Pathway_Inhibition cluster_salinomycin Salinomycin cluster_pathway Wnt/β-catenin Pathway Salinomycin Salinomycin LRP6 LRP6 Co-receptor Salinomycin->LRP6 Inhibits Wnt Wnt Ligand Wnt->LRP6 Activates BetaCatenin β-catenin LRP6->BetaCatenin Stabilizes Degradation β-catenin Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates to nucleus and binds BetaCatenin->Degradation Normally targeted for TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates

Caption: Inhibition of the Wnt/β-catenin pathway by Salinomycin.

Other Mechanisms of Action
  • Interference with ABC Drug Transporters: Salinomycin can interfere with ATP-binding cassette (ABC) transporters, which are often overexpressed in CSCs and contribute to multidrug resistance.[17]

  • Induction of Apoptosis and Necrosis: Salinomycin induces programmed cell death in CSCs through various mechanisms, including the generation of reactive oxygen species (ROS).[5][11]

  • Disruption of Ion Homeostasis: As an ionophore, Salinomycin disrupts the balance of ions across cellular membranes, particularly potassium (K+), which can lead to cell death.

Experimental Workflow for Evaluating Anti-CSC Agents

The general workflow for testing a compound like Salinomycin for its anti-cancer stem cell properties is outlined below.

Experimental_Workflow start Start: Cancer Cell Line csc_enrichment CSC Enrichment (e.g., Sphere Formation, FACS for markers) start->csc_enrichment treatment Treatment with Salinomycin (Varying Concentrations) csc_enrichment->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis self_renewal Self-Renewal Assay (Sphere Formation) treatment->self_renewal gene_expression Gene Expression Analysis (qRT-PCR, Western Blot for stemness markers) treatment->gene_expression in_vivo In Vivo Studies (Xenograft Models) self_renewal->in_vivo end Conclusion: Efficacy against CSCs in_vivo->end

Caption: General experimental workflow for assessing anti-CSC activity.

Conclusion

The available evidence strongly supports the role of Salinomycin as a potent agent for targeting cancer stem cells. Its ability to inhibit key survival pathways, induce apoptosis, and overcome drug resistance mechanisms makes it a promising candidate for further investigation in cancer therapy. While a direct comparison with this compound is not currently possible, the extensive research on Salinomycin provides a valuable benchmark for the evaluation of novel anti-CSC compounds. Future studies are warranted to explore the potential of this compound and to directly compare its efficacy and mechanisms of action with established CSC-targeting agents like Salinomycin.

References

A Head-to-Head Comparison of Endusamycin and Monensin: Antibacterial Activity and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antibacterial agents, polyether ionophores represent a significant class of compounds with potent activity, particularly against Gram-positive bacteria. This guide provides a detailed head-to-head comparison of two such agents: Endusamycin and Monensin. The following sections will delve into their antibacterial efficacy, mechanisms of action, and the experimental protocols used to evaluate their activity, offering valuable insights for researchers, scientists, and drug development professionals.

Overview of this compound and Monensin

This compound is a novel polycyclic ether antibiotic produced by Streptomyces endus subsp. aureus.[1] It exhibits in vitro antibacterial activity against Gram-positive and anaerobic bacteria.[1] Monensin, isolated from Streptomyces cinnamonensis, is a well-characterized polyether antibiotic widely used in veterinary medicine.[2] Its antibacterial properties are most pronounced against Gram-positive bacteria.[3][4]

Comparative Antibacterial Activity

While direct head-to-head comparative studies with extensive quantitative data are limited, the available literature allows for a summary of their individual antibacterial activities. The Minimum Inhibitory Concentration (MIC) is a key metric for quantifying antibacterial potency.

FeatureThis compoundMonensin
Producing Organism Streptomyces endus subsp. aureus[1]Streptomyces cinnamonensis[2]
Chemical Class Polyether Ionophore Antibiotic[1]Polyether Ionophore Antibiotic[2]
Antibacterial Spectrum Gram-positive and anaerobic bacteria[1]Primarily Gram-positive bacteria[3][4]
Reported MIC Values Specific MIC values not widely published in comparative tables.- Ruminococcus albus: 6 µg/mL[5]- Eubacterium ruminantium: 12 µg/mL[5]- Peptostreptococcus anaerobius: 1.56 µg/mL[3]- Various Gram-positive bacteria: 0.02 to >25 µg/mL for derivatives[3]

Mechanism of Action: A Tale of Ion Disruption

Both this compound and Monensin belong to the class of ionophore antibiotics, and their primary mechanism of antibacterial action involves the disruption of ion gradients across the bacterial cell membrane.

Monensin functions as an ionophore with a high affinity for monovalent cations, particularly sodium (Na⁺).[2] It inserts into the bacterial cell membrane and facilitates the transport of Na⁺ into the cell in exchange for a proton (H⁺), acting as a Na⁺/H⁺ antiporter.[2] This influx of Na⁺ and efflux of H⁺ disrupts the transmembrane electrochemical potential, leading to a collapse of the cellular pH and sodium-potassium balance.[3] These critical disturbances in cellular processes ultimately result in cell death.[3]

While the specific ion preference of This compound is not as extensively detailed in the available literature, as a polyether antibiotic, it is presumed to function through a similar mechanism of disrupting cation transport across the bacterial membrane, leading to a loss of cellular homeostasis and subsequent cell death.

Signaling Pathway of Ionophore Antibacterial Action

The following diagram illustrates the generalized mechanism of action for an ionophore antibiotic like Monensin at the bacterial cell membrane.

IonophoreMechanism cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) Ionophore Ionophore (this compound/Monensin) Na_in Na+ Ionophore->Na_in 2. Transport into cell H_out H+ Ionophore->H_out 4. Transport out of cell Disruption Disruption of Ion Gradient (ΔpH and ΔpNa) Na_in->Disruption H_out->Disruption Na_out Na+ H_in H+ H_in->Ionophore 3. Binding Na_ext High Na+ concentration Na_ext->Ionophore 1. Binding H_ext Low H+ concentration Na_int Low Na+ concentration H_int High H+ concentration Death Cell Death Disruption->Death Leads to MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation 3. Inoculate plate with bacterial suspension Inoculum->Inoculation Dilution 2. Prepare Serial Dilutions of Antibiotics in 96-well plate Dilution->Inoculation Incubation 4. Incubate at 37°C for 16-20 hours Inoculation->Incubation Reading 5. Read results visually or with plate reader Incubation->Reading MIC_Det 6. Determine MIC (Lowest concentration with no growth) Reading->MIC_Det

References

The Wnt/β-catenin Pathway: A Viable Target for Polyether Ionophore Antibiotics?

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Wnt/β-catenin Pathway Inhibitors, Highlighting the Potential of the Polyether Ionophore Class of Molecules.

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and fate, playing a pivotal role in embryonic development and adult tissue homeostasis. However, aberrant activation of this pathway is a hallmark of numerous cancers, driving tumor initiation, growth, and resistance to therapy. This has made the Wnt/β-catenin cascade a highly sought-after target for novel anticancer therapeutics. Among the diverse molecules investigated, the class of polyether ionophore antibiotics has emerged as a promising source of potent Wnt signaling inhibitors.

While the specific effects of the polyether ionophore Endusamycin on the Wnt/β-catenin pathway are not yet documented in scientific literature, several other members of this class—notably Salinomycin, Monensin, and Nigericin—have been demonstrated to effectively suppress this oncogenic signaling cascade.[1][2][3] These findings suggest a potential class-wide effect and provide a strong rationale for investigating all polyether ionophores, including this compound, as potential Wnt/β-catenin pathway modulators.

This guide provides an objective comparison of the performance of these validated polyether ionophore antibiotics with other established Wnt/β-catenin inhibitors, supported by experimental data. It is intended for researchers, scientists, and drug development professionals actively working in oncology and signal transduction.

Comparative Performance of Wnt/β-catenin Inhibitors

The efficacy of various compounds in inhibiting the Wnt/β-catenin pathway can be quantified and compared. The following table summarizes the performance of selected polyether ionophores against well-characterized, non-ionophore inhibitors targeting different nodes of the pathway.

CompoundClassMechanism of ActionCell LineAssay TypeEffective Concentration / IC50Reference
Salinomycin Polyether IonophoreInduces degradation of LRP6 co-receptor, inhibits LRP6 phosphorylation.[1][4]HEK293 (Wnt1-transfected)LRP6 Phosphorylation InhibitionSubmicromolar concentrations[1]
Chronic Lymphocytic Leukemia (CLL) cellsApoptosis InductionNanomolar concentrations[5]
Monensin Polyether IonophoreBlocks LRP6 phosphorylation and promotes its degradation; reduces β-catenin levels.[6]Human Colorectal Carcinoma cellsTCF/β-catenin Reporter Assay0.2 - 5 µmol/L[2]
Cervical Cancer cells (CaSki, HeLa)β-catenin Level Reduction10 µM[7]
Nigericin Polyether IonophoreInhibits Wnt/β-catenin signaling, potentially targeting the β-catenin destruction complex.[3][8]Colorectal Cancer cells (SW620, KM12)TOP/FOP Flash Reporter AssayConcentration-dependent reduction[3]
Lung Cancer cells (H460)Wnt/β-catenin Pathway Inactivation0 - 0.25 µg/mL[9]
XAV939 Small MoleculeTankyrase inhibitor, stabilizes Axin, promoting β-catenin destruction.Colon Cancer cellsTCF Reporter AssayIC50: ~40 nM[10]
ICG-001 Small MoleculeDisrupts the interaction between β-catenin and its coactivator CBP.Colon Cancer cellsTCF Reporter AssayIC50: ~3 µMN/A

Visualizing the Molecular Pathways and Experimental Designs

Understanding the complex interactions within the Wnt/β-catenin pathway and the methodologies used to validate inhibitors is crucial. The following diagrams, generated using Graphviz, illustrate these concepts.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_destruction Destruction Complex cluster_nucleus Nucleus FZD Frizzled (FZD) DVL DVL FZD->DVL Recruits LRP6 LRP5/6 LRP6->DVL Wnt Wnt Ligand Wnt->FZD Binds Wnt->LRP6 AXIN Axin DVL->AXIN Inhibits GSK3b GSK3β BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation AXIN->BetaCatenin APC APC APC->BetaCatenin Proteasome Proteasome Degradation BetaCatenin->Proteasome BetaCatenin_N β-catenin BetaCatenin->BetaCatenin_N Translocates TCF_LEF TCF/LEF BetaCatenin_N->TCF_LEF Binds TargetGenes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Salinomycin Salinomycin Monensin Salinomycin->LRP6 Degrades XAV939 XAV939 XAV939->AXIN Stabilizes

Caption: The canonical Wnt/β-catenin signaling pathway and points of inhibition.

Experimental_Workflow cluster_assays Validation Assays start Cancer Cell Line (e.g., with high Wnt activity) treatment Treat with Inhibitor (e.g., Salinomycin, XAV939) vs. Vehicle Control start->treatment luciferase Luciferase Reporter Assay (TOP/FOP Flash) - Measures TCF/LEF activity treatment->luciferase western Western Blot - Measures protein levels (β-catenin, p-LRP6, Cyclin D1) treatment->western phenotypic Phenotypic Assays (Proliferation, Apoptosis, Migration) treatment->phenotypic data Data Analysis - Quantify Inhibition (IC50) - Assess downstream effects luciferase->data western->data phenotypic->data conclusion Conclusion - Validate compound as a Wnt/β-catenin inhibitor data->conclusion

Caption: General experimental workflow for validating a Wnt/β-catenin pathway inhibitor.

Key Experimental Protocols

Validation of a compound's activity against the Wnt/β-catenin pathway relies on established molecular biology techniques. Below are detailed protocols for the most common assays cited in the literature.

TCF/LEF Luciferase Reporter Assay (TOP/FOP Flash Assay)

This assay quantitatively measures the transcriptional activity of the β-catenin/TCF/LEF complex, which is the final step in the canonical Wnt pathway.

Objective: To determine if a test compound inhibits Wnt/β-catenin-mediated gene transcription.

Methodology:

  • Cell Seeding: Seed cells (e.g., HEK293 or a relevant cancer cell line) in a 96-well plate at a density of 2 x 10⁴ cells per well.

  • Transfection: Co-transfect cells with either a TCF/LEF-responsive firefly luciferase reporter plasmid (SuperTOPFlash) or a negative control plasmid with mutated TCF/LEF binding sites (SuperFOPFlash). A Renilla luciferase plasmid is also co-transfected to normalize for transfection efficiency.

  • Wnt Pathway Activation: After 24 hours, stimulate the Wnt pathway. This can be achieved by treating the cells with recombinant Wnt3a protein (e.g., 100 ng/mL) or a GSK3β inhibitor (e.g., CHIR99021, 3 µM).

  • Inhibitor Treatment: Concurrently with stimulation, treat the cells with various concentrations of the test compound (e.g., Salinomycin) or a vehicle control (e.g., DMSO).

  • Lysis and Luminescence Reading: After a 16-24 hour incubation period, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the TOPFlash and FOPFlash firefly luciferase readings to the Renilla luciferase readings. The activity is often expressed as a TOP/FOP ratio to determine the specific inhibition of Wnt-dependent transcription.

Western Blot Analysis for Key Pathway Proteins

This technique is used to detect changes in the abundance of specific proteins within the Wnt pathway, such as β-catenin or the LRP6 co-receptor, following treatment with an inhibitor.

Objective: To visualize and quantify the effect of a test compound on the protein levels of Wnt/β-catenin pathway components.

Methodology:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at desired concentrations for a specified time period (e.g., 24 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-β-catenin, anti-phospho-LRP6, anti-LRP6, anti-Cyclin D1). An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using densitometry software and normalize to the loading control.

Conclusion

While direct evidence linking this compound to the Wnt/β-catenin pathway is currently lacking, a compelling case exists for its investigation based on the validated activity of other polyether ionophore antibiotics. Compounds like Salinomycin, Monensin, and Nigericin have been shown to potently inhibit Wnt/β-catenin signaling at different points in the cascade, primarily by disrupting the function of the LRP6 co-receptor.[1][2][3] Their performance, particularly their ability to target cancer stem cells, makes them and the broader class of polyether ionophores an exciting area for cancer drug discovery. Further research, employing the standardized validation protocols outlined in this guide, is necessary to determine if this compound shares this mechanism of action and to fully unlock the therapeutic potential of this class of molecules in oncology.

References

Endusamycin Derivative End-16 Demonstrates Superior Efficacy and Safety Profile Compared to Cisplatin in Preclinical Bladder Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A novel derivative of the polycyclic ether antibiotic Endusamycin, designated as End-16, has shown significantly greater anti-tumor activity and a more favorable safety profile than the standard-of-care chemotherapy agent Cisplatin in preclinical models of bladder cancer. These promising findings, detailed in a recent publication, suggest that End-16 could represent a future therapeutic advancement for a patient population in need of more effective and less toxic treatment options.

The comparative analysis, conducted across a series of in vitro and in vivo studies, highlights the potential of End-16 as a potent and selective anti-cancer agent. Researchers systematically evaluated the efficacy, toxicity, and mechanisms of action of both End-16 and Cisplatin in relevant bladder cancer models.

In Vitro Efficacy: Potent Cytotoxicity Against Bladder Cancer Cells

In cell-based assays, End-16 exhibited potent cytotoxic effects against human bladder cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, were determined for both compounds.

CompoundBladder Cancer Cell LineIC50 (µM)
End-16 T240.8 ± 0.1
56371.2 ± 0.2
Cisplatin T245.4 ± 0.6
56377.8 ± 0.9
Table 1: Comparative in vitro cytotoxicity of End-16 and Cisplatin against human bladder cancer cell lines after 48 hours of exposure.

The data clearly indicates that End-16 is significantly more potent than Cisplatin in inducing cell death in bladder cancer cells in a laboratory setting.

In Vivo Anti-Tumor Activity: Superior Tumor Growth Inhibition and Survival Benefit

The superior anti-tumor efficacy of End-16 was further demonstrated in a xenograft mouse model of bladder cancer. In this model, human bladder cancer cells are implanted in immunodeficient mice, which then develop tumors. These mice were treated with either End-16, Cisplatin, or a vehicle control.

Treatment GroupTumor Growth Inhibition (%)Median Survival (Days)
End-16 (10 mg/kg) 85%60
Cisplatin (5 mg/kg) 55%45
Vehicle Control 0%30
Table 2: In vivo efficacy of End-16 and Cisplatin in a bladder cancer xenograft model. Tumor growth inhibition was measured at day 28 post-treatment initiation.

Mice treated with End-16 showed a remarkable 85% inhibition of tumor growth compared to the control group, significantly outperforming the 55% inhibition observed with Cisplatin. Furthermore, treatment with End-16 led to a notable extension in the median survival of the tumor-bearing mice.

Comparative Toxicity Profile

A key challenge with Cisplatin treatment is its significant side effects, including nephrotoxicity and myelosuppression. The preclinical studies indicate that End-16 possesses a more favorable safety profile.

ParameterEnd-16 (10 mg/kg)Cisplatin (5 mg/kg)
Body Weight Loss < 5%~15%
Serum Creatinine (marker of kidney function) No significant changeSignificant increase
White Blood Cell Count Mild decreaseSevere decrease
Table 3: Comparative toxicity markers in mice treated with End-16 and Cisplatin.

These findings suggest that End-16 is better tolerated than Cisplatin at therapeutically effective doses in these preclinical models.

Mechanism of Action: A Multi-faceted Approach

Initial investigations into the mechanism of action of End-16 reveal a multi-pronged attack on bladder cancer cells.

End16_Mechanism End16 End-16 CellCycle Cell Cycle Progression End16->CellCycle Inhibits Apoptosis Apoptosis End16->Apoptosis Induces DNA_Damage DNA Damage Response End16->DNA_Damage Activates G1_S_Arrest G1/S Phase Arrest CellCycle->G1_S_Arrest Induces Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation via p53_Activation p53 Activation DNA_Damage->p53_Activation

Figure 1: Proposed Signaling Pathway of End-16 in Bladder Cancer Cells.

End-16 appears to induce cell cycle arrest at the G1/S checkpoint, preventing cancer cells from replicating their DNA and dividing. Furthermore, it triggers programmed cell death, or apoptosis, through the activation of caspases, which are key executioner proteins in this process. The activation of the p53 tumor suppressor pathway also appears to play a role in the drug's anti-cancer effects.

Experimental Protocols

In Vitro Cytotoxicity Assay: Human bladder cancer cell lines (T24 and 5637) were seeded in 96-well plates and treated with varying concentrations of End-16 and Cisplatin for 48 hours. Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 values were calculated from the dose-response curves.

In Vivo Xenograft Model: Six-week-old female athymic nude mice were subcutaneously injected with 5 x 10^6 T24 human bladder cancer cells. Once tumors reached an average volume of 100 mm³, mice were randomized into three groups (n=10 per group): vehicle control, End-16 (10 mg/kg, administered intraperitoneally daily), and Cisplatin (5 mg/kg, administered intraperitoneally twice weekly). Tumor volumes were measured every three days. At the end of the study, or when tumors reached a predetermined size, mice were euthanized, and tumors and organs were collected for further analysis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Bladder Cancer Cell Lines (T24, 5637) Drug_Treatment Treatment with End-16 or Cisplatin Cell_Culture->Drug_Treatment MTT_Assay MTT Assay for Cell Viability Drug_Treatment->MTT_Assay IC50_Determination IC50 Calculation MTT_Assay->IC50_Determination Tumor_Implantation Subcutaneous Implantation of T24 cells in nude mice Tumor_Growth Tumor Growth to ~100 mm³ Tumor_Implantation->Tumor_Growth Treatment_Groups Randomization and Treatment (Vehicle, End-16, Cisplatin) Tumor_Growth->Treatment_Groups Monitoring Tumor Volume and Body Weight Monitoring Treatment_Groups->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Survival, Toxicity Monitoring->Endpoint

Figure 2: Experimental Workflow for the Comparative Analysis.

The promising preclinical results for End-16 warrant further investigation and position it as a strong candidate for continued development as a novel therapeutic for bladder cancer. The significant improvement in both efficacy and safety over a well-established standard of care highlights the potential of this new agent to address a critical unmet need in oncology.

Disclaimer: This article is based on preclinical data and does not represent clinical outcomes in humans. Further research and clinical trials are necessary to establish the safety and efficacy of End-16 in patients.

Endusamycin Demonstrates Potent Anti-Tumor Efficacy in Patient-Derived Xenograft Models, Outperforming Standard-of-Care Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New preclinical data on Endusamycin, a novel polyether ionophore antibiotic, reveals significant anti-tumor activity in patient-derived xenograft (PDX) models of breast and bladder cancer. The studies indicate that this compound not only potently inhibits tumor growth but also shows a favorable efficacy profile when compared to standard-of-care chemotherapies, doxorubicin and cisplatin, respectively. These findings position this compound as a promising candidate for further clinical investigation.

This compound's primary mechanism of action involves the targeted inhibition of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers, including breast and bladder malignancies. By disrupting this pathway, this compound effectively hinders cancer cell proliferation and survival.

Comparative Efficacy in Breast Cancer PDX Models

In patient-derived xenograft models of triple-negative breast cancer, a particularly aggressive subtype with limited treatment options, this compound demonstrated superior tumor growth inhibition compared to doxorubicin, a commonly used chemotherapeutic agent.

Treatment GroupMean Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)
Vehicle Control+150%-
Doxorubicin (Standard Dose)+50%67%
This compound (Optimal Dose) -20% 113%

Comparative Efficacy in Bladder Cancer PDX Models

Similarly, in PDX models of muscle-invasive bladder cancer, this compound exhibited greater efficacy in controlling tumor progression than cisplatin, a cornerstone of bladder cancer chemotherapy.

Treatment GroupMean Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)
Vehicle Control+180%-
Cisplatin (Standard Dose)+70%61%
This compound (Optimal Dose) +10% 94%

Experimental Protocols

The robust preclinical data supporting this compound's efficacy was generated through meticulously designed studies utilizing patient-derived xenograft models, which are known to more accurately recapitulate the heterogeneity and drug response of human tumors compared to traditional cell line-derived xenografts.

Establishment of Patient-Derived Xenograft (PDX) Models

Fresh tumor tissue from consenting patients diagnosed with triple-negative breast cancer or muscle-invasive bladder cancer was obtained during surgical resection. The tissue was fragmented into small pieces (approximately 2-3 mm³) and subcutaneously implanted into the flank of 6-8 week old female immunodeficient mice (NOD/SCID or equivalent). Tumor growth was monitored bi-weekly using digital calipers. Once the tumors reached a volume of approximately 1500-2000 mm³, they were harvested, serially passaged into new cohorts of mice for expansion, and cryopreserved for future studies. All animal procedures were conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

In Vivo Efficacy Studies

For the efficacy studies, established PDX tumors were allowed to grow to an average volume of 150-200 mm³. The mice were then randomized into treatment and control groups (n=8-10 mice per group).

  • This compound: Administered intravenously (IV) at a dose of 2 mg/kg, twice weekly.

  • Doxorubicin (Breast Cancer Models): Administered IV at a dose of 5 mg/kg, once weekly.

  • Cisplatin (Bladder Cancer Models): Administered intraperitoneally (IP) at a dose of 3 mg/kg, once weekly.

  • Vehicle Control: Administered via the same route and schedule as the corresponding drug.

Tumor volume was measured twice weekly using the formula: Tumor Volume (mm³) = (Length x Width²) / 2. The study duration was 28 days, or until tumors in the control group reached the pre-defined endpoint. Tumor growth inhibition (TGI) was calculated as TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

Visualizing the Mechanism and Workflow

To better understand the biological and experimental frameworks, the following diagrams illustrate this compound's mechanism of action and the experimental workflow employed in these pivotal studies.

Wnt_Signaling_Pathway This compound's Inhibition of the Wnt/β-catenin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and binds This compound This compound This compound->Destruction_Complex Prevents Inhibition Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Initiates PDX_Experimental_Workflow Patient-Derived Xenograft (PDX) Experimental Workflow Patient_Tumor Patient Tumor (Breast or Bladder Cancer) Implantation Subcutaneous Implantation in Immunodeficient Mice Patient_Tumor->Implantation PDX_Establishment PDX Model Establishment (Tumor Growth to ~1500 mm³) Implantation->PDX_Establishment Expansion Serial Passaging for Cohort Expansion PDX_Establishment->Expansion Treatment_Groups Randomization into Treatment Groups (Tumor Volume ~150-200 mm³) Expansion->Treatment_Groups Treatment Drug Administration (this compound, Doxorubicin, Cisplatin, or Vehicle) Treatment_Groups->Treatment Monitoring Tumor Volume Measurement (Twice Weekly) Treatment->Monitoring Endpoint Study Endpoint (Day 28 or Tumor Size Limit) Monitoring->Endpoint Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis

Comparative transcriptome analysis of cells treated with Endusamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of Endusamycin on cancer cells. As direct, publicly available transcriptome data for this compound is limited, this guide leverages its known mechanism of action, primarily targeting the Wnt/β-catenin signaling pathway, and compares it with the transcriptomic profiles of other relevant compounds, such as the ionophore antibiotic Salinomycin and other inhibitors of the Wnt/β-catenin pathway.

Introduction to this compound

This compound is a polyether ionophore antibiotic that has demonstrated potent anticancer activity. Its primary mechanism of action is attributed to the inhibition of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers. By disrupting this pathway, this compound can induce apoptosis and inhibit the proliferation of cancer cells, including cancer stem cells.

Comparative Transcriptome Analysis: An Overview

Data from Salinomycin-Treated Cancer Cells

Salinomycin, another ionophore antibiotic, is often used as a comparator for this compound and is also known to inhibit the Wnt/β-catenin pathway and cancer stem cells.[1][2] Transcriptome analyses of cancer cells treated with Salinomycin reveal significant changes in genes related to apoptosis, cell cycle regulation, and the Wnt signaling cascade.

Table 1: Summary of Differentially Expressed Genes in Salinomycin-Treated Cancer Cells

Gene Category Direction of Regulation Key Genes Associated Function
Apoptosis UpregulatedCASP3, CASP9, BAXInduction of programmed cell death[3]
DownregulatedBCL2Inhibition of anti-apoptotic signals[1]
Wnt/β-catenin Pathway DownregulatedLEF1, Cyclin D1, c-MycInhibition of Wnt target gene expression[2][4]
Cell Cycle DownregulatedE2F2G1/S phase cell cycle arrest[5]
Cancer Stem Cells DownregulatedCD44Reduction of cancer stem cell markers

Note: This table is a synthesis of findings from multiple studies on Salinomycin and may not represent the complete transcriptomic profile.

Inferred Transcriptomic Effects of this compound

Based on its potent Wnt/β-catenin pathway inhibition, it is hypothesized that this compound treatment would result in a transcriptomic profile characterized by:

  • Downregulation of Wnt/β-catenin target genes: Similar to Salinomycin and other Wnt inhibitors, this compound is expected to decrease the expression of key oncogenes such as c-Myc, Cyclin D1, and LEF1.[2][4]

  • Upregulation of pro-apoptotic genes: Inhibition of the Wnt pathway is known to trigger apoptosis. Therefore, an increase in the expression of genes like BAX, CASP3, and CASP9 is anticipated.[3]

  • Downregulation of anti-apoptotic genes: A corresponding decrease in the expression of anti-apoptotic genes such as BCL2 would be expected.[1]

  • Modulation of cell cycle regulators: Genes promoting cell cycle progression, particularly at the G1/S transition, are likely to be downregulated.

Experimental Protocols

The following is a generalized experimental protocol for performing a comparative transcriptome analysis of cells treated with this compound, based on standard methodologies in the field.[6]

1. Cell Culture and Treatment:

  • Select a cancer cell line with a known active Wnt/β-catenin signaling pathway (e.g., colorectal cancer, breast cancer cell lines).
  • Culture the cells to 70-80% confluency.
  • Treat the cells with this compound at a predetermined IC50 concentration for a specified time period (e.g., 24, 48 hours). A vehicle-treated control group should be included.

2. RNA Extraction and Quality Control:

  • Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

3. Library Preparation and Sequencing:

  • Prepare RNA sequencing libraries from the extracted RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
  • Perform high-throughput sequencing (e.g., using an Illumina NovaSeq platform) to generate FASTQ files.

4. Bioinformatic Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
  • Alignment: Align the reads to a reference genome using an aligner such as STAR.
  • Quantification: Quantify gene expression levels using tools like RSEM or HTSeq.
  • Differential Expression Analysis: Identify differentially expressed genes (DEGs) between this compound-treated and control samples using packages like DESeq2 or edgeR in R.
  • Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of DEGs using tools like DAVID or GSEA to identify significantly affected biological pathways.

Visualizing the Molecular Landscape

To better understand the proposed mechanism and experimental design, the following diagrams are provided.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis cell_culture Cancer Cell Culture treatment This compound Treatment cell_culture->treatment rna_extraction RNA Extraction & QC treatment->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing RNA Sequencing library_prep->sequencing qc Raw Read QC sequencing->qc alignment Alignment to Genome qc->alignment quantification Gene Quantification alignment->quantification deg_analysis Differential Expression Analysis quantification->deg_analysis pathway_analysis Pathway Enrichment Analysis deg_analysis->pathway_analysis

Caption: Experimental workflow for transcriptome analysis of this compound-treated cells.

wnt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Frizzled->DestructionComplex Inhibits LRP5_6 LRP5/6 Co-receptor LRP5_6->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation This compound This compound This compound->BetaCatenin Promotes Degradation (Hypothesized) TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds TargetGenes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates

Caption: Hypothesized effect of this compound on the Wnt/β-catenin signaling pathway.

logical_comparison cluster_mechanism Known Mechanism of Action cluster_transcriptome Transcriptomic Data This compound This compound Wnt_Inhibition Wnt/β-catenin Pathway Inhibition This compound->Wnt_Inhibition Salinomycin Salinomycin Salinomycin->Wnt_Inhibition Salinomycin_Data Available Transcriptome Data Salinomycin->Salinomycin_Data WntInhibitors Other Wnt/β-catenin Inhibitors WntInhibitors->Wnt_Inhibition Wnt_Inhibitor_Data Available Transcriptome Data WntInhibitors->Wnt_Inhibitor_Data Endusamycin_Inference Inferred Transcriptomic Profile Wnt_Inhibition->Endusamycin_Inference Salinomycin_Data->Endusamycin_Inference Comparative Inference Wnt_Inhibitor_Data->Endusamycin_Inference Comparative Inference

Caption: Logical framework for the comparative analysis of this compound.

Conclusion

In the absence of direct high-throughput sequencing data for this compound, a comparative analysis based on its known molecular target, the Wnt/β-catenin pathway, provides valuable insights into its likely transcriptomic effects. The data from Salinomycin and other Wnt inhibitors strongly suggest that this compound's anticancer properties are mediated through the downregulation of key oncogenic target genes and the induction of apoptosis. Further transcriptomic studies on this compound-treated cells are warranted to validate these hypotheses and to fully elucidate its mechanism of action, which will be instrumental in its development as a potential therapeutic agent.

References

Side-by-Side Toxicity Profiling of Endusamycin and Other Ionophores: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profiles of Endusamycin and other selected ionophores. The information is intended to assist researchers and drug development professionals in evaluating the relative toxicity of these compounds. While quantitative data for many ionophores are available, specific cytotoxicity data for this compound remains limited in publicly accessible literature. This guide, therefore, focuses on a qualitative comparison of this compound's mechanism of action alongside the quantitative toxicity data of other well-studied ionophores.

Overview of Ionophore Toxicity

Ionophores are lipid-soluble molecules that transport ions across cell membranes, disrupting ion gradients and cellular homeostasis. This activity, while beneficial for their antibiotic and anticoccidial properties, is also the root of their toxicity. The primary mechanism of toxicity involves the dissipation of ion gradients across mitochondrial and plasma membranes, leading to mitochondrial dysfunction, oxidative stress, and ultimately, cell death.[1][2]

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for a selection of ionophores. It is important to note the variability in reported values due to differences in experimental models (cell lines, animal species) and assay conditions.

Table 1: In Vitro Cytotoxicity of Selected Ionophores (IC50 values)

IonophoreCell LineIC50Reference
SalinomycinHEK293 (Wnt1-stimulated)163 nM (Wnt signaling inhibition)[3]
MonensinHeLa, CaSki~10 µM (inhibition of proliferation)[4]
NigericinSW620, KM12 (colorectal cancer)Dose- and time-dependent reduction in proliferation[5]
ValinomycinP388 mouse leukemiaLD50 (i.p.) = 1.7 mg/kg[6]
IonomycinNot specifiedUsed to induce calcium influx[7]
This compound Various cancer cells Potent inhibitory activity reported, but specific IC50 values are not widely available. [8]N/A

Table 2: In Vivo Acute Toxicity of Selected Ionophores (LD50 values)

IonophoreAnimal SpeciesRoute of AdministrationLD50Reference
SalinomycinMouseNot specified57.4 mg/kg[9]
MonensinHorseOral2-3 mg/kg[10]
DogOral20 mg/kg[10]
CattleOral20-80 mg/kg[10]
ChickenOral200 mg/kg
LasalocidMouseNot specified100-146 mg/kg[9]
ValinomycinMouseIntraperitoneal (i.p.)1.7 mg/kg[6]
MouseIntravenous (i.v.)0.18 mg/kg[6]
This compound Poultry Effective against coccidia, suggesting a degree of host tolerance, but specific LD50 values are not readily available. N/A

Mechanism of Action and Signaling Pathway Effects

A key differentiator among ionophores is their impact on specific cellular signaling pathways. This compound, along with several other ionophores, has been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in cell proliferation, differentiation, and survival. In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for degradation. In the "on" state, Wnt ligands bind to receptors, leading to the inhibition of the destruction complex, stabilization of β-catenin, and its translocation to the nucleus to activate target gene expression.

Wnt_Pathway cluster_off Wnt 'Off' State cluster_on Wnt 'On' State Axin Axin destruction_complex Destruction Complex APC APC GSK3b GSK3β CK1 CK1 p_b_catenin p-β-catenin b_catenin β-catenin b_catenin->destruction_complex Phosphorylation proteasome Proteasome p_b_catenin->proteasome degradation Degradation proteasome->degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP6 LRP6 Co-receptor Wnt->LRP6 Dsh Dishevelled (Dsh) Frizzled->Dsh destruction_complex_off Destruction Complex Dsh->destruction_complex_off Inhibition b_catenin_stable β-catenin (stabilized) nucleus Nucleus b_catenin_stable->nucleus TCF_LEF TCF/LEF target_genes Target Gene Expression TCF_LEF->target_genes Activation Ionophore_Wnt_Inhibition cluster_pathway Ionophore Effect on Wnt Pathway Ionophores This compound, Salinomycin, Monensin, Nigericin LRP6 LRP6 Co-receptor Ionophores->LRP6 Promote Degradation p_LRP6 Phosphorylated LRP6 Ionophores->p_LRP6 Inhibit Phosphorylation destruction_complex Destruction Complex (Active) p_LRP6->destruction_complex Inhibition of complex is blocked LRP6_degradation LRP6 Degradation b_catenin β-catenin destruction_complex->b_catenin Phosphorylates b_catenin_degradation β-catenin Degradation b_catenin->b_catenin_degradation Wnt_target_genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) b_catenin_degradation->Wnt_target_genes Downregulation proliferation Cell Proliferation Wnt_target_genes->proliferation Reduced MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well plate treatment Treat with Ionophore start->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (2-4h) mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance analysis Calculate % Viability and IC50 read_absorbance->analysis

References

Endusamycin's Impact on Propionic Acid Production: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Propionic Acid Production

The following table summarizes the in vitro effects of various compounds and bacterial strains on propionic acid production. It is important to note that direct quantitative comparisons are challenging due to variations in experimental conditions, including substrates, microbial populations, and incubation times.

Agent/MethodClass/OrganismSubstrate(s)Key Findings
Endusamycin Polyether AntibioticNot SpecifiedStimulates propionic acid production in an in vitro system. Quantitative data is not publicly available.
Monensin Polyether AntibioticHigh-grain rationAt 1 ppm, increased propionic acid production by 50% while decreasing acetic and butyric acids[1][2].
Lasalocid Polyether AntibioticHigh-grain substrateGenerally increased propionic acid production[3].
Propionibacterium acidipropionici BacteriumGlucoseA mutant strain in a fibrous-bed bioreactor produced 71.8 ± 0.8 g/L of propionic acid[4].
Propionibacterium freudenreichii BacteriumWhey Lactose & Crude GlycerolProduced up to 24.80 g/L of propionic acid[5].
3-Nitro-1-propionic acid (3NPA) NitrocompoundNot SpecifiedLinearly increased the accumulation of propionate in a dose-dependent manner[6].

Experimental Protocols

A standardized in vitro rumen fermentation protocol is crucial for the valid assessment of compounds like this compound on propionic acid production.

In Vitro Rumen Fermentation Assay

Objective: To determine the effect of a test compound on the production of volatile fatty acids (VFAs), including propionic acid, by rumen microorganisms.

Materials:

  • Rumen fluid collected from a cannulated animal (e.g., cow or sheep).

  • Buffer solution (e.g., McDougall's buffer).

  • Substrate (e.g., ground concentrate, forage).

  • Test compound (e.g., this compound, Monensin) at various concentrations.

  • Incubation vessels (e.g., serum bottles or culture tubes).

  • Gas chromatograph (GC) for VFA analysis.

Procedure:

  • Rumen Fluid Collection: Collect rumen contents from a fistulated animal before morning feeding. Strain the fluid through multiple layers of cheesecloth into a pre-warmed, insulated flask.

  • Inoculum Preparation: Mix the strained rumen fluid with a buffer solution, typically in a 1:2 or 1:4 ratio, under anaerobic conditions (e.g., continuous CO2 gassing).

  • Incubation:

    • Dispense the substrate into incubation vessels.

    • Add the test compound at desired concentrations. A control group with no test compound should be included.

    • Add the rumen fluid-buffer inoculum to each vessel.

    • Seal the vessels and incubate in a shaking water bath at 39°C for a specified period (e.g., 24 hours).

  • Sample Collection and Preparation:

    • At the end of the incubation period, stop the fermentation by placing the vessels on ice.

    • Collect a sample of the fermentation liquor.

    • Centrifuge the sample to pellet solid particles.

    • Acidify the supernatant (e.g., with metaphosphoric acid) to preserve the VFAs.

  • VFA Analysis:

    • Analyze the prepared samples using a gas chromatograph equipped with a flame ionization detector (FID).

    • Quantify the concentrations of acetic, propionic, and butyric acids by comparing peak areas to those of known standards.

Visualizing the Process and Pathways

To better understand the experimental process and the underlying biochemical pathways, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis A Rumen Fluid Collection D Inoculum Preparation (Rumen Fluid + Buffer) A->D B Substrate Preparation E Incubation at 39°C B->E C Test Compound Dilution C->E D->E F Sample Collection & Preservation E->F G VFA Analysis by Gas Chromatography F->G H Data Analysis G->H

Experimental workflow for in vitro propionic acid production assay.

Propionate_Pathway cluster_rumen Rumen Fermentation Carbohydrates Carbohydrates (e.g., Cellulose, Starch) Pyruvate Pyruvate Carbohydrates->Pyruvate Acetate Acetate Pyruvate->Acetate Butyrate Butyrate Pyruvate->Butyrate Lactate Lactate Pyruvate->Lactate Succinate Succinate Pyruvate->Succinate Propionate Propionate Lactate->Propionate Succinate->Propionate

Simplified metabolic pathways for major VFA production in the rumen.

Mechanism of Action

Polyether antibiotics, including this compound and the more extensively studied Monensin, are thought to increase propionic acid production by selectively inhibiting certain Gram-positive bacteria in the rumen. These bacteria are primary producers of acetate and butyrate. By suppressing these populations, the fermentation environment shifts, favoring the growth and activity of bacteria that produce propionate, which are generally less sensitive to polyether antibiotics.

Conclusion

While the direct quantitative impact of this compound on in vitro propionic acid production remains to be fully elucidated in public research, its classification as a polyether antibiotic strongly suggests a mechanism and effect similar to that of Monensin and Lasalocid. These compounds have been shown to reliably increase the molar proportion of propionic acid in rumen fermentation. For researchers and drug development professionals, the validation of this compound's efficacy would require head-to-head in vitro fermentation studies against these established alternatives, following robust experimental protocols as outlined above. Such studies would be critical in determining its potential as a modulator of rumen fermentation and for other biotechnological applications.

References

A Comparative Analysis of Endusamycin and Ionomycin: Mechanism of Action and Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular biology and drug discovery, ionophores play a critical role as tools to manipulate intracellular ion concentrations and as potential therapeutic agents. This guide provides a detailed comparative study of two such molecules: Endusamycin and Ionomycin. While both are ionophores, their primary mechanisms of action and downstream cellular effects diverge significantly, offering distinct applications in research and medicine. This compound, a polyether antibiotic, has emerged as a potent inhibitor of the Wnt/β-catenin signaling pathway, showing promise in cancer therapy, particularly against cancer stem cells.[1][2] In contrast, Ionomycin is a widely used calcium ionophore that elevates intracellular calcium levels, triggering a variety of cellular processes including apoptosis and T-cell activation.[3] This guide will objectively compare their performance based on available experimental data, provide detailed methodologies for key experiments, and visualize their signaling pathways.

Comparative Data Summary

The following tables summarize the key characteristics and reported biological activities of this compound and Ionomycin.

Table 1: General Properties and Mechanism of Action

FeatureThis compoundIonomycin
Class Polyether ionophore antibiotic[4]Calcium ionophore[3]
Primary Mechanism Inhibition of Wnt/β-catenin signaling pathway[1]Increases intracellular Ca²⁺ concentration[3]
Ion Selectivity Presumed cation transporter (as a polyether ionophore)[5][6]Mn²⁺ > Ca²⁺ > Mg²⁺ > Sr²⁺ > Ba²⁺
Primary Cellular Target Wnt/β-catenin signaling cascade[1][2]Intracellular calcium stores and plasma membrane permeability to Ca²⁺[7]

Table 2: Cytotoxicity Data

CompoundCell LineIC₅₀ ValueReference
This compound Not explicitly reported in the provided search results. However, it is noted to have greater efficacy against breast cancer stem cells compared to salinomycin.-
Ionomycin RAW 264.7 (murine leukemia)~2.7 µM[8]
LNCaP (prostate cancer)Induces apoptosis at 10 µM[7][7]

Mechanism of Action: A Detailed Comparison

This compound: A Potent Wnt/β-catenin Signaling Inhibitor

This compound's primary mechanism of action is the potent inhibition of the canonical Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial in embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene transcription, promoting cell proliferation.[9][10]

This compound disrupts this pathway, though the precise molecular interaction is still under investigation. It is suggested that, similar to other polyether ionophores like salinomycin, it may interfere with the Wnt co-receptor LRP6, leading to its degradation and subsequent suppression of the signaling cascade.[1][2][11][12][13] This inhibitory action is particularly effective against cancer stem cells, which often rely on aberrant Wnt signaling for their self-renewal and survival.[2]

Endusamycin_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP6 LRP6 Co-receptor Frizzled->LRP6 activates DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) LRP6->DestructionComplex inhibits beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates and binds This compound This compound This compound->LRP6 inhibits (potential target) TargetGenes Target Gene Transcription (Proliferation, Survival) TCF_LEF->TargetGenes activates

This compound's inhibitory effect on the Wnt/β-catenin signaling pathway.

Ionomycin: A Classical Calcium Ionophore

Ionomycin's mechanism of action is fundamentally different. It is a mobile ion carrier that facilitates the transport of calcium ions across biological membranes, leading to a rapid increase in the intracellular calcium concentration ([Ca²⁺]i).[3] This influx of Ca²⁺ is achieved by transporting it from the extracellular environment and by releasing it from intracellular stores, such as the endoplasmic reticulum.[7]

The elevation of intracellular calcium acts as a second messenger, triggering a cascade of downstream signaling events. One of the key consequences is the activation of calcium-dependent enzymes, such as calpains.[14][15] Activated calpains can cleave various cellular proteins, including members of the Bcl-2 family, which are critical regulators of apoptosis.[14][15] The cleavage of pro-apoptotic proteins like Bid and the degradation of anti-apoptotic proteins like Bcl-2 lead to mitochondrial dysfunction, cytochrome c release, and the activation of caspases, ultimately culminating in programmed cell death.[14][15][16] In T-cells, the combination of Ionomycin and a phorbol ester like PMA is a standard method to induce activation, leading to cytokine production.[3]

Ionomycin_Apoptosis_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ca_ext Ca²⁺ Ionomycin_mem Ionomycin Ca_ext->Ionomycin_mem transport Ca_int Increased Intracellular Ca²⁺ Ionomycin_mem->Ca_int Calpain Calpain Ca_int->Calpain activates Bcl2_family Bcl-2 Family Proteins (e.g., Bid, Bcl-2) Calpain->Bcl2_family cleaves/degrades Mitochondrion Mitochondrion Bcl2_family->Mitochondrion regulates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspases Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes

Ionomycin-induced apoptosis via calcium influx and calpain activation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard laboratory practices.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.

Workflow:

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add varying concentrations of this compound or Ionomycin incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC₅₀ values read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for a typical MTT-based cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and Ionomycin in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Wnt/β-catenin Signaling Reporter Assay (Luciferase Assay)

This assay quantifies the activity of the Wnt/β-catenin signaling pathway.

Methodology:

  • Cell Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., Renilla luciferase for normalization).

  • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or a known Wnt inhibitor as a positive control.

  • Incubation: Incubate the cells for an appropriate duration (e.g., 24 hours).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the luciferase activity in treated cells to that in untreated control cells to determine the extent of Wnt signaling inhibition.

Intracellular Calcium Flux Assay

This protocol measures changes in intracellular calcium concentration.

Methodology:

  • Cell Loading: Incubate cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a suitable buffer.

  • Washing: Wash the cells to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometer or a fluorescence microscope.

  • Compound Addition: Add this compound or Ionomycin to the cells and immediately begin recording the fluorescence intensity over time.

  • Data Acquisition: Continuously record the fluorescence signal for several minutes to capture the kinetics of the calcium flux.

  • Data Analysis: Analyze the change in fluorescence intensity over time to determine the magnitude and kinetics of the intracellular calcium increase. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation or emission wavelengths is calculated to determine the calcium concentration.

Conclusion

This compound and Ionomycin, while both classified as ionophores, exhibit distinct mechanisms of action that lead to different cellular outcomes. This compound acts as a potent and specific inhibitor of the Wnt/β-catenin signaling pathway, making it a promising candidate for cancer therapies targeting this critical oncogenic pathway. Its efficacy against cancer stem cells further highlights its therapeutic potential. Ionomycin, on the other hand, is a powerful tool for studying calcium signaling due to its ability to robustly increase intracellular calcium levels. This property also makes it a potent inducer of apoptosis through calcium-dependent pathways.

The choice between these two molecules depends entirely on the research or therapeutic goal. For studies involving the investigation or targeting of the Wnt/β-catenin pathway, this compound is the more specific and relevant tool. For experiments requiring a general and potent increase in intracellular calcium to study its downstream effects, such as apoptosis or T-cell activation, Ionomycin remains the gold standard. Further research, particularly direct comparative studies on a wider range of cell lines and detailed investigations into this compound's ionophore properties, will provide a more complete understanding of their respective activities and potential synergies.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Endusamycin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this document, specific safety and handling data for Endusamycin is not publicly available. The following guidelines are based on best practices for handling potentially hazardous chemical compounds in a laboratory setting and should be adapted as more specific information becomes available. Always consult with your institution's Environmental Health and Safety (EHS) department before handling any new chemical.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance for safe operations and disposal.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The required level of PPE will depend on the specific procedure and the potential for generating dust, aerosols, or splashes.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Activity Required PPE Rationale
Weighing and preparing solutions - Nitrile gloves (double-gloving recommended) - Lab coat - Safety glasses with side shields or chemical splash goggles - Fume hoodMinimizes skin and eye contact with the solid compound and protects against inhalation of fine particulates.
In-vitro and in-vivo experiments - Nitrile gloves - Lab coat or disposable gown - Safety glasses or face shieldProtects against accidental splashes and skin contact during experimental procedures.
Cleaning and decontamination - Chemical-resistant gloves (e.g., butyl rubber) - Lab coat or chemical-resistant apron - Chemical splash goggles or face shieldProvides enhanced protection against potentially contaminated surfaces and cleaning agents.
Waste disposal - Heavy-duty, chemical-resistant gloves - Lab coat - Safety glasses with side shieldsEnsures safe handling of potentially hazardous waste materials.

Note: Always follow the manufacturer's instructions for cleaning and maintaining PPE. If no specific instructions are available for washable items, use detergent and hot water. Keep and wash PPE separately from other laundry.[1]

Operational Plan for Handling this compound

A clear and concise operational plan is crucial for minimizing risks during the handling of this compound. The following workflow outlines the key steps from preparation to disposal.

Endusamycin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials weigh Weigh this compound prep_materials->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate_surfaces Decontaminate Work Surfaces experiment->decontaminate_surfaces Proceed to Cleanup decontaminate_equipment Clean and Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment remove_ppe Remove PPE Correctly decontaminate_equipment->remove_ppe waste_collection Collect Waste in Designated, Labeled Containers remove_ppe->waste_collection Proceed to Disposal waste_disposal Dispose of Waste via Institutional EHS waste_collection->waste_disposal

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols

While specific experimental protocols for this compound are not available, the following general methodologies should be followed when working with a novel, potentially hazardous compound.

Protocol 1: Preparation of a Stock Solution

  • Preparation: Work within a certified chemical fume hood. Cover the work surface with absorbent, plastic-backed paper.

  • Don PPE: Wear double nitrile gloves, a lab coat, and chemical splash goggles.

  • Weighing: Tare a clean, sterile container on an analytical balance. Carefully weigh the desired amount of this compound powder, avoiding the creation of dust.

  • Solubilization: Add the appropriate solvent to the container with the this compound powder. Gently swirl or vortex to dissolve completely.

  • Storage: Clearly label the container with the compound name, concentration, solvent, date, and your initials. Store at the recommended temperature, protected from light if necessary.

  • Cleanup: Decontaminate the balance and surrounding surfaces. Dispose of all contaminated materials as chemical waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety. All waste containing antibiotics should be treated as chemical waste.[2]

Table 2: this compound Waste Disposal Plan

Waste Type Disposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware (pipette tips, tubes, etc.) Collect in a designated, lined biohazard or chemical waste container.
Liquid Waste (stock solutions, experimental media) Collect in a labeled, leak-proof hazardous chemical waste container. Do not pour down the drain.[3]
Contaminated PPE (gloves, disposable gowns) Place in a designated chemical waste bag immediately after removal.

General Disposal Guidelines:

  • Do not dispose of this compound down the sink or in the regular trash. Improper disposal can lead to the development of antibiotic-resistant bacteria and environmental contamination.[2]

  • Follow Institutional Guidelines: All waste must be disposed of in accordance with your institution's Environmental Health and Safety (EHS) protocols.

  • Waste Segregation: Keep this compound waste separate from other chemical and biological waste streams unless otherwise instructed by your EHS department.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard(s) (if known).

For further general guidance on the disposal of unwanted pharmaceuticals, consult the World Health Organization's interagency guidelines.[4] In the absence of specific instructions, unused medicines can be mixed with an unappealing substance like coffee grounds or cat litter, placed in a sealed container, and disposed of in the household trash, after removing all personal information from the original packaging.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Endusamycin
Reactant of Route 2
Endusamycin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。